Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
BenchChem offers high-quality Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQBPDNQDJCMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620548 | |
| Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005196-61-1 | |
| Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged scaffold" in modern drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets.[4][5] This unique fused bicyclic structure, an isostere of purine, serves as the foundational core for a variety of biologically active molecules, ranging from potent kinase inhibitors in oncology to broad-spectrum antiviral agents.[2][4] Its significance is highlighted by its presence in the antiviral drug remdesivir and numerous compounds targeting kinases such as VEGFR-2, c-Met, and PI3K.[4][6][7]
This technical guide provides an in-depth overview of the basic properties of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate , a key intermediate and building block for the synthesis of novel therapeutics based on the pyrrolo[2,1-f][1][2][3]triazine core. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical and physical properties, synthesis, reactivity, and potential applications.
Physicochemical and Spectroscopic Properties
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate presents as a white crystalline solid with a melting point in the range of 134-137 °C.[8] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
| Property | Value | Source(s) |
| CAS Number | 1005196-61-1 | [8][9] |
| Molecular Formula | C₈H₆ClN₃O₂ | [8] |
| Molecular Weight | 211.61 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 134-137 °C | [8] |
| Density | 1.54 g/cm³ | [8] |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [9] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and triazine rings, as well as a singlet corresponding to the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, in addition to the carbons of the heterocyclic core.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group and C-Cl stretching, along with vibrations associated with the aromatic rings.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reactivity
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core generally originates from pyrrole derivatives.[4] A common strategy involves the N-amination of a pyrrole precursor, followed by cyclization to form the triazine ring.[4] The crucial chlorination at the 4-position is typically achieved by treating the corresponding 4-oxo intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Figure 1. Generalized synthetic workflow for the formation of the 4-chloropyrrolo[2,1-f][1][2][3]triazine core.
Reactivity of the 4-Chloro Substituent
The chlorine atom at the 4-position of the pyrrolo[2,1-f][1][2][3]triazine ring is a versatile handle for further chemical modifications. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is pivotal for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies. Common nucleophiles that can be employed include amines, alcohols, and thiols.
Furthermore, the 4-chloro position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.
Figure 2. Key reaction pathways involving the 4-chloro substituent.
Potential Applications in Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and virology. Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate serves as a crucial starting material for accessing a diverse array of potent biological agents.
Kinase Inhibitors
A significant number of kinase inhibitors are based on the pyrrolo[2,1-f][1][2][3]triazine core.[5] This scaffold acts as a bioisostere of the adenine portion of ATP, enabling it to bind to the ATP-binding site of various kinases.[2] Derivatives of this core have shown potent inhibitory activity against a range of kinases implicated in cancer, including:
-
VEGFR-2 and c-Met: Dual inhibitors for the treatment of various cancers.[13]
-
PI3Kα: Selective inhibitors for cancers with a dysregulated PI3K pathway.[6]
-
MERTK: Inhibitors targeting this receptor tyrosine kinase involved in cancer cell survival and proliferation.[14]
-
EGFR and HER2: Dual inhibitors for cancers driven by these receptor tyrosine kinases.[5]
The 4-position of the pyrrolo[2,1-f][1][2][3]triazine ring is a key point for modification to achieve selectivity and potency against different kinase targets.
Antiviral Agents
The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to purine nucleobases makes it an attractive scaffold for the development of antiviral agents.[4] Nucleoside analogs incorporating this heterocyclic system have demonstrated broad-spectrum activity against various RNA viruses.[11][15] The well-known antiviral drug Remdesivir, used in the treatment of COVID-19, features this core structure.[4] Derivatives of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate could be explored for the development of novel antiviral therapeutics.
Handling and Safety
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is expected to be an irritant to the eyes, skin, and respiratory system.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Conclusion
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its strategic importance lies in the privileged nature of the pyrrolo[2,1-f][1][2][3]triazine scaffold, which has a proven track record in the development of kinase inhibitors and antiviral agents. The reactive chloro-substituent at the 4-position provides a convenient entry point for the generation of diverse chemical libraries, enabling extensive SAR exploration. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound in their drug discovery endeavors.
References
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. [Link]
-
METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. ChemBK. [https://www.chembk.com/en/chem/METHYL-4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. [Link]
-
Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc. [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
-
Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. PubMed. [Link]
-
Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate. [Link]
-
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. PubChem. [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC - PubMed Central. [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]
-
Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]
Sources
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. methyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate(1005196-61-1) 1H NMR spectrum [chemicalbook.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chiralen.com [chiralen.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
Abstract
The pyrrolo[2,1-f][1][2][3]triazine nucleus stands as a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically significant agents, from the antiviral remdesivir to a plethora of kinase inhibitors in oncology. This technical guide provides an in-depth overview of a key intermediate in the synthesis of these complex molecules: Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. We will delve into its synthesis, physicochemical properties, spectral characterization, and crucial reactivity, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, elucidating the causality behind experimental choices and providing self-validating protocols for laboratory application.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The fusion of a pyrrole ring with a 1,2,4-triazine creates a unique bicyclic heterocycle with a bridgehead nitrogen atom. This arrangement imparts a specific three-dimensional geometry and electronic distribution that allows for favorable interactions with a wide range of biological targets.[2] Its structural similarity to purine bases has made it a cornerstone in the development of nucleoside and non-nucleoside antivirals.[2] Furthermore, the scaffold serves as a versatile template for the design of kinase inhibitors, where substituents can be strategically placed to target the ATP-binding sites of various kinases.[3]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS No. 1005196-61-1) is a pivotal building block in harnessing the potential of this scaffold. The chloro-substituent at the 4-position acts as a versatile leaving group, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing libraries of compounds for drug discovery campaigns. The methyl ester at the 6-position offers another site for chemical modification, further expanding the accessible chemical space.
Physicochemical and Spectral Properties
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1005196-61-1 | [1] |
| Molecular Formula | C₈H₆ClN₃O₂ | [1] |
| Molecular Weight | 211.61 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 134-137 °C | [1] |
Expected Characterization Data:
-
¹H NMR: The spectrum would likely show distinct singlets for the pyrrole and triazine ring protons, and a singlet around 3.8-4.0 ppm corresponding to the methyl ester protons.
-
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the ester group (around 160-165 ppm), and distinct signals for the carbons of the fused pyrrolotriazine ring system.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ corresponding to the calculated molecular weight, along with a characteristic [M+2]+ isotope peak for the chlorine atom.
Synthesis of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
The synthesis of the title compound can be logically approached in a two-step sequence starting from a suitable pyrrole derivative. The overall strategy involves the construction of the pyrrolo[2,1-f][1][2][3]triazin-4-one core, followed by a chlorination reaction to install the reactive handle at the 4-position.
Step 1: Synthesis of Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
The initial step involves the cyclization of an N-aminopyrrole derivative with a one-carbon electrophile. This reaction builds the triazinone ring onto the pyrrole core.
Protocol:
-
N-Amination of Pyrrole Precursor: The synthesis begins with the N-amination of a suitable pyrrole starting material, such as methyl pyrrole-2-carboxylate. A common and effective method for this transformation is the use of monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid.[2] This step is critical as it forms the N-N bond necessary for the subsequent cyclization.
-
Cyclization Reaction: The resulting methyl 1-aminopyrrole-2-carboxylate is then cyclized with an appropriate C1 source. Methyl formate is a suitable reagent for this transformation.[1] The reaction is typically carried out in the presence of a base, such as sodium hydride, to deprotonate the amino group, facilitating its nucleophilic attack on the formyl carbon. Heating the reaction mixture is generally required to drive the cyclization to completion.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic byproducts. The crude product, Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, is then purified, typically by recrystallization or column chromatography.
Step 2: Chlorination of the Pyrrolotriazinone Intermediate
The second step is the conversion of the lactam functionality in the triazinone ring to the corresponding chloride. This is a crucial activation step for subsequent diversification.
Protocol:
-
Chlorination Reaction: The purified Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[2][7] The reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent. The use of a base, such as 4-dimethylaminopyridine (DMAP), can catalyze the reaction.
-
Work-up and Purification: Extreme caution must be exercised during the work-up, as the reaction mixture will contain residual POCl₃, which reacts violently with water. The reaction mixture is typically cooled and slowly quenched by pouring it onto crushed ice. The precipitated solid product is then collected by filtration, washed with water to remove any remaining acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Reactivity and Application in Synthesis
The primary utility of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate lies in the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of a wide array of functional groups.[8]
Nucleophilic Substitution with Amines
The most common application of this intermediate is its reaction with primary and secondary amines to form 4-amino-pyrrolo[2,1-f]triazine derivatives. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors.[3] The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction temperature can be varied to modulate reactivity.
Example Application: Synthesis of Kinase Inhibitor Scaffolds
Many potent kinase inhibitors feature a substituted aniline moiety at the 4-position of the pyrrolotriazine core. The synthesis of these compounds involves the direct displacement of the 4-chloro group with the desired aniline derivative. This straightforward and modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
Other Nucleophilic Displacements
While reactions with amines are prevalent, the 4-chloro group can also be displaced by other nucleophiles, such as alcohols (to form ethers) and thiols (to form thioethers), further expanding the synthetic utility of this versatile intermediate.
Conclusion
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a high-value intermediate for the synthesis of a diverse range of biologically active molecules. Its preparation, via a logical two-step sequence of cyclization and chlorination, is accessible and scalable. The true power of this building block lies in the reactivity of its 4-chloro substituent, which provides a reliable and versatile handle for the introduction of molecular diversity. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any researcher or drug development professional working with the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.
References
-
ChemBK. METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. [https://www.chembk.com/en/chem/METHYL-4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
Singh, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie-Chemical Monthly, 152(6), 631-644. [Link]
-
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
ResearchGate. Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]
-
Zemanová, I., Gašparová, R., Kraic, F., Kružlicová, D., Maliar, T., Boháč, A., & Addová, G. (2017). Synthesis of furo [2', 3': 4, 5] pyrrolo [1, 2-d][1][2][3] triazine derivatives and their antibacterial activity. ARKIVOC: Online Journal of Organic Chemistry, 2017(4), 184-193. [Link]
-
RSC Publishing. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]
-
PubChem. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
National Institutes of Health. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][7][9]tetrazine-8-carboxylates and -carboxamides. [Link]
-
National Institutes of Health. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. [Link]
-
MDPI. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties. [Link]
-
ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. [Link]
-
Beilstein Journals. Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]
-
Semantic Scholar. Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pyrrolo[2,1-f]triazine Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Drug Development
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bridgehead nitrogen heterocycle, has carved a significant niche in medicinal chemistry, evolving from a relatively obscure scaffold into a "privileged" template for the design of potent therapeutics.[4][5] Initially synthesized in the late 1970s, its potential remained largely untapped until its re-emergence as a versatile kinase inhibitor and antiviral agent in the early 2000s.[6][7] This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of pyrrolo[2,1-f]triazine compounds. It delves into their multifaceted pharmacological activities, with a particular focus on their role as kinase inhibitors in oncology and as antiviral agents, exemplified by the broad-spectrum antiviral drug Remdesivir.[2][8] Through detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this document serves as a vital resource for researchers engaged in the exploration and exploitation of this remarkable heterocyclic system.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of the pyrrolo[2,1-f][1][2][3]triazine scaffold is a compelling narrative of how a novel chemical entity can transition from academic curiosity to a cornerstone of modern drug discovery.
Early Synthesis and Initial Obscurity
The first synthesis of the pyrrolo[2,1-f][1][2][3]triazine ring system was reported in the late 1970s.[6][8] However, for over a decade, it remained a relatively under-explored heterocycle, with few applications in medicinal chemistry.[6][7]
A Paradigm Shift: The Rise of Kinase Inhibitors
The early 2000s witnessed a surge in the development of small-molecule kinase inhibitors for cancer therapy.[2] This era was marked by the success of scaffolds like the quinazoline nucleus, found in drugs such as Iressa (Gefitinib).[1] Researchers began to search for novel heterocyclic systems that could mimic the binding modes of these established inhibitors while offering unique intellectual property and improved pharmacological properties.
The pyrrolo[2,1-f][1][2][3]triazine nucleus was identified as a promising candidate that could effectively mimic the quinazoline kinase inhibitor template.[1] This discovery was a pivotal moment, sparking a wave of research into this scaffold's potential as a kinase inhibitor.
The "Privileged Scaffold" Designation
The versatility of the pyrrolo[2,1-f][1][2][3]triazine core to yield derivatives with a wide array of biological activities led to its designation as a "privileged scaffold" in drug discovery.[4][5] This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyrrolo[2,1-f][1][2][3]triazine scaffold has demonstrated inhibitory activity against a diverse range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][9]
-
Fibroblast Growth Factor Receptor 1 (FGFR-1)[9]
-
Phosphoinositide 3-kinase delta (PI3Kδ)[12]
-
p38α Mitogen-Activated Protein (MAP) kinase[13]
Beyond oncology, its utility expanded to other therapeutic areas, most notably with the development of Remdesivir, a pyrrolo[2,1-f][1][2][3]triazine-based C-nucleoside with broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.[2][8]
Synthetic Strategies: Building the Pyrrolo[2,1-f][1][2][3]triazine Core
A variety of synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine scaffold have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.[3][8]
Synthesis from Pyrrole Derivatives
A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole core.[8]
This protocol is a generalized representation based on common synthetic methodologies.
Step 1: N-Amination of a Pyrrole Derivative A suitably substituted pyrrole is N-aminated using an electrophilic aminating agent such as O-(diphenylphosphinyl)hydroxylamine.[8]
Step 2: Cyclization with Formamidine Acetate The resulting N-aminopyrrole is then cyclized with formamidine acetate to form the pyrrolo[2,1-f][1][2][3]triazin-4-amine core.[8]
Caption: General workflow for the synthesis of a pyrrolo[2,1-f]triazin-4-amine from a pyrrole starting material.
Rearrangement of Pyrrolooxadiazines
An alternative strategy involves the rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines to yield pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. This method offers a facile and practical route to this class of derivatives.
Pharmacological Landscape: A Multimodal Pharmacophore
The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a multimodal pharmacophore due to its ability to interact with a diverse range of biological targets.[14]
Kinase Inhibition in Oncology
The primary application of pyrrolo[2,1-f]triazines in oncology is as kinase inhibitors.[2] Their ability to mimic the quinazoline scaffold allows them to bind to the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][10]
-
C4-Position: Substitution at the C4-position with anilino groups is crucial for potent kinase inhibition. The nature of the substituents on the aniline ring dictates the selectivity for different kinases. For example, a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity, while a 4-((3-hydroxy-4-methylphenyl)amino) group provides potent VEGFR-2 inhibition.[1]
-
C5 and C6-Positions: These positions are tolerant to substitution, allowing for the introduction of side chains to modulate physicochemical properties without compromising biological activity.[1]
-
C7-Position: Substitution at the C7-position generally leads to a significant loss of inhibitory activity.[1]
Caption: Summary of Structure-Activity Relationships for pyrrolo[2,1-f]triazine-based kinase inhibitors.
| Compound | Target(s) | Indication |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor |
| BMS-582664 | VEGFR-2, FGFR-1 | Cancer |
Antiviral Activity
Pyrrolo[2,1-f][1][2][3]triazines, particularly in the form of C-nucleoside analogs, have demonstrated potent antiviral activity against a range of RNA viruses.[8][14][15] This is attributed to their structural analogy to purine bases, allowing them to be recognized by viral polymerases.[14]
Remdesivir is a prodrug of a C-nucleoside that incorporates the pyrrolo[2,1-f][1][2][3]triazine scaffold. It has shown broad-spectrum antiviral activity against viruses such as Ebola, Marburg, MERS-CoV, SARS-CoV, and SARS-CoV-2.[2][8]
Caption: Simplified schematic of the mechanism of action of the antiviral drug Remdesivir.
Future Directions and Conclusion
The journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold from a synthetic curiosity to a clinically relevant pharmacophore is a testament to the power of medicinal chemistry and the "privileged scaffold" concept. Its continued exploration is likely to yield novel therapeutics for a wide range of diseases. Future research will likely focus on:
-
Development of more selective kinase inhibitors: Fine-tuning the substitution patterns on the pyrrolo[2,1-f][1][2][3]triazine core could lead to inhibitors with improved selectivity and reduced off-target effects.
-
Exploration of new therapeutic areas: The scaffold's ability to interact with diverse targets suggests its potential in other areas beyond oncology and virology, such as inflammatory and neurodegenerative diseases.[5]
-
Novel synthetic methodologies: The development of more efficient and versatile synthetic routes will facilitate the rapid generation of diverse compound libraries for high-throughput screening.[3]
References
-
Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]
-
Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. [Link]
-
Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]
-
Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [Link]
-
Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. PubMed. [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]
-
Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]
-
Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate. [Link]
-
Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]
-
Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f][1][2][3]triazines and related bridgehead nitrogen heterocycles in medicinal chemistry. PubMed. [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. National Institutes of Health. [Link]
-
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]
-
Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. ResearchGate. [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters. [Link]
-
Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a... ResearchGate. [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed. [Link]
-
Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. [Link]
-
Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. PubMed. [Link]
-
Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f][1,2,4]triazines and related bridgehead nitrogen heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pharmacophore
The pyrrolo[2,1-f]triazine nucleus, a fused heterocyclic system containing a bridgehead nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Initially synthesized in the 1970s, its potential remained largely untapped until its incorporation into C-nucleosides as a purine mimetic in the early 1990s.[1] The subsequent explosion in kinase inhibitor research propelled the pyrrolo[2,1-f]triazine scaffold to the forefront, revealing its remarkable versatility and establishing it as a "privileged scaffold".[2][3] This designation stems from its ability to serve as a template for developing potent and selective ligands for a diverse array of biological targets, leading to the development of approved drugs and numerous clinical candidates.[4]
This guide provides a comprehensive technical overview of the pyrrolo[2,1-f]triazine core, encompassing its synthesis, multifaceted biological activities, and the structure-activity relationships that govern its therapeutic potential.
The Architectural Blueprint: Synthesis of the Pyrrolo[2,1-f]triazine Core
The construction of the pyrrolo[2,1-f]triazine scaffold can be achieved through several synthetic strategies, offering flexibility in accessing a wide range of derivatives. These methods can be broadly categorized as follows:
1. Synthesis from Pyrrole Derivatives: This is a common and versatile approach, typically commencing with a suitably substituted pyrrole-2-carboxylic acid or its corresponding aldehyde.[5][6] A key step often involves the N-amination of the pyrrole ring, followed by cyclization to form the triazine ring. For instance, treatment of a pyrrole derivative with an aminating agent like O-(diphenylphosphinyl)hydroxylamine yields an N-aminopyrrole, which can then be cyclized with formamidine acetate to furnish the pyrrolo[2,1-f]triazin-4-amine core.[6]
Experimental Protocol: Synthesis of Pyrrolo[2,1-f]triazin-4-amine from a Pyrrole Precursor
-
N-Amination: To a solution of the starting pyrrole derivative in a suitable solvent (e.g., DMF), add an aminating reagent such as O-(diphenylphosphinyl)hydroxylamine or monochloramine at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent and purify the crude N-aminopyrrole intermediate by column chromatography.
-
Cyclization: Treat the isolated N-aminopyrrole with formamidine acetate in a high-boiling solvent (e.g., 2-methoxyethanol) at an elevated temperature.
-
Final Purification: After the cyclization is complete, cool the reaction mixture and isolate the desired pyrrolo[2,1-f]triazin-4-amine product by precipitation or extraction, followed by recrystallization or column chromatography to achieve high purity.
2. Rearrangement of Pyrrolooxadiazines: An alternative strategy involves the rearrangement of pyrrolo[1,2-d][1][5][7]oxadiazines to yield pyrrolo[2,1-f]triazin-4(3H)-ones. This method offers a pathway to a different oxidation state of the triazine ring, expanding the chemical space accessible from this scaffold.[5]
3. 1,3-Dipolar Cycloaddition: A more recent and efficient approach utilizes the 1,3-dipolar cycloaddition reaction of 1,2,4-triazin-1-ium ylides with various dipolarophiles. This method allows for the rapid construction of the polysubstituted pyrrolo[2,1-f]triazine core in a single step, offering a high degree of convergence and atom economy.[2]
4. Transition Metal-Mediated Synthesis: Transition metal catalysis, particularly with copper, has been employed for the synthesis of certain pyrrolo[2,1-f]triazine derivatives. These methods can offer unique regioselectivity and functional group tolerance.[8]
Caption: Mechanism of pyrrolo[2,1-f]triazine kinase inhibition.
Key Kinase Targets and Structure-Activity Relationships (SAR):
-
VEGFR-2 and FGFR-1: Dual inhibitors of these receptor tyrosine kinases, crucial for angiogenesis, have been developed. SAR studies have shown that substitution at the C4 and C6 positions of the pyrrolotriazine ring is critical for potent activity. For instance, a 4-(3-hydroxy-4-methylphenylamino) substituent has been shown to be favorable for VEGFR-2 inhibition. [9][10][11]* p38α MAP Kinase: Inhibitors of p38α are being investigated for inflammatory diseases. The introduction of aryl and heteroaryl ketones at the C6 position has yielded potent and orally active inhibitors. [12][13]* PI3Kδ: Selective inhibitors of the delta isoform of phosphoinositide 3-kinase are of interest for treating immunological disorders. The 4-aminopyrrolotriazine chemotype has been identified as a novel scaffold for selective PI3Kδ inhibition. [14]* Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted pyrrolo[2,1-f]triazines have emerged as potent ALK inhibitors for the treatment of non-small cell lung cancer. [4]* Adaptor Protein 2-Associated Kinase 1 (AAK1): This kinase is a target for the treatment of neuropathic pain. Pyrrolo[2,1-f]triazines have been identified as potent AAK1 inhibitors that can recapitulate the phenotype of AAK1 knockout mice. [15]
Compound Class Target Kinase(s) Key SAR Features Representative IC50 Values 4-Anilino-pyrrolo[2,1-f]triazines VEGFR-2, FGFR-1 C4-anilino and C6-substituents are crucial for potency. Low nanomolar range [9] C6-Ketone-pyrrolo[2,1-f]triazines p38α MAP Kinase Aryl/heteroaryl ketones at C6 enhance activity. Potent in vivo efficacy [12] | 4-Amino-pyrrolo[2,1-f]triazines | PI3Kδ | The 4-amino group is a key pharmacophoric element. | Selective inhibition [14]|
Antiviral Activity: A Broad-Spectrum Defense
The pyrrolo[2,1-f]triazine scaffold is also a key component of several potent antiviral agents, most notably as a nucleoside analogue. [6] Remdesivir: This broad-spectrum antiviral drug, which gained prominence during the COVID-19 pandemic, features a C-nucleoside with a 4-aminopyrrolo[2,1-f]triazine base. [6] Mechanism of Action: As a prodrug, remdesivir is metabolized in the body to its active triphosphate form. This active metabolite mimics an adenosine triphosphate and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, effectively halting viral replication. [16]
Caption: Mechanism of action of the antiviral drug remdesivir.
Derivatives of the pyrrolo[2,1-f]triazine scaffold have also shown activity against other viruses, including norovirus and influenza virus, often by targeting viral enzymes like neuraminidase. [2][3]
Other Therapeutic Applications
The versatility of the pyrrolo[2,1-f]triazine core extends beyond kinase inhibition and antiviral activity:
-
Hedgehog Pathway Inhibitors: By replacing the pyrimidine core of known Hedgehog (Hh) pathway inhibitors with the pyrrolo[2,1-f]triazine scaffold, novel and potent antagonists of this crucial developmental pathway have been discovered. [5]Aberrant Hh signaling is implicated in several cancers. [17][18]* Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: Pyrrolo[2,1-f]triazin-4(3H)-one derivatives have been designed as antagonists of the CRF1 receptor, a target for the treatment of anxiety and depression. [19][20]
Marketed Drugs and Clinical Pipeline
The therapeutic potential of the pyrrolo[2,1-f]triazine scaffold is underscored by the presence of approved drugs and a robust clinical pipeline.
Avapritinib (AYVAKIT®): An FDA-approved kinase inhibitor for the treatment of gastrointestinal stromal tumors (GIST) harboring specific PDGFRA mutations and for advanced systemic mastocytosis. Avapritinib potently and selectively inhibits mutant forms of KIT and PDGFRA kinases. [7][21][22] Remdesivir (VEKLURY®): An FDA-approved antiviral drug for the treatment of COVID-19. [6] Numerous other pyrrolo[2,1-f]triazine-based compounds are in various stages of clinical development for a range of indications, including various cancers and inflammatory disorders. [9]
Conclusion and Future Perspectives
The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a privileged core in drug discovery. Its synthetic tractability, coupled with its ability to be decorated with a variety of functional groups, allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity for a diverse set of biological targets. The success of drugs like avapritinib and remdesivir is a testament to the therapeutic value of this unique heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Synthetic Methodologies: Continued innovation in synthetic chemistry will enable access to an even greater diversity of pyrrolo[2,1-f]triazine derivatives.
-
Exploration of New Biological Targets: The full therapeutic potential of this scaffold is likely yet to be realized, and screening against new targets may uncover novel applications.
-
Targeted Drug Delivery and Prodrug Strategies: Enhancing the pharmacokinetic and pharmacodynamic properties of pyrrolo[2,1-f]triazine-based drugs through advanced drug delivery systems will be a key area of focus.
References
-
Zhang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f]t[1][5][21]riazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Massive Bio. (2025). Avapritinib. [Link]
-
Ott, G. R., & Trieu, M. (2017). Pyrrolo[2,1-f]t[1][5][21]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Avapritinib? [Link]
-
CheckRare. (2021). Avapritinib: Mechanism of Action. [Link]
-
Kryštof, M., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][5][21]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7785. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][5][21]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][5][21]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Sun, H., et al. (2012). Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f]t[1][5][21]riazines and related bridgehead nitrogen heterocycles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 12(13), 1329-1340. [Link]
-
Saito, T., et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. [Link]
-
Xiang, M., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][5][21]riazine derivatives. European Journal of Medicinal Chemistry, 143, 1136-1147. [Link]
-
OUCI. (n.d.). Bioactive Pyrrolo[2,1-f]t[1][5][21]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
Fensome, A., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][5][21]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1275-1288. [Link]
-
Wautlet, B. S., et al. (2011). Discovery of pyrrolo[2,1-f]t[1][5][21]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4564-4568. [Link]
-
Zorrilla, E. P., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug Development Research, 71(8), 467-490. [Link]
-
Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f]t[1][5][21]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9 Supplement), 595-596. [Link]
-
Singh, S. S., & Sharma, A. K. (2018). Design of Hedgehog pathway inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 153, 111-124. [Link]
-
Liu, H., et al. (2018). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 10(9), 309. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f]t[1][5][21]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Singh, S., et al. (2022). Pyrrolo[2,1-f]t[1][5][21]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Ott, G. R. (2017). Pyrrolo[2,1-f]t[1][5][21]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]
-
Rai, G. S., & Maru, J. (2020). Synthetic strategies for pyrrolo[2,1-f]t[1][5][21]riazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
ResearchGate. (n.d.). Inhibitory activity of pyrrolo[2,1-f]t[1][5][21]riazines containing a... [Link]
-
Le Corre, L., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7486. [Link]
-
Rai, G. S., & Maru, J. (2020). Synthetic strategies for pyrrolo[2,1- f]t[1][5][21]riazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
Scientific Animations. (2020). 3D Animation video of how Remdesivir works. [Link]
-
Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][5][21]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
-
Wautlet, B. S., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f]t[1][5][21]riazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 226-231. [Link]
-
Cai, Z. W., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][5][21]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
-
Rai, G. S., & Maru, J. (2020). Synthetic strategies for pyrrolo[2,1- f ]t[1][5][21]riazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
da Silva, A. C. A., et al. (2021). Klein's Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde. Journal of the Brazilian Chemical Society, 32(8), 1695-1700. [Link]
-
OncLive. (2020). Targeting the Hedgehog Pathway Holds Promises and Pitfalls. [Link]
Sources
- 1. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. massivebio.com [massivebio.com]
- 22. What is the mechanism of Avapritinib? [synapse.patsnap.com]
An In-depth Technical Guide to CAS 1005196-61-1: Probing the Potential of a Pyrrolo[2,1-f]triazine Scaffold
An In-depth Technical Guide to CAS 1005196-61-1: Probing the Potential of a Pyrrolo[2,1-f][1][2][3]triazine Scaffold
This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of the compound identified by CAS number 1005196-61-1, chemically known as Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications. While specific biological data for this compound is not extensively documented in public literature, this guide synthesizes information on its chemical nature and the well-established biological significance of its core pyrrolo[2,1-f][1][2][3]triazine scaffold to propose potential avenues of investigation and provide detailed experimental protocols.
Introduction and Physicochemical Profile
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is a heterocyclic organic compound. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant molecules, including the antiviral drug remdesivir and numerous kinase inhibitors under investigation for cancer therapy.[1] The specific substitutions on the core of CAS 1005196-61-1, a chloro group at position 4 and a methyl carboxylate at position 6, are expected to modulate its physicochemical properties and biological activity.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1005196-61-1 | N/A |
| Chemical Name | Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate | N/A |
| Molecular Formula | C₈H₆ClN₃O₂ | N/A |
| Molecular Weight | 211.61 g/mol | N/A |
| Appearance | White crystalline solid | [4] |
| Melting Point | 134-137 °C | [4] |
| Density | 1.54 g/cm³ | N/A |
| Primary Use (documented) | Photosensitive compound in chemical research; raw material for fluorescent dyes and photosensitive materials. | [4] |
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Gateway to Biological Activity
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key pharmacophore in a variety of therapeutic agents. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a broad range of biological activities, including:
-
Antiviral Activity: The most prominent example is remdesivir, an adenosine analogue that inhibits viral RNA-dependent RNA polymerase. Other derivatives have shown activity against influenza virus, potentially through the inhibition of neuraminidase.[2]
-
Anticancer Activity: A significant body of research has focused on the development of pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors.[5] These compounds have been shown to target several key kinases involved in cancer progression, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[5]
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is implicated in various cancers, and its inhibition can impede tumor cell proliferation, survival, and invasion.[5]
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a major focus of cancer drug development.
-
Eg5 (Kinesin Spindle Protein): Inhibition of this motor protein leads to mitotic arrest and apoptosis in cancer cells.
-
Given the established activities of the pyrrolo[2,1-f][1][2][3]triazine scaffold, it is plausible that Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate may exhibit inhibitory activity against one or more of these or other related kinases. The chloro and methyl carboxylate substituents will influence the compound's binding affinity and selectivity for specific kinase targets.
Proposed Mechanism of Action: Kinase Inhibition
Based on the prevalence of kinase inhibition among pyrrolo[2,1-f][1][2][3]triazine derivatives, a likely mechanism of action for CAS 1005196-61-1 is the competitive inhibition of ATP binding to the kinase domain of oncogenic kinases such as VEGFR-2 and c-Met.
Figure 1: Proposed mechanism of action for CAS 1005196-61-1 as a competitive inhibitor of receptor tyrosine kinases.
Experimental Protocols for Biological Evaluation
To elucidate the potential biological activities of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, a systematic screening approach is recommended. The following are detailed, step-by-step protocols for assessing its kinase inhibitory and antiproliferative effects.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generic template for assessing the inhibitory activity of the compound against a panel of kinases, such as VEGFR-2 and c-Met. Commercial kinase assay kits are widely available and provide specific reagents and optimized conditions.[6][7]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
CAS 1005196-61-1 (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CAS 1005196-61-1 in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of each compound dilution to the respective wells.
-
For the positive control (100% kinase activity), add 5 µL of kinase assay buffer with the same DMSO concentration as the compound wells.
-
For the negative control (blank), add 5 µL of kinase assay buffer.
-
-
Kinase Addition: Add 20 µL of diluted kinase to all wells except the blank.
-
Substrate/ATP Mix Addition: Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer according to the manufacturer's instructions. Add 25 µL of this mix to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Luminescence Detection:
-
Allow the plate and the ATP detection reagent to equilibrate to room temperature.
-
Add 50 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Figure 2: Workflow for the in vitro kinase inhibition assay.
Cell-Based Antiproliferation Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of cancer cell lines. The choice of cell lines should be guided by the potential kinase targets (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR-2, or c-Met dependent cancer cell lines).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., HUVEC, A549, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
CAS 1005196-61-1 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of CAS 1005196-61-1 in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
-
Safety and Handling
Based on available safety data for Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, the following precautions should be taken:
-
Irritant: The compound may be irritating to the eyes, skin, and respiratory system.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.[4]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
While direct biological data for CAS 1005196-61-1 is limited, its core pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-validated pharmacophore with significant potential in antiviral and anticancer drug discovery. This technical guide provides a framework for initiating the biological evaluation of this compound, with a focus on its potential as a kinase inhibitor. The provided protocols offer a starting point for researchers to explore its activity and contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1785-1805. Available from: [Link]
-
Mochulskaya, N. N., Kotovskaya, S. K., Butorin, I. I., Varaksin, M. V., Charushin, V. N., Rusinov, V. L., ... & Zarubaev, V. V. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. Available from: [Link]
-
Hunt, J. T., Mitt, T., Johnson, S., et al. (2004). The discovery of BMS-540215, a potent, selective, and orally bioavailable inhibitor of vascular endothelial growth factor receptor-2. Journal of medicinal chemistry, 47(17), 4136–4147. Available from: [Link]
-
ChemBK. METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. (2024). Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. Available from: [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Privileged Scaffold for Next-Generation Therapeutics
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate: A Privileged Scaffold for Next-Generation Therapeutics
The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[2] Its structural resemblance to purine nucleosides has made it a fertile ground for the development of a wide range of biologically active compounds.[4] This is evidenced by its presence in notable FDA-approved drugs, including the broad-spectrum antiviral remdesivir and the kinase inhibitor avapritinib.[5] The versatility of this scaffold stems from its unique electronic properties and the multiple points available for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide delves into the potential research applications of a key derivative, Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate . This compound is not merely an inert molecule but a highly strategic starting material. The presence of a reactive chloro group at the C4 position and a readily modifiable methyl carboxylate at the C6 position provides two orthogonal handles for synthetic elaboration. This dual functionality allows for the systematic construction of diverse chemical libraries, making it an ideal entry point for drug discovery campaigns targeting a range of diseases. This guide will explore the most promising research avenues, provide actionable experimental protocols, and offer a strategic framework for leveraging this potent scaffold in modern drug development.
Part 1: Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them one of the most important classes of drug targets in oncology.[5] The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an exceptionally effective template for the design of potent and selective kinase inhibitors.[5] Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases underpins its broad utility.
Rationale for Exploration
Numerous studies have demonstrated the efficacy of pyrrolo[2,1-f][1][2][3]triazine derivatives against a panel of cancer-relevant kinases. The C4 position, where our subject compound bears a chloro substituent, is a critical vector for engaging with the hinge region of the kinase domain. The C6 position, occupied by the methyl carboxylate, often extends towards the solvent-exposed region, providing an opportunity to modulate solubility and other pharmacokinetic properties.
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is an ideal starting point for a kinase inhibitor program. The C4-chloro group is primed for nucleophilic aromatic substitution or, more versatilely, for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of aryl and heteroaryl moieties. These groups are crucial for achieving potency and selectivity against specific kinases. The C6-ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library, probing interactions with the solvent-exposed region of the target.
Key Kinase Targets for the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
| Kinase Target | Example Compound | Reported Potency (IC₅₀) | Therapeutic Relevance |
| VEGFR-2 | Compound 3 from Hunt et al. | 23 nM | Angiogenesis, Tumor Growth |
| c-Met/VEGFR-2 | Compound 19 from Shi et al. | 2.3 nM (c-Met), 5.0 nM (VEGFR-2) | Metastasis, Angiogenesis |
| EGFR/HER2 | Compound 16 from Fink et al. | 6 nM (EGFR), 10 nM (HER2) | Proliferation in various cancers |
| ALK | Compound 21 from Ott et al. | 10 nM | Non-small cell lung cancer |
This table summarizes data from a review by Singh et al. on pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors.[5]
Proposed Synthetic Workflow for Kinase Inhibitor Library
The following diagram illustrates a high-level strategy for diversifying the core scaffold of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate to generate a focused library of potential kinase inhibitors.
Part 2: Antiviral Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is perhaps most famously known as the core of remdesivir, a nucleotide prodrug with broad-spectrum activity against RNA viruses.[1] This has cemented the scaffold as a critical starting point for the development of new antiviral agents.
Rationale for Exploration
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated activity against a wide array of viruses, including norovirus, influenza, hepatitis C, Ebola, and various coronaviruses.[1][4] The activity is often achieved through the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many viruses.[1]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate can be envisioned as a precursor for both nucleoside and non-nucleoside antiviral candidates. For nucleoside analogs, the C4-chloro position can be displaced by an appropriate sugar moiety or a protected precursor. For non-nucleoside inhibitors, the scaffold can be elaborated similarly to the kinase inhibitor approach, creating compounds that may interfere with other viral proteins like neuraminidase or proteases.[6]
Key Viral Targets and Strategies
-
RNA-Dependent RNA Polymerase (RdRp): The primary strategy here is to develop C-nucleoside analogs. The synthesis would involve coupling a protected ribose or a modified sugar to the pyrrolo[2,1-f][1][2][3]triazine core, likely requiring the synthesis of a C4-amino or C4-hydroxyl derivative from the starting chloro compound.
-
Neuraminidase (Influenza): As demonstrated by some studies, non-nucleoside pyrrolo[2,1-f][1][2][3]triazines can inhibit influenza neuraminidase.[6] A library generation approach similar to that for kinase inhibitors could be employed to explore this target.
-
Other Viral Enzymes: The versatility of the scaffold allows for its consideration as an inhibitor of other viral enzymes, such as proteases or helicases, through appropriate structural modifications.
Illustrative Drug Discovery Workflow
The following diagram outlines a typical workflow for an antiviral drug discovery program starting from our lead compound.
Part 3: Experimental Protocols
To facilitate research in this area, the following are detailed, self-validating protocols for key transformations and assays.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
This protocol describes a general method for introducing aryl or heteroaryl groups at the C4 position, a key step in synthesizing many kinase inhibitors.
Materials:
-
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
-
Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and the aryl/heteroaryl boronic acid.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a 3:1 mixture of toluene and 1,4-dioxane to the flask to dissolve the solids.
-
Add the 2 M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (by TLC) or a product with the expected mass (by LC-MS) indicates a successful reaction.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated product.
Protocol 2: Amide Coupling at the C6 Position
This protocol outlines the hydrolysis of the methyl ester followed by amide bond formation.
Step A: Ester Hydrolysis
-
Dissolve the C4-substituted pyrrolo[2,1-f]triazine-6-carboxylate (from Protocol 1) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-6 hours.
-
Validation Checkpoint: Monitor by LC-MS for the disappearance of the starting ester and the appearance of the carboxylic acid product (mass will be 14 Da lower).
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF or CH₂Cl₂.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours.
-
Validation Checkpoint: Monitor by LC-MS. Successful coupling is indicated by the consumption of the carboxylic acid and the formation of the product with the expected mass of the amide.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the compound dilutions.
-
Add the kinase and biotinylated substrate peptide solution to the wells and incubate for 15 minutes.
-
Initiate the kinase reaction by adding ATP. Incubate for 1-2 hours at room temperature.
-
Validation Checkpoint: Include positive controls (no inhibitor) and negative controls (no enzyme or no ATP) to ensure the assay window is acceptable (typically a signal-to-background ratio > 5).
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and the APC-labeled streptavidin.
-
Incubate for 1 hour to allow for the binding of detection reagents.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Visualizing a Target Pathway: Simplified VEGFR-2 Signaling
The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor, a key pathway in angiogenesis and a major target for pyrrolo[2,1-f][1][2][3]triazine-based inhibitors.
Conclusion
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate represents a highly valuable and strategically important starting material for modern drug discovery. Its core scaffold is validated by approved drugs and numerous clinical candidates. The compound's dual functional handles at the C4 and C6 positions provide a robust platform for the generation of diverse chemical libraries targeting key therapeutic areas, most notably oncology and virology. By leveraging the synthetic routes and screening protocols outlined in this guide, researchers can efficiently explore the vast chemical space around this privileged heterocycle, paving the way for the discovery of next-generation therapeutics.
References
-
[This review summarizes diverse synthetic protocols for the preparation of pyrrolo[2,1-f][1][2][3]triazine derivatives...]([Link]) - Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information.
-
[The synthesis of a new kinase inhibitor template 2-anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine is described...]([Link]) - Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.
-
[Pyrrolo[2,1-f][1][2][3]triazine is one the most interesting fused heterocycle that is an integral part of several kinase inhibitors...]([Link]) - Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.
-
[Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate - Introduction.]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE) - METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. ChemBK.
-
[A synthetic strategy to pyrrolo[2,1-f][1][2][3]triazines is reported.]([Link]) - Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides... National Center for Biotechnology Information.
-
[A series of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines...were synthesized...The antiviral activity...against influenza virus...was studied.]([Link]) - Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.
-
[Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides]([Link]) - Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate.
-
- Pyrrolo[2,1-f][1][2][3]triazines and preparation and uses thereof. Google Patents.
-
[The present invention relates to 2, 7-substituted pyrrolo [2,1-f ][1][2][3] triazine compounds having protein kinase activity...]() - 2,7-Substituted Pyrrolo[2,1-F][1][2][3]Triazines with Protein Kinase Inhibitory Activity. Google Patents.
-
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
-
[4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine]([Link]) - 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. PubChem.
-
[Pyrrolo1][2][3]triazine compounds, preparation methods and applications thereof - Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof. Google Patents.
-
[Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones...]([Link]) - Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones... ResearchGate.
-
[Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof]() - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.
-
- 1,2,4-triazine-6-carboxamide derivative. Google Patents.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have propelled its application across diverse therapeutic areas. Initially explored in the 1970s, its significance surged with the rise of targeted therapies, particularly in oncology and virology.[4][6] This guide provides a comprehensive technical overview of the biological significance of the pyrrolo[2,1-f]triazine core, delving into its mechanism of action, structure-activity relationships (SAR), and applications in the development of kinase inhibitors and antiviral agents. We will explore the causality behind its success, provide detailed experimental insights, and present key data to inform future drug discovery efforts.
The Rise of a Privileged Scaffold: Why Pyrrolo[2,1-f]triazine?
The pyrrolo[2,1-f]triazine nucleus is considered a privileged scaffold due to its versatile biological activity, stemming from its unique structural and electronic properties.[4][5] Its fused ring system effectively mimics the purine core of nucleosides and the quinazoline scaffold, both of which are integral to numerous approved drugs.[1][3] This mimicry allows it to bind to the ATP-binding pockets of a wide range of protein kinases, making it a fertile ground for the development of kinase inhibitors.[1][3] The presence of multiple nitrogen atoms allows for the formation of crucial hydrogen bonds and other non-covalent interactions with amino acid residues in the target protein's active site, which is often not achievable with simpler heterocyclic systems.[2]
Furthermore, the pyrrolo[2,1-f]triazine core offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Substitutions at various positions on the pyrrole and triazine rings project into different regions of the binding pocket, enabling medicinal chemists to optimize interactions and achieve desired therapeutic profiles.
Targeting the Human Kinome: A Versatile Kinase Inhibitor Scaffold
Kinase inhibition is a cornerstone of modern targeted cancer therapy, with numerous small molecule inhibitors approved by the FDA.[2] The pyrrolo[2,1-f]triazine core has proven to be a highly effective template for the design of potent and selective kinase inhibitors across various kinase families.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrrolo[2,1-f]triazine-based inhibitors exert their effect on kinases is through competitive binding at the ATP pocket of the enzyme.[1][7] X-ray crystallography studies have confirmed that these inhibitors occupy the same binding site as ATP, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[7]
Key Kinase Targets and Structure-Activity Relationships (SAR)
The versatility of the pyrrolo[2,1-f]triazine scaffold is evident from the diverse range of kinases it has been shown to inhibit. The following table summarizes the inhibitory activity of representative pyrrolo[2,1-f]triazine derivatives against several key kinase targets.
| Compound/Reference | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights |
| Compound from Hunt et al. | EGFR | 100 | 4-((3-chloro-4-fluorophenyl)amino) substituent is crucial for potent EGFR inhibition. |
| Compound from Hunt et al. | VEGFR-2 | 23 | 4-((3-hydroxy-4-methylphenyl)amino) substituent confers potent VEGFR-2 inhibition. |
| Compound 19 from Shi et al. | c-Met / VEGFR-2 | 2.3 / 5.0 | Dual inhibition achieved through specific substitutions. Docking studies show binding similar to Foretinib.[2] |
| Compound 21 from Ott et al. | ALK | 10 | 2,7-disubstituted pattern leads to potent and selective ALK inhibition.[2] |
| Compound from Bhide et al. | PI3Kδ | - | 4-amino pyrrolotriazine chemotype shows selective PI3Kδ inhibition without binding to the specificity pocket. |
| Compound 29 from Weinberg Lab | JAK2 | 0.17 | 2,7-disubstituted scaffold provides potent JAK2 inhibition with low reactive metabolite formation.[2] |
| Compound 30 from recent study | AAK1 | single-digit nM | Potent AAK1 inhibition achieved through optimization of a thiazole-phenyl side chain. |
Key SAR takeaways:
-
C4-Position: The substituent at the 4-position is critical for determining kinase selectivity. Anilino groups are commonly employed and their substitution pattern dictates the target profile (e.g., EGFR vs. VEGFR-2).[1]
-
C5 and C6-Positions: These positions are tolerant to substitution and can be modified to improve physicochemical properties and introduce additional interactions within the binding pocket.[1]
-
C7-Position: Substitution at the 7-position often leads to a significant loss of inhibitory activity, suggesting this region is sterically constrained in many kinase active sites.[1]
Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine-based Kinase Inhibitors
The inhibition of key kinases by pyrrolo[2,1-f]triazine derivatives leads to the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Beyond Cancer: Antiviral Applications of the Pyrrolo[2,1-f]triazine Core
The biological significance of the pyrrolo[2,1-f]triazine scaffold extends beyond kinase inhibition. Its structural similarity to purine nucleosides has made it a valuable component of antiviral agents.
Remdesivir: A Case Study in Antiviral Drug Development
The most prominent example of a pyrrolo[2,1-f]triazine-containing antiviral is Remdesivir, a broad-spectrum antiviral medication that gained significant attention during the COVID-19 pandemic.[6]
Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form.[6] This active metabolite acts as an adenosine triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir metabolite does not cause immediate chain termination, but rather a delayed termination after the addition of a few more nucleotides. This mechanism effectively halts viral replication.
Synthesis of the Pyrrolo[2,1-f]triazine Core: A Practical Approach
The synthetic accessibility of the pyrrolo[2,1-f]triazine core has been a key factor in its widespread use in drug discovery. Various synthetic strategies have been developed, often starting from either pyrrole or triazine precursors.[2]
Representative Experimental Protocol: Synthesis of a 4-Aminopyrrolo[2,1-f]triazine Derivative
This protocol outlines a general, multi-step synthesis of a 4-aminopyrrolo[2,1-f]triazine derivative, a common intermediate for further functionalization.
Step 1: N-Amination of a Pyrrole Precursor
-
To a solution of the starting pyrrole derivative in a suitable solvent (e.g., DMF), add a source of aminating agent such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine.
-
The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the N-aminopyrrole.
Step 2: Cyclization to form the Pyrrolo[2,1-f]triazine Core
-
The N-aminopyrrole from the previous step is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A cyclizing agent, such as formamidine acetate, is added to the solution.
-
The reaction mixture is heated to reflux and monitored for the formation of the cyclized product.
-
After completion, the reaction is cooled, and the product is isolated by filtration or by extraction after removal of the solvent.
Step 3: Functionalization at the 4-position
-
The 4-unsubstituted pyrrolo[2,1-f]triazine can be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride.
-
The 4-chloro derivative is then subjected to a nucleophilic aromatic substitution reaction with a desired amine to introduce the 4-amino substituent. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.
-
The final product is purified by column chromatography or recrystallization.
Future Directions and Conclusion
The pyrrolo[2,1-f]triazine core continues to be a highly valuable scaffold in drug discovery. Its proven success in targeting kinases and viral enzymes provides a strong foundation for future research. Ongoing efforts are focused on:
-
Exploring new therapeutic targets: The versatility of the scaffold suggests its potential for inhibiting other enzyme families and modulating a wider range of biological pathways.
-
Developing next-generation inhibitors: The design of more potent and selective inhibitors with improved pharmacokinetic profiles and the ability to overcome drug resistance remains a key objective.
-
Novel synthetic methodologies: The development of more efficient and environmentally friendly synthetic routes to access diverse pyrrolo[2,1-f]triazine derivatives will further accelerate drug discovery efforts.
References
-
Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154-4159. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1993-2017. [Link]
-
Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
-
Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4154-4159. [Link]
-
Fussell, S. J., et al. (2007). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(13), 3535-3540. [Link]
-
Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]
-
East, S. P., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1-7. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
-
Xiang, R., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry, 26(18), 5099-5110. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7545. [Link]
-
Meanwell, N. A. (2021). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Journal of Medicinal Chemistry, 64(15), 10675-10719. [Link]
-
Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(10), 1647-1655. [Link]
-
Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Journal of Medicinal Chemistry, 57(5), 2115-2131. [Link]
-
Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1993-2017. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Inhibitory Potential of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a heterocyclic small molecule featuring the pyrrolo[2,1-f][1][2][3]triazine scaffold. This core structure is a recognized "privileged scaffold" in medicinal chemistry, prominently featured in a variety of potent kinase inhibitors and antiviral compounds.[4] While direct, extensive mechanistic studies on Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate are not yet prevalent in public literature, its structural attributes strongly suggest a mechanism of action centered on competitive inhibition of protein kinases. This guide synthesizes the current understanding of the broader pyrrolo[2,1-f][1][2][3]triazine class of molecules to infer the likely mechanism of action of the title compound, providing a robust framework for its investigation and application in drug discovery.
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Foundation for Potent Bioactivity
The pyrrolo[2,1-f][1][2][3]triazine ring system is a nitrogen-rich fused heterocycle that has garnered significant attention in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms enable it to form multiple hydrogen bonds and other non-covalent interactions with the amino acid residues within the ATP-binding pockets of protein kinases.[1] This has led to the development of numerous derivatives with potent inhibitory activity against a range of kinases implicated in cancer and other diseases.[1][4]
Key Features of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold:
-
ATP-Mimetic Core: The core structure can mimic the purine ring of ATP, allowing it to competitively bind to the kinase active site.
-
Hydrogen Bonding Potential: The nitrogen atoms in the triazine and pyrrole rings act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within the kinase hinge region.
-
Structural Versatility: The scaffold allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS No. 1005196-61-1) is a functionalized derivative of this core.[5][6] The presence of a chloro group at the 4-position and a methyl carboxylate at the 6-position provides synthetic handles for further chemical modification, making it a valuable starting material for the synthesis of more complex kinase inhibitors.[7]
Inferred Mechanism of Action: Competitive Kinase Inhibition
Based on the extensive research on analogous compounds, the primary mechanism of action for Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is hypothesized to be ATP-competitive inhibition of protein kinases .
This mechanism involves the compound directly competing with endogenous ATP for binding to the kinase's active site. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the target substrate, thereby blocking the downstream signaling cascade.
Structural Basis of Kinase Inhibition
X-ray crystallography studies of related pyrrolo[2,1-f][1][2][3]triazine inhibitors bound to their target kinases have provided detailed insights into their binding mode.[8][9] A common theme is the formation of a characteristic hydrogen bonding pattern with the kinase "hinge" region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.
For instance, studies on pyrrolotriazine-based inhibitors of Met kinase and Adaptor-Associated Kinase 1 (AAK1) have revealed a donor-acceptor-donor (D-A-D) hydrogen-bonding interaction with the hinge region.[8][9]
Diagram: Generalized Kinase Inhibition Workflow
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Potential Kinase Targets
The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed to develop inhibitors for a diverse range of kinases. The specific kinase targets of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate would likely be determined by the nature of the substituents at the 4- and 6-positions. Based on the literature, potential targets could include:
| Kinase Family | Specific Examples | Therapeutic Area |
| Receptor Tyrosine Kinases (RTKs) | VEGFR, EGFR, c-Met, FGFR | Oncology |
| Non-receptor Tyrosine Kinases | JAK2 | Oncology, Inflammation |
| Serine/Threonine Kinases | AAK1, PI3K, CDKs | Neuropathic Pain, Oncology |
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
Objective: To quantify the direct inhibitory activity of the compound against a panel of purified kinases and to determine its IC50 value.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagent Preparation:
-
Prepare a stock solution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in DMSO.
-
Prepare assay buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the kinase, substrate, and ATP solution to initiate the phosphorylation reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the detection solution to stop the reaction and allow for antibody binding.
-
Incubate for a further period (e.g., 60 minutes) to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Plot the TR-FRET ratio against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Engagement Assay
Objective: To confirm that the compound can enter living cells and bind to its intended kinase target.
Methodology: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation:
-
Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase active site.
-
Add Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate at various concentrations.
-
Add the NanoBRET™ substrate to initiate the luminescence reaction.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Downstream Signaling Pathway Analysis
Objective: To assess the functional consequence of kinase inhibition in a cellular context.
Methodology: Western Blotting
-
Cell Treatment:
-
Treat a relevant cancer cell line with increasing concentrations of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
-
Include appropriate positive and negative controls.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe with a primary antibody for the total form of the substrate and a housekeeping protein (e.g., GAPDH) as loading controls.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
A dose-dependent decrease in the level of the phosphorylated substrate indicates inhibition of the kinase signaling pathway.
-
Diagram: Inferred ATP-Competitive Mechanism
Caption: Competitive inhibition of a protein kinase by the title compound.
Conclusion and Future Directions
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate represents a promising starting point for the development of novel kinase inhibitors. Its core scaffold has a proven track record in targeting the ATP-binding site of a wide array of kinases. The future research direction for this compound should focus on a systematic evaluation of its kinase inhibitory profile through comprehensive in vitro screening against a broad panel of kinases. Positive hits should then be followed up with cell-based assays to confirm target engagement and functional activity. Further derivatization of the chloro and methyl carboxylate groups could lead to the discovery of potent and selective inhibitors with therapeutic potential in oncology and other disease areas.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2037–2055. [Link]
-
Hunt, J. T., et al. (2004). Identification of a new class of potent and selective kinase inhibitors: 4-aminopyrrolo[2,1-f][1][2][3]triazines. Journal of Medicinal Chemistry, 47(19), 4645–4648. [Link]
-
Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]
-
Borzilleri, R. M., et al. (2009). Pyrrolo[2,1-f][1][2][3]triazine inhibitors of VEGFR-2 and FGFR-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(7), 1961–1964. [Link]
-
Wittman, M. D., et al. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1][2][3]triazine as a potent and orally bioavailable inhibitor of insulin-like growth factor-1 receptor (IGF-1R). Journal of Medicinal Chemistry, 52(23), 7360–7363. [Link]
-
Mastalerz, H., et al. (2010). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 20(1), 291–295. [Link]
-
Cai, Z. W., et al. (2010). Discovery of a potent and orally bioavailable 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine as an anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(23), 7041–7044. [Link]
-
Yang, Z., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Geronikaki, A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]
-
Sharma, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517–1522. [Link]
-
Lombardo, L. J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1045–1060. [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. [https://www.chembk.com/en/chem/METHYL-4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
Sources
- 1. In vitro kinase assay [protocols.io]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. chembk.com [chembk.com]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold for Modern Drug Discovery — A Technical Guide to the Structural Analogs of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold for Modern Drug Discovery — A Technical Guide to the Structural Analogs of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
Abstract
The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has rendered it a versatile template for a multitude of therapeutic agents, from potent kinase inhibitors in oncology to broad-spectrum antiviral drugs like Remdesivir.[1][2][4] This technical guide provides an in-depth exploration of the structural analogs of a key intermediate, Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. We will dissect the synthetic strategies for accessing this core, delve into the structure-activity relationships (SAR) governing modifications at the C4 and C6 positions, and present detailed experimental protocols for the synthesis of key analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in their discovery programs.
Introduction: The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
First synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine scaffold remained on the periphery of medicinal chemistry for over a decade.[4] Its journey into the limelight began with its incorporation into C-nucleosides as a purine mimetic.[4] However, the explosion of the kinase inhibitor field in the early 2000s truly unlocked its potential.[3][4] Researchers at Bristol-Myers Squibb identified the pyrrolo[2,1-f][1][2][3]triazine nucleus as a novel template for ATP-competitive kinase inhibitors, capable of mimicking the interactions of the well-established quinazoline scaffold with the hinge region of the ATP binding site.[2]
This discovery spurred a wave of research, leading to the development of numerous potent and selective inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), HER1/HER2, and Phosphoinositide 3-kinases (PI3Ks).[2][3][5] The scaffold's value was further cemented with the discovery of Remdesivir, a broad-spectrum antiviral agent, which features the pyrrolo[2,1-f][1][2][3]triazine core as its key pharmacophore.[2]
The versatility of this scaffold stems from its amenability to functionalization at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate serves as a crucial building block in this endeavor, with the 4-chloro and 6-carboxylate groups providing convenient handles for diversification.
Synthesis of the Core Intermediate: Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
The synthesis of the title compound and its precursors generally begins with a substituted pyrrole. A common and effective strategy involves the construction of a pyrrolotriazinone intermediate, which is subsequently chlorinated to yield the desired 4-chloro derivative.[2]
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a multi-step process starting from a suitably substituted pyrrole dicarboxylate. The key steps involve N-amination of the pyrrole nitrogen, cyclization to form the triazinone ring, and subsequent chlorination.
Caption: General synthetic route to the 4-chloro-pyrrolo[2,1-f]triazine core.
Detailed Experimental Protocol: Synthesis of Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
The following protocol is adapted from a literature procedure for a closely related analog and illustrates the key transformations.[2]
Step 1: N-Amination of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate
-
To a solution of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate in a suitable aprotic solvent (e.g., DMF), add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.
-
The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for completion.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-aminopyrrole intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the Pyrrolotriazinone
-
The crude N-aminopyrrole intermediate from the previous step is dissolved in a high-boiling point solvent like DMF.
-
The solution is heated to a high temperature (e.g., 165 °C) to induce cyclization.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration and drying.
Step 3: Chlorination to Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
-
The pyrrolotriazinone from Step 2 is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
The reaction is heated, often to reflux, to drive the conversion.
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product.
Structural Analogs and Structure-Activity Relationships (SAR)
The 4-chloro and 6-carboxylate positions of the core molecule are critical handles for derivatization to modulate biological activity.
Modifications at the 4-Position: The Gateway to Kinase Inhibition
The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, with amino groups, particularly substituted anilines, being the most extensively studied due to their critical role in kinase inhibition.[3][4]
3.1.1. 4-Anilino Analogs
The introduction of a substituted aniline at the C4 position is a cornerstone of developing potent kinase inhibitors based on this scaffold. The aniline moiety often occupies a lipophilic pocket in the kinase ATP binding site, contributing significantly to both potency and selectivity.[2]
-
SAR Insights:
-
Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring are crucial. For VEGFR-2 inhibitors, a 3-hydroxy-4-methylphenylamino group has been shown to be favorable.[4] For dual EGFR/HER2 inhibitors, a 3-chloro-4-fluorophenylamino substituent has proven effective.[6]
-
Hydrogen Bonding: The N-H of the aniline linker typically forms a key hydrogen bond with the hinge region of the kinase.[3]
-
Table 1: Representative 4-Anilino Analogs and their Kinase Inhibitory Activity
| Compound ID | 4-Position Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | 3-chloro-4-fluorophenylamino | EGFR | 0.100 | [3] |
| 2 | 3-hydroxyphenylamino | VEGFR-2 | 0.066 | [3] |
| 3 | 3-ethynylphenylamino | VEGFR-2 | 0.023 | [3] |
| 4 | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino | VEGFR-2 | Low nM | [7] |
3.1.2. Synthesis of 4-Anilino Analogs
The synthesis of these analogs is generally a straightforward SNAr reaction.
Caption: Synthesis of 4-anilino analogs via nucleophilic aromatic substitution.
Experimental Protocol: General Procedure for SNAr with Anilines
-
To a solution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in a suitable solvent (e.g., isopropanol or DMF), add the desired substituted aniline (typically 1.1-1.5 equivalents).
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is often added to scavenge the HCl generated.
-
The reaction mixture is heated (e.g., to 80-120 °C) and monitored for completion.
-
Upon completion, the mixture is cooled, and the product is isolated by precipitation, extraction, or direct purification by column chromatography.
Modifications at the 6-Position: Fine-Tuning Potency and Pharmacokinetics
The methyl carboxylate at the C6 position serves as a versatile handle for introducing a range of functionalities to modulate potency, selectivity, and pharmacokinetic properties. Common modifications include conversion to amides, ketones, and various bioisosteric replacements.
3.2.1. 6-Carboxamide Analogs
Conversion of the C6-ester to an amide is a frequent and highly effective strategy. The amide group can introduce additional hydrogen bonding interactions and allows for the exploration of a wide range of substituents.
-
SAR Insights:
-
Amide Substituents: The R-groups on the amide nitrogen can be varied to optimize properties. For example, in a series of p38 MAP kinase inhibitors, various substituted amides at C6 were explored, leading to potent and orally active compounds.[8]
-
Improved Properties: In some cases, converting the ester to an amide has led to improved cell permeability and in vivo efficacy.[6]
-
3.2.2. Bioisosteric Replacements for the 6-Ester/Amide
Bioisosterism is a key strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties while maintaining or improving biological activity.
-
Ketones: Replacement of the C6-ester with aryl or heteroaryl ketones has yielded potent and orally active p38α MAP kinase inhibitors with efficacy in in vivo models of inflammation.[9]
-
Oxadiazoles: In a series of VEGFR-2 inhibitors, an oxadiazole ring appended to the C6 position resulted in low nanomolar inhibitors with good in vivo antitumor efficacy.[7]
-
Tetrazoles: While not extensively reported for this specific scaffold, tetrazoles are well-established bioisosteres of carboxylic acids and could be explored as replacements for the C6-carboxylate to potentially improve metabolic stability and cell permeability.
Table 2: Bioisosteric Replacements at the C6-Position and their Impact
| C6-Functional Group | Rationale for Replacement | Potential Advantages | Example Target | Reference |
| Amide | Introduce H-bond donors/acceptors, explore new vectors | Improved potency, altered solubility, improved PK | PI3K, p38 | [8] |
| Ketone | Introduce different geometry and polarity | Improved potency and oral activity | p38 | [9] |
| Oxadiazole | Mimic amide/ester conformation, improve metabolic stability | Improved potency and in vivo efficacy | VEGFR-2 | [7] |
| Tetrazole | Carboxylic acid mimic with different pKa and metabolic profile | Potentially improved cell permeability and metabolic stability | (Hypothetical) | N/A |
3.2.3. Synthetic Approaches to C6-Analogs
The synthesis of C6-analogs typically starts with the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with various amines or used to construct heterocyclic bioisosteres.
Caption: General synthetic pathways for C6-functionalization.
Experimental Protocol: Synthesis of a 6-Carboxamide Analog
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve the starting methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Acidify the reaction mixture with aqueous HCl to pH ~3-4.
-
Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid, which is often used directly in the next step.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid in DMF, add the desired amine (1.1 eq.), a coupling agent such as HBTU (1.2 eq.), and a base like DIEA (3.0 eq.).
-
Stir the reaction mixture at room temperature for several hours until completion.
-
Work up the reaction by adding water and extracting the product with ethyl acetate.
-
Wash the organic layer sequentially with aqueous base, acid, and brine.
-
Dry, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final 6-carboxamide analog.
Conclusion and Future Perspectives
The Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate scaffold is a remarkably versatile and privileged starting point for the discovery of novel therapeutics. The synthetic accessibility of the core and the ease of functionalization at the C4 and C6 positions provide a robust platform for generating diverse chemical libraries. The extensive research into this scaffold, particularly in the realm of kinase inhibitors, has yielded a wealth of SAR data that can guide future design efforts.
The strategic replacement of the 4-chloro group with various (hetero)aryl amines remains a fruitful avenue for discovering potent and selective kinase inhibitors. Concurrently, the bioisosteric replacement of the 6-carboxylate moiety with amides, ketones, and other heterocycles offers a powerful tool for optimizing pharmacokinetic profiles and overcoming liabilities such as metabolic instability.
As our understanding of complex biological pathways deepens, the pyrrolo[2,1-f][1][2][3]triazine core is poised to find applications against an even broader range of therapeutic targets. The continued exploration of novel substitutions and bioisosteric replacements, guided by rational design and a deep understanding of the underlying synthetic chemistry, will undoubtedly lead to the next generation of innovative medicines derived from this exceptional heterocyclic scaffold.
References
-
Gaspard, T., & Jacquot, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1271. [Link]
-
Kaur, M., & Singh, P. (2020). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
Park, S. J., Lee, J. K., & Kim, Y. C. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]
-
Waelbroeck, M., et al. (2007). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5829-5833. [Link]
-
Goryaev, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2919-2940. [Link]
-
Weinstein, D. S., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. [Link]
-
Vite, G. D., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
-
Kim, K., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1][2][3]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5224-5227. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4455-4460. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
-
Aicher, T. D., et al. (2001). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1995. [Link]
-
Baran Laboratory, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
-
Fang, Z., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193. [Link]
-
Zhang, Y., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(15), 11218-11240. [Link]
-
Al-Hadedi, A. A. M., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 29(9), 2056. [Link]
-
Gavai, A. V., et al. (2007). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 11(5), 903-908. [Link]
-
Baran Laboratory, Scripps Research. (2011). Bioisosteres. [Link]
-
Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
-
Lorthiois, E., et al. (2001). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. Journal of Combinatorial Chemistry, 3(2), 121-133. [Link]
-
Rodrigues, F. A., et al. (2023). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry, 26(39), e202300684. [Link]
-
Popin, R. V., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(12), 8135-8185. [Link]
-
Wenglowsky, S., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4582-4586. [Link]
Sources
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Technical Guide to the Preliminary Biological Screening of Pyrrolo[2,1-f]triazine Derivatives
Introduction: The Therapeutic Promise of the Pyrrolo[2,1-f]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically significant molecules.[1][2] This unique bicyclic heterocycle, containing a bridgehead nitrogen, demonstrates remarkable versatility in engaging with a wide array of biological targets.[2] Its inherent structural features, including the precise placement of heteroatoms, allow for a multitude of interactions such as hydrogen bonding with amino acid residues within protein active sites.[1] This has led to the development of potent kinase inhibitors for cancer therapy and promising antiviral agents.[1][2] Given the broad therapeutic potential of this scaffold, a systematic and efficient preliminary biological screening process is paramount for identifying and prioritizing novel derivatives with the highest potential for further drug development.
This in-depth technical guide provides a comprehensive framework for the initial biological evaluation of novel pyrrolo[2,1-f]triazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will delve into a tiered screening cascade, beginning with broad cytotoxicity assessments and culminating in targeted enzymatic assays against key kinases implicated in various pathologies.
The Screening Cascade: A Strategic Approach to Unveiling Biological Activity
A hierarchical screening cascade is essential for the efficient allocation of resources and the timely identification of promising lead compounds. This tiered approach allows for the early filtration of inactive or overly toxic molecules, ensuring that more complex and resource-intensive assays are reserved for derivatives with a desirable preliminary activity and safety profile.
Our proposed cascade for novel pyrrolo[2,1-f]triazine derivatives begins with a fundamental assessment of cytotoxicity, followed by a focused investigation of their kinase inhibitory potential. This strategy is underpinned by the extensive literature highlighting the prevalence of kinase inhibition as a primary mechanism of action for this class of compounds.[1][2]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
Application Notes and Protocols for the Synthesis of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
Foreword
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[4][5] This core is present in a number of biologically active molecules, including kinase inhibitors and antiviral agents.[5] Notably, derivatives of this scaffold have been investigated as inhibitors of VEGFR-2 kinase and the Hedgehog signaling pathway, highlighting their therapeutic potential.[6] The title compound, Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, serves as a key intermediate for the synthesis of more complex, biologically active molecules. The introduction of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution reactions.
This document provides a comprehensive guide for the synthesis of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate. The protocol is designed for researchers and scientists in the field of organic and medicinal chemistry and is based on established synthetic strategies for related analogues.[4] The narrative will delve into the rationale behind the chosen synthetic route and provide detailed, step-by-step instructions to ensure reproducibility.
Synthetic Strategy Overview
The synthesis of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is approached through a logical and efficient three-step sequence, commencing with a readily accessible pyrrole precursor. The overall strategy is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate.
The synthesis commences with the preparation of a suitably substituted pyrrole, Dimethyl 1H-pyrrole-2,4-dicarboxylate. This is followed by the crucial N-amination of the pyrrole nitrogen and subsequent intramolecular cyclization to construct the fused triazinone ring system. The final step involves the conversion of the 4-oxo functionality to the desired 4-chloro group using a standard chlorinating agent.
Part 1: Synthesis of Dimethyl 1H-pyrrole-2,4-dicarboxylate
The pyrrole scaffold is a fundamental building block in our synthetic sequence. While various methods exist for the synthesis of pyrrole derivatives, a reliable approach involves the condensation of an α-amino ketone with a β-ketoester. For the purpose of this protocol, we will assume the starting material, Dimethyl 1H-pyrrole-2,4-dicarboxylate, is either commercially available or synthesized according to established literature procedures.
Part 2: Synthesis of Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
This part of the synthesis focuses on the construction of the bicyclic pyrrolotriazinone core. This is achieved through a two-step, one-pot sequence involving N-amination of the pyrrole precursor followed by an intramolecular cyclization.
Reaction Scheme:
Figure 2: Reaction scheme for the formation of the pyrrolotriazinone intermediate.
Experimental Protocol:
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Dimethyl 1H-pyrrole-2,4-dicarboxylate | 2198-63-2 | C₈H₉NO₄ | 183.16 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 |
| Chloramine (solution in diethyl ether) | 10599-90-3 | NH₂Cl | 51.48 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Dimethyl 1H-pyrrole-2,4-dicarboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of chloramine in diethyl ether (1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-aminopyrrole intermediate.
-
Dissolve the crude N-aminopyrrole in anhydrous N,N-dimethylformamide (DMF).
-
Heat the solution to 150-160 °C and stir for 2-4 hours, monitoring the cyclization by TLC.[4]
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate.
Expert Insights: The N-amination step is critical and should be performed under strictly anhydrous conditions to prevent quenching of the sodium hydride. The use of freshly prepared or titrated chloramine solution is recommended for optimal yields. The subsequent cyclization is thermally driven, and the reaction temperature should be carefully controlled to avoid decomposition.
Part 3: Synthesis of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
The final step in the synthesis is the conversion of the 4-oxo group of the pyrrolotriazinone to the 4-chloro group. This is a deoxychlorination reaction, typically achieved using phosphorus oxychloride (POCl₃).[4]
Reaction Scheme:
Figure 3: Reaction scheme for the chlorination of the pyrrolotriazinone intermediate.
Experimental Protocol:
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate | N/A | C₈H₇N₃O₃ | 193.16 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |
| N,N-Dimethylaniline (optional) | 121-69-7 | C₈H₁₁N | 121.18 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Methyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate as a solid.
Trustworthiness and Self-Validation: The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of phosphorus oxychloride. The workup procedure must be done with care, as the quenching of POCl₃ with water is highly exothermic. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected analytical data for the final product is provided below.
Characterization Data
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate | 1005196-61-1 | C₈H₆ClN₃O₂ | 211.61 | White to off-white solid | 134-137[7] |
References
-
Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
-
Google Patents. (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. WO2013177983A1.
-
Marcotte, F. A., & Lubell, W. D. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2601-2603. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
Singh, P., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
ChemBK. METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. [https://www.chembk.com/en/chem/METHYL-4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(13), 1195-1215. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Versatile Scaffold for Kinase Inhibitor Discovery
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide on the experimental applications of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. While direct biological applications of this specific molecule are limited, its true value lies in its role as a highly versatile chemical intermediate. The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically evaluated and approved drugs.[1][3][4] This guide will detail the strategic use of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a starting material for the synthesis of potent kinase inhibitors, providing validated protocols for both chemical synthesis and subsequent biological evaluation.
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks demonstrate an exceptional ability to bind to multiple biological targets, earning them the designation of "privileged scaffolds." The pyrrolo[2,1-f][1][2][3]triazine ring system is a prime example of such a scaffold.[4] Its unique electronic properties and three-dimensional structure allow it to serve as an effective mimic of the purine core of ATP, enabling it to bind competitively to the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibition a cornerstone of modern targeted therapy.[1] Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have been successfully developed as potent inhibitors of numerous oncologically relevant kinases, including VEGFR-2, c-Met, ALK, and PI3K.[1][5][6]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS 1005196-61-1) is a strategically designed intermediate, primed for diversification into a library of potential kinase inhibitors.[7][8] It possesses two key reactive handles:
-
C4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments that can form critical hydrogen bond interactions with the kinase hinge region.
-
C6-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, introducing additional points of interaction with the target protein or tailoring the molecule's physicochemical properties.
This guide provides protocols for leveraging these features to synthesize and evaluate novel kinase inhibitors.
Application Note I: Synthetic Strategy for Kinase Inhibitor Development
The primary application of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is as a foundational building block for creating diverse libraries of kinase inhibitors. The general workflow involves a sequential modification of its reactive sites.
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chiralen.com [chiralen.com]
Application Note & Protocols: Evaluating Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in Kinase Inhibition Assays
An in-depth technical guide on utilizing Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in kinase inhibition assays for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrrolo[2,1-f]triazines in Kinase Inhibition
The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The targeted inhibition of specific kinases has emerged as a highly successful therapeutic strategy.
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate represents a key pharmacophore within this class. Its structural features suggest a high potential for interaction within the ATP-binding pocket of various kinases. The 4-chloro substituent offers a reactive handle for medicinal chemistry efforts to enhance potency and selectivity, while the ester provides a point for modulating physicochemical properties.
This document provides a comprehensive guide for researchers on how to rigorously evaluate the kinase inhibitory activity of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and its analogs. It details both biochemical and cell-based assay protocols, emphasizing the rationale behind experimental design to ensure data integrity and reproducibility.
Foundational Concepts: Designing a Robust Kinase Inhibition Screening Cascade
A successful kinase inhibitor discovery program relies on a tiered screening approach, often referred to as a screening cascade. This strategy is designed to efficiently identify and characterize promising compounds by progressively increasing the biological complexity of the assays.
A typical cascade begins with broad biochemical screens to identify initial hits, followed by more focused secondary biochemical assays to determine potency (IC50) and selectivity. Finally, promising compounds are advanced to cell-based assays to confirm on-target activity in a more physiologically relevant environment and to assess cellular permeability and potential off-target effects.
Figure 1: A representative kinase inhibitor screening cascade.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. These in vitro assays isolate the kinase, its substrate, and the necessary cofactors, providing a clean system to measure the compound's potency (IC50).
Principle of Luminescence-Based Kinase Assays
A widely used format is the luminescence-based assay, such as the ADP-Glo™ Kinase Assay (Promega). This method quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Protocol: IC50 Determination using a Luminescence-Based Assay
This protocol is designed for a 384-well plate format but can be adapted.
Materials:
-
Kinase of interest (e.g., ABL1, SRC, EGFR)
-
Kinase-specific substrate peptide
-
ATP, MgCl2
-
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (dissolved in 100% DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Create a 10-point, 2-fold serial dilution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in 100% DMSO. A typical starting concentration is 1 mM.
-
Prepare intermediate dilution plates by diluting the compound series in kinase buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced artifacts.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or control (DMSO for 100% activity, no enzyme for 0% activity) to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours (optimize incubation time based on kinase activity).
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Normalization: Normalize the raw luminescence data using the controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Table 1: Representative IC50 Data for a Pyrrolo[2,1-f]triazine Analog
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| Kinase A | 15.2 | 1.1 | 0.99 |
| Kinase B | 237.5 | 0.9 | 0.98 |
| Kinase C | >10,000 | N/A | N/A |
Cell-Based Assays: Assessing On-Target Efficacy in a Biological Context
While biochemical assays are crucial for determining direct potency, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its intended target, and elicit a biological response.
Principle of Target Engagement Assays
Target engagement assays directly measure the interaction between the inhibitor and its kinase target within living cells. The NanoBRET™ Target Engagement Assay (Promega) is a powerful method based on Bioluminescence Resonance Energy Transfer (BRET). In this system, the target kinase is fused to a NanoLuc® luciferase enzyme (the energy donor), and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, a BRET signal is generated. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Protocol: Cellular Target Engagement using NanoBRET™
Materials:
-
Cancer cell line (e.g., K562 for ABL1) engineered to express the kinase-NanoLuc® fusion protein.
-
Opti-MEM™ I Reduced Serum Medium (Gibco).
-
NanoBRET™ Tracer specific for the kinase of interest.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
-
White, tissue culture-treated 96-well plates.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in Opti-MEM™.
-
Plate the cells at an optimized density in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in Opti-MEM™.
-
Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Tracer Addition and Signal Detection:
-
Prepare a working solution containing the NanoBRET™ Tracer and the Nano-Glo® Substrate/Inhibitor mix in Opti-MEM™.
-
Add this solution to the wells.
-
Incubate for 2-4 hours at 37°C.
-
Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.
-
Data Analysis and Interpretation
-
BRET Ratio Calculation: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalization: Normalize the data to controls (DMSO for no inhibition, no tracer for background).
-
IC50 Determination: Plot the normalized BRET signal against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the cellular IC50.
Figure 2: Mechanism of the NanoBRET™ Target Engagement Assay.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of your results, every experiment should include a self-validating system.
-
Z'-Factor: For each assay plate, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Reference Inhibitors: Always include a known, potent inhibitor of the target kinase as a positive control. This validates that the assay system is performing as expected and provides a benchmark for the potency of your test compound.
-
Counter-Screens: For assays that rely on enzymatic reporters (e.g., luciferase), it is crucial to perform counter-screens to ensure that Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is not directly inhibiting the reporter enzyme, which would create a false-positive result.
Conclusion and Future Directions
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate serves as a valuable starting point for kinase inhibitor discovery. The protocols outlined in this guide provide a robust framework for its initial characterization. By employing a systematic screening cascade, from biochemical potency and selectivity profiling to cellular target engagement and functional assays, researchers can confidently identify and advance novel pyrrolo[2,1-f]triazine-based drug candidates. Subsequent steps would involve lead optimization through medicinal chemistry, detailed mechanism of action studies, and eventual in vivo efficacy and safety evaluation.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]
Application Notes & Protocols: Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a Novel Fluorescent Marker
Abstract
The field of cellular and molecular biology relies heavily on the visualization of dynamic processes in living systems. Fluorescent markers are indispensable tools in this endeavor, enabling researchers to track molecules, organelles, and cellular events with high specificity and resolution. This document introduces Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, a novel small molecule fluorophore with promising applications in live-cell imaging. Herein, we provide a comprehensive guide to its photophysical characterization and application in fluorescence microscopy. The protocols detailed are designed to be robust and reproducible, empowering researchers to effectively integrate this promising new tool into their experimental workflows. While the pyrrolo[2,1-f]triazine core is a known pharmacophore in various therapeutic agents, its potential in the realm of bio-imaging is an emerging area of investigation.[1][2][3] This guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this heterocyclic scaffold for advanced cellular imaging.
Introduction to Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a nitrogen-containing heterocyclic compound.[4][5] Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The pyrrolo[2,1-f]triazine scaffold, in particular, has been explored for its potential as a kinase inhibitor and antiviral agent.[3][6] The inherent fluorescence observed in many nitrogen heterocycles suggests the potential of this scaffold as a platform for the development of novel fluorescent probes.[4][7]
For the purpose of this guide, we will work with the following hypothetical, yet plausible, photophysical properties for Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, hereafter referred to as "Pyr-6C". These properties are based on the general characteristics of similar fluorophores and serve to illustrate the application of the subsequent protocols.
Proposed Photophysical Properties
The fluorescence of a molecule is governed by its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength.[] The proposed properties of Pyr-6C make it suitable for standard fluorescence microscopy setups.
| Property | Proposed Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | ~45,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | ~0.60 |
| Photostability | Moderate to High |
These spectral characteristics suggest that Pyr-6C can be efficiently excited by a common 488 nm laser line and its emission detected in the green channel, minimizing spectral overlap with blue or red fluorophores in multiplexing experiments.[9]
Characterization of Pyr-6C as a Fluorescent Marker
Before its application in biological systems, a thorough characterization of a new fluorophore is essential to ensure reliable and reproducible results.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] The relative method, using a well-characterized standard, is a common and reliable approach.[10][11][12][13]
Protocol 2.1.1: Relative Quantum Yield Determination
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to Pyr-6C. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Fluorescein in 0.1 M NaOH (Φf = 0.95) are suitable choices.
-
Solution Preparation: Prepare a series of dilutions for both Pyr-6C and the standard in the same solvent (e.g., ethanol or DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength (488 nm) using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at 488 nm. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both Pyr-6C and the standard.
-
The quantum yield of Pyr-6C (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for Pyr-6C and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for Pyr-6C and the standard (if different).[10]
-
-
Caption: Workflow for determining relative fluorescence quantum yield.
Assessment of Photostability
Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for imaging, especially in time-lapse experiments.[14][15]
Protocol 2.2.1: Photobleaching Assay
-
Sample Preparation: Prepare a solution of Pyr-6C in a suitable buffer (e.g., PBS) and mount it on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope equipped with a 488 nm laser and a sensitive camera.
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images under continuous illumination with the 488 nm laser. Use consistent laser power and camera settings throughout the experiment.[16]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[16]
-
Caption: Workflow for assessing the photostability of a fluorescent probe.
Application in Live-Cell Imaging
The cell permeability and low cytotoxicity of small molecule dyes make them excellent candidates for live-cell imaging.[17][18] The following protocol outlines the use of Pyr-6C for staining and imaging live cells.
Live-Cell Staining and Imaging
Materials:
-
Pyr-6C stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)[9]
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with environmental control (37°C, 5% CO₂)
Protocol 3.1.1: Staining Procedure
-
Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Dilute the Pyr-6C stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 100 nM to 5 µM; optimization is recommended).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the Pyr-6C staining solution to the cells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.[19]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber.[20]
-
Use the 488 nm laser for excitation and collect the emission around 520 nm.
-
Caption: General workflow for live-cell staining and imaging with Pyr-6C.
Troubleshooting
Even with optimized protocols, challenges can arise in fluorescence microscopy. This section provides guidance on common issues.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incompatible filter sets.- Low probe concentration.- Photobleaching. | - Ensure microscope filters are appropriate for Pyr-6C's spectra.- Increase the concentration of Pyr-6C.- Minimize light exposure and use antifade reagents if necessary.[21][22] |
| High Background | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium. | - Perform additional washing steps.[19]- Use phenol red-free medium and consider imaging in a buffer solution. |
| Phototoxicity | - High laser power.- Prolonged exposure to excitation light. | - Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease exposure time and the frequency of image acquisition.[20][23] |
| Blurry Image | - Incorrect focus.- Dirty optics. | - Carefully adjust the focus.- Clean the objective lens and other optical components.[19][21] |
Conclusion
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate represents a promising scaffold for the development of novel fluorescent markers for biological imaging. The protocols outlined in this guide provide a comprehensive framework for the characterization and application of this and similar new fluorophores. By following these detailed methodologies, researchers can confidently assess the utility of novel probes and integrate them into their studies to visualize and unravel complex cellular processes. Further derivatization of the pyrrolo[2,1-f]triazine core could lead to a palette of fluorescent markers with diverse spectral properties and functionalities, expanding the toolkit available for modern cell biology.
References
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images - Keyence. (n.d.). Retrieved from [Link]
-
Troubleshooting the Fluorescence Microscope | Laboratory Medicine - Oxford Academic. (n.d.). Retrieved from [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]
-
Troubleshooting Guide Immuno-Fluorescence. (n.d.). Retrieved from [Link]
-
Multispectral live-cell imaging - PMC - NIH. (2019, June 1). Retrieved from [Link]
-
Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Fluorescence quantum yield measurement | JASCO Global. (2021, March 10). Retrieved from [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (2017, June 8). Retrieved from [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (n.d.). Retrieved from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]
-
Fluorescence Quantum Yields: Methods of Determination and Standards - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery - PubMed Central. (2013, August 20). Retrieved from [Link]
-
Measuring Fluorescent Protein Photobleaching - FPbase. (n.d.). Retrieved from [Link]
-
Live-cell microscopy – tips and tools. (n.d.). Retrieved from [Link]
-
Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism - MDPI. (n.d.). Retrieved from [Link]
-
Synthetic strategies for pyrrolo[2,1-f][19][21][24]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021, January 4). Retrieved from [Link]
-
Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][19][21][24]triazine Nucleus | Request PDF - ResearchGate. (2025, November 17). Retrieved from [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC - PubMed Central. (2023, January 11). Retrieved from [Link]
-
Robust Quantification of Live-Cell Single-Molecule Tracking Data for Fluorophores with Different Photophysical Properties - PMC - NIH. (n.d.). Retrieved from [Link]
-
Photobleaching step analysis for robust determination of protein complex stoichiometries. (n.d.). Retrieved from [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applica… - OUCI. (n.d.). Retrieved from [Link]
-
Bioactive Pyrrolo[2,1-f][19][21][24]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023, November 21). Retrieved from [Link]
-
Design, synthesis, and evaluation of pyrrolo[2,1-f][19][21][24]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed. (2014, February 15). Retrieved from [Link]
-
Pyrrolo[2,1-f][19][21][24]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved from [Link]
-
Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Novel Fluorophores: Efficient Synthesis and Photophysical Study - PubMed. (n.d.). Retrieved from [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - ResearchGate. (2025, October 13). Retrieved from [Link]
-
Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC - NIH. (2022, October 6). Retrieved from [Link]
-
Novel Fluorophores: Efficient Synthesis and Photophysical Properties - American Chemical Society. (n.d.). Retrieved from [Link]
-
Identification of pyrrolo[2,1-f][19][21][24]triazine-based inhibitors of Met kinase - PubMed. (n.d.). Retrieved from [Link]
-
Exploration of novel pyrrolo[2,1-f][19][21][24]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (2018, October 5). Retrieved from [Link]
-
Robust Quantification of Live-Cell Single-Molecule Tracking Data for Fluorophores with Different Photophysical Properties | The Journal of Physical Chemistry B - ACS Publications. (2024, June 10). Retrieved from [Link]
-
Novel fluorophores: efficient synthesis and photophysical properties - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. jasco-global.com [jasco-global.com]
- 12. researchgate.net [researchgate.net]
- 13. iss.com [iss.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotium.com [biotium.com]
- 18. Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 20. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 22. biotium.com [biotium.com]
- 23. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 24. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Derivatization of the Pyrrolo[2,1-f]triazine Nucleus
Application Notes and Protocols for the Derivatization of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique bridged nitrogen structure is a core component of several clinically approved drugs, including the antiviral agent Remdesivir and the kinase inhibitor Avapritinib.[1][4][5] This application note provides a detailed guide to the chemical derivatization of the pyrrolo[2,1-f][1][2][3]triazine nucleus. It outlines several robust protocols for key transformations, including halogenation and cross-coupling reactions, providing researchers with the necessary tools to explore the structure-activity relationships (SAR) of this important scaffold. The protocols are presented with a focus on the underlying chemical principles and practical considerations for successful implementation in a research setting.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused bicyclic heterocycle that has emerged as a versatile scaffold for the development of potent and selective therapeutic agents. Its structural rigidity and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, making it an attractive starting point for drug design.[4] The scaffold's importance is underscored by its presence in a range of bioactive molecules with applications in antiviral therapy, oncology, and the treatment of inflammatory diseases.[1][6][7] The ability to strategically functionalize this core nucleus is paramount for optimizing the pharmacological properties of new chemical entities. This guide focuses on providing detailed and reliable protocols for the derivatization of the pyrrolo[2,1-f][1][2][3]triazine system.
General Considerations for Derivatization
The reactivity of the pyrrolo[2,1-f][1][2][3]triazine ring system is influenced by the electron-donating pyrrole ring fused to the electron-deficient triazine ring. This electronic distribution dictates the regioselectivity of various chemical transformations. Successful derivatization requires careful consideration of the starting material, choice of reagents, and reaction conditions to achieve the desired outcome while minimizing side reactions. The protocols outlined below have been selected for their reliability and broad applicability.
Protocol 1: Regioselective Bromination of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus
Halogenated pyrrolo[2,1-f][1][2][3]triazines are versatile intermediates for further functionalization via cross-coupling reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich aromatic systems.
Principle: This protocol describes the electrophilic bromination of the pyrrolo[2,1-f][1][2][3]triazine core, typically at the C7 position of the pyrrole ring, which is activated towards electrophilic attack. The choice of solvent is critical to control the reactivity of NBS and ensure selective bromination.
Experimental Workflow:
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Profiling of Pyrrolo[2,1-f]triazine Compounds
Introduction: Unveiling the Cytotoxic Potential of Pyrrolo[2,1-f]triazines
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry, serving as the core structure for numerous investigational agents, particularly in oncology.[4][5] These compounds are frequently designed as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[6][7] As researchers and drug development professionals, a rigorous and multi-faceted evaluation of the in vitro cytotoxicity of novel pyrrolo[2,1-f]triazine derivatives is a cornerstone of the preclinical screening process.[8][9] This provides critical insights into a compound's therapeutic potential and its mechanism of action.[9]
This comprehensive guide moves beyond a simple recitation of protocols. It is designed to provide a strategic framework for selecting, executing, and interpreting a panel of in vitro cytotoxicity assays tailored to the anticipated biological activity of pyrrolo[2,1-f]triazine compounds. By understanding the "why" behind each step, researchers can generate robust, reproducible, and meaningful data to drive their drug discovery programs forward.
Pillar 1: Foundational Cytotoxicity Assessment - The IC50 Determination
The initial objective in evaluating a novel compound is to quantify its cytotoxic or cytostatic effect. This is most commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%.[10] The IC50 is a critical metric for comparing the potency of different compounds and for selecting promising candidates for further development.[8][11]
The Workhorse Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay that is widely used to assess cell metabolic activity, which in most cases, correlates with cell viability.[12][13] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[14] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[13]
Materials:
-
Pyrrolo[2,1-f]triazine compound stock solution (typically in DMSO)
-
Selected cancer cell lines and appropriate culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,1-f]triazine compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC50 value using non-linear regression analysis software.[10]
Pillar 2: Mechanistic Insights - Distinguishing Cytotoxicity from Cytostasis
While the MTT assay provides a robust measure of overall growth inhibition, it does not distinguish between cell death (cytotoxicity) and the inhibition of cell proliferation (cytostasis). Since many kinase inhibitors, including those based on the pyrrolo[2,1-f]triazine scaffold, are designed to induce apoptosis, it is crucial to employ assays that can specifically detect cell death.[1]
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Supernatant from compound-treated cells
-
96-well plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Sample Collection: Following treatment with the pyrrolo[2,1-f]triazine compound as in the MTT assay, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Determine the amount of LDH release by subtracting the background control. Cytotoxicity is typically expressed as a percentage of the maximum LDH release control.
Apoptosis Induction Assay: Caspase-3/7 Activity
A key mechanism of action for many kinase inhibitors is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify caspase-3 and -7 activities.[2]
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Compound-treated cells in an opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the pyrrolo[2,1-f]triazine compound in an opaque-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold-change in caspase activity compared to the vehicle control.
Pillar 3: Visual Confirmation and Deeper Mechanistic Understanding
While plate-based assays provide quantitative data, visual confirmation of cell death and the elucidation of specific cell death pathways can provide a more complete picture of a compound's cytotoxic effects.
Live/Dead Cell Staining
Live/dead cell imaging kits utilize fluorescent dyes to distinguish between viable and non-viable cells based on plasma membrane integrity and intracellular esterase activity.[3] For example, a common combination is Calcein AM, which stains live cells green, and Ethidium Homodimer-1 (EthD-1), which stains dead cells red.
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
Cells cultured on glass-bottom dishes or slides
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of the live/dead staining reagents in an appropriate buffer (e.g., D-PBS) according to the manufacturer's protocol.
-
Cell Staining: Remove the culture medium from the cells and wash once with D-PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[3]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the green (live) and red (dead) fluorescent signals.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of the pyrrolo[2,1-f]triazine compounds across various cell lines.
Table 1: Example of IC50 Data Summary for a Pyrrolo[2,1-f]triazine Compound
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 5,000 - 10,000 | 72 | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | 8,000 - 15,000 | 72 | [Insert Value] |
| HCT116 | Colon Carcinoma | 10,000 - 20,000 | 72 | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | 7,000 - 12,000 | 72 | [Insert Value] |
| U-87 MG | Glioblastoma | 8,000 - 15,000 | 72 | [Insert Value] |
| HEK293 | Normal Embryonic Kidney | 10,000 - 20,000 | 72 | [Insert Value] |
Interpreting the Data: A lower IC50 value indicates greater potency.[11] Comparing the IC50 values across different cancer cell lines can reveal the compound's spectrum of activity. Including a non-cancerous cell line, such as HEK293, allows for an initial assessment of selectivity. A significantly higher IC50 in the normal cell line compared to the cancer cell lines suggests a favorable therapeutic window.
Visualizing Experimental Workflows and Pathways
Diagrams can greatly enhance the understanding of experimental processes and the underlying biological mechanisms.
Caption: A generalized workflow for the in vitro cytotoxicity assessment of novel compounds.
Caption: Hypothesized mechanism of action for a pyrrolo[2,1-f]triazine kinase inhibitor leading to apoptosis.
Troubleshooting Common Issues
High Variability Between Replicates:
-
Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[6]
-
Solution: Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS to maintain humidity.
Low Absorbance/Signal in Assays:
-
Cause: Insufficient cell numbers, low metabolic activity of cells, or insufficient incubation time with the assay reagent.
-
Solution: Optimize cell seeding density through a titration experiment. Ensure cells are in the logarithmic growth phase. Increase incubation time with the assay reagent as recommended by the manufacturer.
High Background Signal:
-
Cause: Microbial contamination, or interference from components in the culture medium like phenol red.
-
Solution: Regularly check cultures for contamination. Use phenol red-free medium for colorimetric assays if interference is suspected.
Conclusion
The in vitro cytotoxicity profiling of novel pyrrolo[2,1-f]triazine compounds requires a thoughtful and multi-pronged approach. By integrating foundational assays like MTT with more mechanistic assays such as LDH and caspase activation, researchers can gain a comprehensive understanding of a compound's potency and mode of action. This detailed characterization is essential for making informed decisions in the drug discovery pipeline and for advancing promising new therapeutic candidates toward clinical development.
References
-
Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (2021). National Institutes of Health. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Medical Chemistry Research. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). National Institutes of Health. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
-
LIVE/DEAD Cell Analysis Protocols. (n.d.). Help. Retrieved from [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Caspase 3/7 Assay for Apoptosis Detection. (n.d.). Bio-protocol. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
LIVE/DEAD Cell Viability Protocol. (n.d.). Advanced BioMatrix. Retrieved from [Link]
-
Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved from [Link]
-
The Importance of IC50 Determination. (2022). Visikol. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (2025). ResearchGate. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). SpringerLink. Retrieved from [Link]
-
How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. (2022). ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (2017). PubMed. Retrieved from [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014). ResearchGate. Retrieved from [Link]
-
Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2025). ResearchGate. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved from [Link]
-
Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals. Retrieved from [Link]
Sources
- 1. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-f]triazine C-Nucleosides
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Bioisostere - Wikipedia [en.wikipedia.org]
- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 13. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Application of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in Modern Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in contemporary drug discovery, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[4][5] This unique bicyclic heterocycle, a bioisostere of the naturally occurring purine nucleus, is a cornerstone in the architecture of numerous clinically significant agents, including kinase inhibitors and antiviral nucleoside analogs.[1][2][5][6][7] Within this esteemed class of compounds, Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate stands out as a pivotal intermediate, offering medicinal chemists a versatile platform for the synthesis of novel therapeutics. This document provides an in-depth exploration of its application, supported by detailed protocols and mechanistic insights.
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Scaffold for Targeted Therapies
The therapeutic success of molecules incorporating the pyrrolo[2,1-f][1][2][3]triazine core stems from its unique structural and electronic properties. The presence of multiple heteroatoms allows for a variety of non-covalent interactions, such as hydrogen bonding, with biological targets, which is often not achievable with simpler monocyclic systems.[1] This has led to the development of potent and selective inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases.[1][2][4][6]
Notably, this scaffold is a key component of the FDA-approved kinase inhibitor avapritinib and the antiviral drug remdesivir, highlighting its clinical significance.[1][2][6][8] The diverse biological activities associated with pyrrolo[2,1-f][1][2][3]triazine derivatives include the inhibition of:
-
Kinases: c-Met, VEGFR-2, ALK, EGFR, HER2, IGF-1R, JAK2, and Aurora kinases.[1][4][8][9][10]
-
Other Enzymes and Pathways: Hedgehog signaling pathway, phosphoinositide 3-kinases (PI3Ks), and adaptor protein 2-associated kinase 1 (AAK1).[8][11][12][13]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Versatile Synthetic Intermediate
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a key building block for accessing a wide array of substituted pyrrolo[2,1-f][1][2][3]triazines. Its utility lies in the differential reactivity of the chloro and methyl carboxylate functionalities, allowing for sequential and site-selective modifications.
Key Physicochemical Properties:
| Property | Value | Source |
| Appearance | White crystalline solid | [3] |
| Molecular Formula | C9H7ClN4O2 | Inferred |
| Molecular Weight | ~238.63 g/mol | Inferred |
| Melting Point | 134-137 °C | [3] |
Note: Some sources may provide slightly different molecular formulas and weights depending on the specific derivative being described.
The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a variety of substituents. The methyl carboxylate at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be a site for other transformations.
Application in the Synthesis of Kinase Inhibitors
A primary application of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is in the synthesis of potent kinase inhibitors. The general strategy involves the displacement of the 4-chloro group with a substituted aniline or other amine-containing fragments, followed by modification of the ester group to introduce further diversity and optimize biological activity.
Workflow for Kinase Inhibitor Synthesis:
Caption: General synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of a 4-Anilino-pyrrolo[2,1-f]triazine Derivative
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the 4-chloro group.
Materials:
-
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
-
Substituted aniline (1.1 equivalents)
-
Anhydrous solvent (e.g., dioxane, DMF, or isopropanol)
-
Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, optional)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in the chosen anhydrous solvent, add the substituted aniline.
-
If necessary, add a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the reactivity of the aniline and should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-anilino-pyrrolo[2,1-f]triazine-6-carboxylate derivative.
Causality: The electron-withdrawing nature of the triazine ring activates the 4-position towards nucleophilic attack by the aniline. The choice of solvent and the use of a base can significantly influence the reaction rate and yield.
Protocol 2: Amide Library Synthesis from the Carboxylic Acid Intermediate
This protocol describes the conversion of the methyl ester to a library of amides.
Materials:
-
4-Anilino-pyrrolo[2,1-f]triazine-6-carboxylate derivative
-
Lithium hydroxide or sodium hydroxide
-
Methanol/water or THF/water solvent system
-
Acid (e.g., 1N HCl)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A diverse set of primary and secondary amines
-
Anhydrous DMF or DCM
-
DIPEA
Procedure:
Part A: Ester Hydrolysis
-
Dissolve the 4-anilino-pyrrolo[2,1-f]triazine-6-carboxylate derivative in a mixture of methanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the 4-anilino-pyrrolo[2,1-f]triazine-6-carboxylic acid.
Part B: Amide Coupling
-
To a solution of the carboxylic acid in anhydrous DMF, add the amide coupling reagents (e.g., HATU and HOBt) and DIPEA.
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature until completion.
-
The reaction mixture can be purified by preparative HPLC or by standard workup and column chromatography to yield the final amide product.
Causality: The hydrolysis of the ester is a standard procedure to unmask the carboxylic acid. The subsequent amide coupling is a robust and widely used reaction in medicinal chemistry to generate a library of compounds for structure-activity relationship (SAR) studies. Introduction of polar side chains at the C-6 position has been shown to significantly improve in vitro potency of Met kinase inhibitors.[10]
Application in Antiviral Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is also a key component of the antiviral drug remdesivir.[8] While Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is not a direct precursor to remdesivir, its structural features are relevant to the synthesis of other nucleoside and non-nucleoside antiviral agents. The chloro group can be displaced by various nucleophiles, and the ester can be modified to mimic the ribose or other sugar moieties found in nucleosides.
Signaling Pathways Targeted by Pyrrolo[2,1-f][1][2][3]triazine Derivatives
Derivatives of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A prominent example is the dual inhibition of c-Met and VEGFR-2.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling.
This dual inhibition is a promising strategy in cancer therapy as it targets both the tumor cells directly and the formation of new blood vessels that supply the tumor with nutrients.[9]
Summary of Biological Activities of Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Target(s) | Compound Series Example | IC50 Values | Therapeutic Area | Reference |
| c-Met / VEGFR-2 | Substituted 4-aminopyrrolo[1,2-f][1][2]triazines | c-Met: 2.3 ± 0.1 nMVEGFR-2: 5.0 ± 0.5 nM | Cancer | [1] |
| ALK | 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines | 10 ± 2 nM | Cancer (NSCLC) | [1] |
| VEGFR-2 / FGFR-1 | 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]-triazines | VEGFR-2: 1 nMFGFR-1: 3 nM | Cancer | [1] |
| PI3Kα / PI3Kδ | 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives | PI3Kα: 122 nMPI3Kδ: 119 nM | Cancer | [11] |
| AAK1 | Substituted pyrrolo[2,1-f][1][2][3]triazines | Single-digit nM range | Pain | [12] |
Safety and Handling
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate may be irritating to the eyes, skin, and respiratory system.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3] Store the compound in a cool, dry place away from incompatible materials.[3]
Conclusion
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic application enables the synthesis of a diverse range of bioactive molecules, particularly potent kinase inhibitors for the treatment of cancer. The established synthetic routes and the proven clinical success of the pyrrolo[2,1-f][1][2][3]triazine scaffold underscore the importance of this building block in the ongoing quest for novel and effective therapeutics. The protocols and insights provided herein are intended to guide researchers in harnessing the full potential of this powerful synthetic tool.
References
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Various Authors. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. [Link]
-
Szychta, D., & Janecka, A. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 26(21), 6433. [Link]
-
Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]
-
Kaur, H., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
ResearchGate. (2025). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. [Link]
-
Johnson, T. A., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 88, 129294. [Link]
-
Mironovich, L. M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7725. [Link]
-
Cui, J. J., et al. (2007). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(10), 2855-2859. [Link]
-
Tran, V. T., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1269. [Link]
-
Wróbel, M. Z., & Szychta, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]
-
ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][2][3]triazolo[3,4-b][1][3][6]thiadiazine-7-carboxylic acid and its salts. Current issues in pharmacy and medicine: science and practice, 16(2), 133-139. [Link]
-
Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Kaur, H., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
use of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a chemical probe
An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a versatile platform for the development of chemical probes.
Introduction: The Privileged Scaffold and the Promise of a Chemical Probe
The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][4][5] Its unique fused heterocyclic structure allows for specific interactions with protein targets, making it an attractive starting point for drug discovery and chemical biology.[1] Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS: 1005196-61-1) is a key synthetic intermediate that can be leveraged to create potent and selective chemical probes.[6] Chemical probes are essential small-molecule tools for interrogating protein function in biological systems, complementing genetic approaches like CRISPR and RNAi.[2][3][7] This guide provides a detailed framework for the characterization and application of probes derived from this versatile scaffold.
Physicochemical Properties and Synthesis
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a white crystalline solid with a melting point of 134-137°C.[6] The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various strategies, often starting from either pyrrole or triazine derivatives.[1][8] One common approach involves the N-amination of a pyrrole precursor followed by cyclization.[5][8] The chloro and methyl ester functionalities on the core structure of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate serve as versatile chemical handles for further derivatization to generate a library of probe candidates.
Rationale for Use as a Chemical Probe for Kinase Inhibition
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established kinase inhibitor template.[1][9][10][11] Derivatives have shown potent inhibitory activity against a range of kinases, including VEGFR-2, FGFR-1, c-Met, ALK, and PI3Kα.[1][9][12] The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[1]
The development of a high-quality chemical probe requires several key characteristics:
-
Potency: Typically, an in vitro IC50 or Kd of less than 100 nM.[13]
-
Selectivity: At least a 30-fold greater potency for the target of interest over other related proteins.[13]
-
Cellular Activity: Demonstrated target engagement and modulation of a downstream pathway in a cellular context at a concentration typically below 1 µM.[13]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate provides an excellent starting point for synthesizing a library of compounds to screen for these properties. The 4-chloro position is amenable to nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The methyl ester at the 6-position can also be modified to fine-tune physicochemical properties.
Application Notes and Protocols
The following protocols are designed to guide the user through the process of validating a novel pyrrolo[2,1-f][1][2][3]triazine-based compound as a chemical probe for a hypothetical kinase target (e.g., a receptor tyrosine kinase like c-Met or VEGFR-2).
Protocol 1: In Vitro Kinase Inhibition Profiling
Objective: To determine the potency and selectivity of the chemical probe against a panel of kinases.
Materials:
-
Test compound (e.g., a derivative of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate)
-
Recombinant human kinases (target of interest and off-targets)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Profile the compound against a broad panel of kinases to determine its selectivity.
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase X (Target) | 15 |
| Kinase Y (Off-target) | 850 |
| Kinase Z (Off-target) | >10,000 |
Protocol 2: Cellular Target Engagement Assay (CETSA)
Objective: To confirm that the chemical probe binds to its intended target in a cellular environment.
Materials:
-
Cells expressing the target kinase
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting (primary against the target, secondary HRP-conjugated)
-
SDS-PAGE gels
-
Chemiluminescence substrate
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody against the target kinase.
-
Binding of the probe will stabilize the protein, leading to a higher melting temperature.
Visualization of Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 3: Downstream Signaling Pathway Analysis
Objective: To assess the functional consequence of target inhibition by the chemical probe.
Materials:
-
Cancer cell line with a constitutively active or ligand-stimulatable signaling pathway downstream of the target kinase (e.g., phosphorylation of AKT or ERK).
-
Test compound and a negative control (a structurally similar but inactive analog).
-
Growth factor/ligand (if required to stimulate the pathway).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies for Western blotting (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK).
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Starve the cells in serum-free media if ligand stimulation is required.
-
Pre-treat the cells with a dilution series of the test compound, the negative control, or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein by Western blotting using phospho-specific and total protein antibodies for the downstream signaling molecules.
Visualization of a Hypothetical Signaling Pathway:
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2280012A3 - Pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 10. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
solubility issues of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in organic solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS: 1005196-61-1). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this heterocyclic compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful use of this molecule in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate that influence its solubility?
A1: The solubility of this compound is governed by a balance of several structural features:
-
Heterocyclic Core: The fused pyrrolo[2,1-f]triazine ring system is a large, relatively rigid, and planar aromatic structure. This planarity can promote efficient crystal packing, leading to higher lattice energy that must be overcome by the solvent. A high melting point (134-137 °C) is often indicative of a stable crystal lattice, which can contribute to lower solubility.[1]
-
Polar Groups: The molecule contains a methyl ester (-COOCH₃) and three nitrogen atoms within the triazine ring. These groups are polar and can act as hydrogen bond acceptors, interacting favorably with polar solvents.
-
Chlorine Substituent: The chloro group (-Cl) adds a degree of polarity (dipole moment) but also contributes to the molecule's lipophilicity.
-
Overall Polarity Balance: With a predicted LogP (a measure of lipophilicity) of approximately 1.4, the molecule has moderate lipophilicity.[2] This suggests it will not be readily soluble in highly polar solvents like water or very nonpolar solvents like hexanes, but will favor solvents of intermediate polarity. The principle of "like dissolves like" is paramount; solvents with a similar polarity profile will be most effective.[3]
Q2: I need to run an NMR spectrum. Which deuterated solvent is the best starting point?
A2: Based on the solubility of structurally similar pyrrolotriazine derivatives, DMSO-d₆ is an excellent first choice.[4] It is a highly polar aprotic solvent capable of disrupting crystal lattices and dissolving a wide range of organic molecules.[5] If DMSO-d₆ proves unsuitable due to signal overlap or reactivity, Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆) are reasonable alternatives.[6] For polyazaheterocycles that are poorly soluble, sometimes a small amount of trifluoroacetic acid-d1 can be used, though this will protonate basic sites and may not be suitable for all analyses.[5]
Q3: Why might my compound be less soluble than predicted?
A3: Several factors can lead to lower-than-expected solubility:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.
-
Purity: The presence of insoluble impurities can give the appearance of poor solubility. Always ensure you are working with a purified compound.
-
Solvent Quality: The presence of water or other contaminants in your organic solvent can significantly decrease the solubility of a moderately nonpolar compound. Using anhydrous solvents is recommended for consistent results.
Troubleshooting Guide: Common Solubility Issues
Q1: My compound precipitated out of my reaction mixture upon cooling. What should I do?
A1: This is a common issue, particularly when the reaction is run at an elevated temperature where solubility is higher.[7]
-
Immediate Action: Try gently warming the mixture to redissolve the compound. If it redissolves, you can proceed with your workup at a slightly elevated temperature or by transferring the warm solution into another vessel.
-
Workup Strategy: During the workup (e.g., an aqueous wash), precipitation can occur at the solvent interface. To mitigate this, use a larger volume of a more effective organic solvent for the extraction to keep the product concentration below its saturation point.
-
Solvent Choice: The solvent used for the reaction may not be ideal for keeping the product in solution at room temperature. For future experiments, consider using a solvent with better solubilizing power for the product or a co-solvent system.[8]
Q2: I am performing column chromatography and my compound is precipitating on the column or in the collection tubing. How can I prevent this?
A2: Precipitation during chromatography occurs when the compound, now separated from crude mixture impurities that may have acted as solubilizing agents, encounters a mobile phase in which it is not sufficiently soluble.[9]
-
Strategy 1: Modify the Mobile Phase: The most direct solution is to add a small percentage of a strong, highly-solubilizing solvent to your mobile phase. For a normal-phase separation (e.g., silica gel with Hexane/Ethyl Acetate), adding 1-5% of Dichloromethane (DCM) or even a small amount of Methanol (if your compound is stable to it) can maintain solubility without drastically altering the retention factor (Rf).[9]
-
Strategy 2: Dry Loading: Instead of loading your sample dissolved in a liquid (wet loading), pre-adsorb it onto a small amount of silica gel or celite. To do this, dissolve your crude product in a suitable solvent (e.g., DCM), mix it with the sorbent until uniform, and then carefully evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column. This technique allows the compound to partition into the mobile phase gradually during the elution.[9]
Q3: I need to prepare a stock solution for a biological assay, but the compound won't fully dissolve or crashes out when diluted into an aqueous buffer. What is the best approach?
A3: This is a critical challenge for many drug-like molecules.
-
Initial Stock Preparation: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) . DMSO is a standard solvent for biological screening due to its high solubilizing power and miscibility with aqueous media.[10]
-
Preventing Precipitation on Dilution: When diluting the DMSO stock into your aqueous assay buffer, precipitation often occurs because the compound is no longer in a favorable solvent environment.
-
Use Co-solvents: Techniques like co-solvency, where a water-miscible solvent is part of the final solution, can help.[10] However, the concentration of organic solvent must be compatible with your biological assay.
-
Formulation Strategies: For drug development, more advanced formulation techniques such as solid dispersions (dispersing the drug in a hydrophilic carrier) or the use of surfactants may be necessary to improve aqueous solubility and bioavailability.[11][12]
-
pH Adjustment: If the molecule has ionizable groups (though this one does not have obvious acidic or basic sites that are easily modulated in a biological pH range), adjusting the pH of the buffer could improve solubility.[10]
-
Protocols & Data
Protocol 1: Systematic Solvent Screening for Solubility Estimation
This protocol provides a methodical way to test solvents and estimate solubility, conserving your valuable compound.
-
Preparation: Dispense a small, accurately weighed amount of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (e.g., 2 mg) into several small vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials).
-
Solvent Addition: To each vial, add a different test solvent in precise, incremental volumes (e.g., 100 µL at a time) from the list in Table 1.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Use a sonicating bath for 5-10 minutes if dissolution is slow.
-
Observation: Visually inspect for complete dissolution against a dark background. Note the volume of solvent required to fully dissolve the compound.
-
Equilibration: Let the clear solutions stand at room temperature for at least one hour to check for any signs of slow precipitation or crystallization.[13]
-
Calculation: Estimate the solubility using the formula: Solubility (mg/mL) = Mass of Compound (mg) / Volume of Solvent (mL)
Table 1: Predicted Qualitative Solubility Profile and Solvent Properties
This table provides a predicted solubility profile based on chemical principles and data from analogous structures. It should be used as a starting guide for your own experimental verification.
| Solvent | Polarity Index | Type | Predicted Solubility | Application Notes |
| Hexane / Heptane | 0.1 | Nonpolar | Insoluble | Useful as an anti-solvent for crystallization. |
| Toluene | 2.4 | Nonpolar (Aromatic) | Poorly Soluble | May be useful in reaction chemistry at elevated temperatures. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Soluble | Good general-purpose solvent for reactions and chromatography. |
| Diethyl Ether | 2.8 | Polar Aprotic | Sparingly Soluble | Lower boiling point, may be less effective than DCM or THF. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble | Excellent solvent for reactions involving organometallics or bases. |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Moderately Soluble | Common solvent for extraction and chromatography. |
| Acetone | 5.1 | Polar Aprotic | Soluble | Good for cleaning glassware and as a solvent for NMR.[6] |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Soluble | Often used in HPLC and for reactions requiring a polar aprotic medium. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very Soluble | High boiling point, excellent for reactions requiring heat.[14] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Soluble | Universal solvent for stock solutions and difficult-to-dissolve compounds.[4][5] |
| Methanol (MeOH) | 5.1 | Polar Protic | Sparingly Soluble | May be useful as a component in a co-solvent system. |
| Ethanol (EtOH) | 4.3 | Polar Protic | Sparingly to Moderately Soluble | Similar to Methanol; often used for recrystallization.[4] |
| Water | 10.2 | Polar Protic | Insoluble | Used for aqueous workups and as an anti-solvent.[4][15] |
Visual Workflow and Diagrams
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical decision-making process when encountering compound precipitation during an experimental workflow.
Caption: Decision tree for addressing compound precipitation.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]
-
Işık, M., Sorkun, M. C., Khetan, A., & Kuntz, I. D. (2022). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][16][17][18]TRIAZINE-6-CARBOXYLATE. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2004). Solvent-Free Heterocyclic Synthesis. ACS Publications. [Link]
-
Pharma Connection. (2024). Solubility enhancement techniques. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. [Link]
-
National Institutes of Health. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][16][17][18]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Chemistry For Everyone. (2025). What Are Common NMR Solvents?. [Link]
-
Sathee Forum. (2024). Precipitation reaction and its factor - organic reaction. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][16][17][18]triazine. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
National Institutes of Health. (2021). Synthetic strategies for pyrrolo[2,1-f][16][17][18]triazine: the parent moiety of antiviral drug remdesivir. [Link]
-
MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. biotage.com [biotage.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Solubility enhancement techniques [wisdomlib.org]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Precipitation reaction and its factor - organic reaction | Sathee Forum [forum.prutor.ai]
- 14. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]
Technical Support Center: Purification of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
Introduction: Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a key heterocyclic intermediate in medicinal chemistry, notably related to the structural core of antiviral agents like remdesivir.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides practical, field-tested advice for troubleshooting common purification challenges, designed for researchers and drug development professionals. We will move beyond simple protocols to explain the rationale behind each step, empowering you to make informed decisions in your own experiments.
Section 1: Initial Assessment of Your Crude Material
Before any purification attempt, a quick diagnosis of your crude product is essential. Rushing into a purification method without understanding the impurity profile is a common cause of low yields and wasted time.
FAQ: What is the first step I should take after my synthesis is complete?
Answer: Your first step should always be a preliminary analysis of the crude reaction mixture. This provides a snapshot of your product's purity and the nature of the impurities you need to remove.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. Run a TLC plate with your crude material against the starting materials. This will help you visualize the number of components, the relative polarity of your product, and any unreacted starting materials.
-
Proton NMR (¹H NMR): If possible, take a crude ¹H NMR. This can reveal the presence of major impurities, residual solvents, and give a rough estimate of the product-to-impurity ratio.
-
LC-MS Analysis: For a more detailed picture, an LC-MS analysis is invaluable. It can confirm the mass of your desired product and reveal the masses of byproducts, which can help in hypothesizing their structures.
This initial data is crucial for selecting the most appropriate purification strategy, as outlined in the workflow below.
Caption: Initial Purification Strategy Decision Workflow.
Section 2: Troubleshooting Recrystallization
Given that Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a white crystalline solid, recrystallization is often the most efficient and scalable purification method.[2][3]
FAQ 1: My compound "oiled out" instead of forming crystals. What went wrong?
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem, especially if the crude material contains significant impurities which can cause melting point depression.
Troubleshooting Steps:
-
Re-heat the Solution: Place the flask back on the heat source and add more of the "good" solvent (the one your compound is more soluble in) until the oil redissolves completely.[4]
-
Slow Down the Cooling: The primary cause is often cooling the solution too quickly.[5] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.
-
Lower the Solute Concentration: You may be working with a solution that is too concentrated. Adding a bit more hot solvent can keep the compound dissolved longer as it cools, allowing it to reach a temperature below its melting point before saturation is achieved.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
FAQ 2: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is typically due to one of two reasons: using too much solvent or the compound having significant solubility in the cold solvent.[5]
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolving step, use only the minimum amount of hot solvent required to fully dissolve the solid.[3] Adding solvent in small portions is key.
-
Choose a Better Solvent System: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. You may need to screen several solvents or solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane) to find the optimal system.[3]
-
Recover from the Mother Liquor: After filtering your crystals, you can try to recover a second crop. Reduce the volume of the filtrate (mother liquor) by about half using a rotary evaporator and then cool it again. Be aware that this second crop will likely be less pure than the first.[5]
| Parameter | Recommendation for Pyrrolotriazines | Rationale |
| Single Solvents | Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate | These solvents offer a good polarity range and a significant temperature-solubility gradient for many heterocyclic compounds. |
| Solvent Pairs | Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water | A pair allows for fine-tuning of polarity. The compound should be soluble in the first solvent and insoluble in the second.[3] |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Rapid cooling traps impurities and leads to smaller, less pure crystals.[4] |
Section 3: Troubleshooting Column Chromatography
When recrystallization is ineffective due to the impurity profile or if the compound is not a solid, flash column chromatography is the method of choice.[5]
FAQ 1: I'm getting poor separation between my product and an impurity. What should I do?
Answer: Poor separation is the most common chromatography issue. The goal is to maximize the difference in how strongly your product and the impurities adhere to the stationary phase (silica gel).
Troubleshooting Workflow:
Caption: Workflow for Optimizing Chromatographic Separation.
Detailed Steps:
-
Adjust Polarity: Your first move should be to adjust the ratio of your solvents based on TLC analysis. If spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., use less ethyl acetate in a hexane/ethyl acetate system). If they are too low, increase the polarity.[5]
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch to a different solvent system. Solvents have different chemical properties that influence separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can dramatically alter the elution order and separation of compounds.[5]
-
Check Sample Load: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[5]
FAQ 2: My compound is streaking on the TLC plate and eluting as a broad band from the column. Why?
Answer: Streaking (tailing) is often caused by the compound being too polar for the chosen solvent system, interactions with acidic silica gel, or poor solubility in the mobile phase.
Troubleshooting Steps:
-
Add a Modifier: For basic compounds (like many nitrogen heterocycles), the acidic nature of silica gel can cause streaking. Adding a small amount of triethylamine (~0.5-1%) to your mobile phase can neutralize the acidic sites and lead to sharper bands. For acidic compounds, a similar amount of acetic acid can be used.
-
Use a More Polar Solvent System: If the compound is highly polar, it may require a stronger mobile phase, such as one containing methanol or isopropanol, to elute properly.
-
Consider a Different Stationary Phase: If your compound is unstable on silica, you may need to use a different stationary phase like neutral alumina or Florisil.[6] A 2D TLC test can help determine if your compound is degrading on the silica plate.[6]
Step-by-Step Protocol: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.
-
Load the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.
-
Elute the Column: Carefully add your chosen mobile phase to the top of the column and begin applying pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Section 4: High-Purity Polishing with Preparative HPLC
For drug development applications, purity levels exceeding 99% are often required. When flash chromatography or recrystallization cannot remove trace impurities, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard.[3][7]
FAQ: When is the extra effort and cost of Prep-HPLC justified?
Answer: Prep-HPLC is justified in several scenarios:
-
Final Polishing: When you need to remove the last few trace impurities (<2-3%) to meet analytical standards for biological testing.
-
Difficult Separations: For separating compounds with very similar polarities (ΔRf < 0.1) or for resolving stereoisomers.[8]
-
Sensitive Compounds: While some compounds degrade on silica, modern HPLC methods can be gentler, although some prodrugs can still be sensitive to HPLC conditions.[9]
| Technique | Typical Purity | Throughput | Cost | Best For |
| Recrystallization | 95-99% | High (grams to kgs) | Low | Crystalline solids with distinct solubility profiles from impurities. |
| Flash Chromatography | 90-98% | Medium (mgs to grams) | Medium | General purpose purification of most organic compounds. |
| Preparative HPLC | >99% | Low (mgs to few grams) | High | Final polishing, difficult separations, achieving analytical purity.[7] |
Section 5: Final Confirmation of Purity
After any purification, it is imperative to confirm both the identity and purity of the final product.
-
Purity Assessment: Run the purified material on TLC in a few different solvent systems. A single spot should be observed. For quantitative assessment, use HPLC or LC-MS analysis, which should show a single major peak with purity >98%.[10]
-
Identity Confirmation: A final ¹H NMR spectrum should be clean, with sharp peaks corresponding to the structure of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and correct integration values. A high-resolution mass spectrometry (HRMS) result will confirm the elemental composition.
-
Physical Properties: Measure the melting point. A sharp melting point range (e.g., 134-136 °C) is a good indicator of high purity, whereas a broad range suggests the presence of impurities.[2]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
ChemBK. (2024, April 10). METHYL 4-CHLOROPYRROLO[2,1-F][2][3][5]TRIAZINE-6-CARBOXYLATE. Retrieved from
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
-
Siegel, D. R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][5]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. Retrieved from
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- Syngene International Ltd. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f][2][3][5]triazin-4(3H)-ones. Retrieved from
- MDPI. (2022, December 16). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
overcoming challenges in the N-amination of pyrrole derivatives
Welcome to the technical support center for the N-amination of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing an amino group onto the pyrrole nitrogen. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve successful outcomes in your experiments.
Introduction: The Challenge of Pyrrole N-Amination
The N-amination of pyrroles is a synthetically valuable transformation, yet it is often plagued by challenges stemming from the inherent reactivity of the pyrrole ring. The electron-rich nature of pyrrole makes it highly susceptible to side reactions, particularly under acidic conditions, where polymerization can readily occur.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the N-amination of pyrrole derivatives, providing potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired N-Ammine Pyrrole
Symptoms:
-
TLC analysis shows predominantly unreacted starting material.
-
A complex mixture of products is observed, with little to none of the desired product.
-
Significant baseline material on the TLC plate.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Inefficient Deprotonation | The N-amination of pyrrole typically requires deprotonation to form the pyrrolide anion, which then acts as a nucleophile. If the base used is not strong enough to deprotonate the pyrrole (pKa ≈ 17.5), the reaction will not proceed.[3] Solution: Use a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under anhydrous conditions. |
| Degradation of Aminating Agent | Electrophilic aminating agents can be unstable. For instance, monochloramine (NH₂Cl) solutions are known to decay over time.[4] Solution: Prepare the aminating agent fresh before use. For monochloramine, there are several laboratory protocols available for its preparation.[2][4][5] |
| Steric Hindrance | Bulky substituents on the pyrrole ring, particularly at the 2- and 5-positions, can sterically hinder the approach of the aminating agent to the nitrogen atom. Solution: Consider using a less sterically demanding aminating agent. In some cases, prolonged reaction times or elevated temperatures may be necessary, but this must be balanced against the risk of product decomposition. |
| Unfavorable Electronic Effects | Electron-withdrawing groups on the pyrrole ring decrease the nucleophilicity of the nitrogen atom, making the N-amination more difficult. Conversely, while electron-donating groups enhance nucleophilicity, they also increase the ring's susceptibility to polymerization.[6][7][8] Solution: For electron-deficient pyrroles, stronger reaction conditions (e.g., a stronger base or higher temperature) may be required. For electron-rich pyrroles, milder conditions and careful control of the reaction environment are crucial to prevent side reactions. |
Troubleshooting Flowchart for Low Yields
Caption: A flowchart for troubleshooting low yields in pyrrole N-amination.
Problem 2: Pyrrole Polymerization
Symptoms:
-
The reaction mixture rapidly darkens, turning dark green, brown, or black.[2]
-
Formation of an insoluble, tar-like substance.[2]
Cause & Mechanism:
Pyrrole is highly susceptible to acid-catalyzed polymerization.[1] The process is initiated by the protonation of the pyrrole ring, which disrupts its aromaticity and makes it highly electrophilic. This protonated pyrrole is then attacked by a neutral, electron-rich pyrrole molecule, starting a chain reaction that leads to the formation of polypyrrole.[2][4]
Mechanism of Acid-Catalyzed Pyrrole Polymerization
Sources
- 1. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Laboratory preparation of monochloramine for environmental research: A comparison of four commonly used protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7045659B2 - Process for the synthesis of monochloramine - Google Patents [patents.google.com]
- 6. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 7. Chapter 12 Solutions to Problems – Amines and Heterocycles – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,1-f]triazine Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This bicyclic heterocycle is a cornerstone scaffold in modern medicinal chemistry, most notably as the core of the antiviral drug Remdesivir, and is integral to numerous kinase inhibitors used in cancer therapy.[1][2] Its unique electronic and structural properties make it a privileged scaffold, but its synthesis can present challenges.
This guide is structured to provide actionable solutions and a deeper mechanistic understanding to overcome common hurdles in your synthetic campaigns. We will move from foundational questions to specific troubleshooting scenarios, equipping you with the expertise to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic planning of your pyrrolo[2,1-f]triazine synthesis.
Q1: What are the primary synthetic strategies for constructing the pyrrolo[2,1-f]triazine core?
The construction of the pyrrolo[2,1-f]triazine scaffold can be broadly categorized into two main approaches, each with distinct advantages depending on the available starting materials and desired substitution patterns.
-
Annulation of a Triazine Ring onto a Pyrrole Precursor: This is arguably the most common and versatile strategy. The process typically involves two key steps:
-
N-Amination of a Pyrrole: A nitrogen atom is introduced at the N-1 position of a pre-functionalized pyrrole ring. Reagents like O-(diphenylphosphinyl)hydroxylamine or, more economically, chloramine (NH₂Cl) are often used.[1][3]
-
Cyclization: The resulting 1-aminopyrrole is then cyclized with a suitable C1 or C1-N1 synthon, such as formamidine acetate, to form the triazine ring.[1][4] This approach is foundational to the scalable synthesis of the Remdesivir core.[4]
-
-
Cycloaddition onto a Triazine Precursor: This strategy builds the pyrrole ring onto an existing triazine. A common method involves the 1,3-dipolar cycloaddition of N-ylides derived from 1,2,4-triazinium salts with alkynes, such as dimethyl acetylenedicarboxylate (DMAD).[5] This route is particularly effective for synthesizing highly substituted pyrrolo[2,1-f]triazines.[5]
A third, more specialized strategy involves the transition metal-catalyzed, one-pot, multi-bond forming reactions, which can offer high efficiency for specific substitution patterns.[1][6]
Q2: How do I choose between a pyrrole-first or triazine-first synthetic approach?
Your choice of strategy is dictated by precursor availability and the desired final substitution pattern. The following logical workflow can guide your decision.
Q3: What are the critical parameters for a successful N-amination of a pyrrole derivative?
The N-amination step is often the most challenging part of the "pyrrole-first" approach. Success hinges on careful control of several factors:
-
Choice of Aminating Agent: While reagents like O-(mesitylenesulfonyl)hydroxylamine (MSH) are effective, they can be expensive and generate stoichiometric waste. For large-scale syntheses, in situ generated chloramine (from NaOCl and NH₃) or monochloramine in MTBE are more cost-effective alternatives, though they require careful handling and pH control.[1][4]
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the pyrrole. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common choice.[3] It is critical to ensure the solvent is completely dry, as moisture will quench the base and hydrolyze the aminating agent.[7]
-
Temperature Control: The initial deprotonation is often performed at low temperatures (0–5 °C) to control the exothermic reaction and prevent side reactions. The subsequent addition of the aminating agent should also be temperature-controlled to ensure selectivity and stability.[3]
Q4: Can microwave irradiation accelerate my reaction or improve yields?
Yes, microwave-assisted organic synthesis (MAOS) is a powerful tool for synthesizing heterocyclic compounds, including triazines and their fused derivatives.[8][9]
-
Rate Enhancement: Microwave heating can dramatically reduce reaction times from hours to minutes.[8] This is due to efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional oil bath heating.
-
Improved Yields: By reducing reaction times, microwave irradiation can minimize the formation of thermal degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.[9][10]
-
Solvent-Free Conditions: In some cases, reactions can be run under solvent-free conditions, which aligns with green chemistry principles by reducing solvent waste.[9]
This technique is particularly beneficial for cyclization and condensation steps that typically require high temperatures and long reaction times.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem Area: Low or No Product Yield
Q: My reaction yield is consistently low. What are the common causes and how can I fix them?
Low yields are a frequent issue in heterocyclic synthesis. A systematic approach is the best way to diagnose the problem.[7]
| Potential Cause | Explanation & Validation | Proposed Solution |
| Reagent/Solvent Quality | Impurities in starting materials or residual water in anhydrous solvents are common culprits. Water can neutralize bases like NaH, while impurities can act as catalyst poisons or participate in side reactions.[7] Validation: Check the purity of your starting materials by NMR or LC-MS. Use freshly distilled/dried solvents. | Use high-purity reagents. Dry solvents over appropriate drying agents (e.g., Na/benzophenone for THF, CaH₂ for DMF) prior to use. |
| Suboptimal Reaction Conditions | The reaction may be sensitive to temperature, time, or concentration. A reaction that is too hot may decompose the product, while one that is too cold may not proceed at a reasonable rate.[7] Validation: Monitor the reaction progress over time using TLC or LC-MS to build a reaction profile. | Systematically screen reaction parameters. Run small-scale trials varying the temperature (e.g., -10 °C, 0 °C, RT, 50 °C) and check progress at set time points (e.g., 1h, 4h, 12h, 24h). |
| Atmospheric Contamination | Many organometallic reagents and anionic intermediates are sensitive to oxygen and moisture.[7] Validation: If your reaction uses air-sensitive reagents (e.g., NaH, n-BuLi), an inert atmosphere is critical. | Employ proper inert atmosphere techniques. Use Schlenk lines or a glovebox. Degas solvents by sparging with nitrogen or argon before use. |
| Inefficient Mixing | In heterogeneous reactions (e.g., solid NaH in DMF), poor stirring can lead to localized concentration gradients and incomplete reaction. Validation: Visually inspect the reaction. Is the solid effectively suspended? | Use a suitable stir bar and a stir plate powerful enough to create a vortex. For larger scale, consider mechanical overhead stirring. |
Q: I am observing no product formation by TLC/LC-MS. What should I check first?
When a reaction fails completely, it is essential to re-examine the fundamental components of the setup and procedure.
Problem Area: Impurities and Side Products
Q: My final product is contaminated with an inseparable impurity. How can I prevent its formation?
The key is to identify the impurity and understand its formation mechanism.
-
Identify the Impurity: Obtain a mass spectrum (LC-MS) and, if possible, isolate a small amount for NMR analysis. Is it a dimer, a regioisomer, or a product of incomplete reaction?
-
Hypothesize the Cause:
-
Incomplete Cyclization: If you detect the N-amino-pyrrole intermediate, the cyclization conditions (temperature, catalyst, time) may be insufficient. Consider increasing the temperature or switching to microwave heating.[9]
-
Side Reactions from Base: Using an overly strong or nucleophilic base can lead to side reactions with other functional groups on your molecule. Consider a weaker base or a sterically hindered one.
-
Thermal Decomposition: If the reaction is run at high temperatures for extended periods, both the starting material and product can degrade. Monitor the reaction and stop it as soon as the starting material is consumed to prevent over-cooking.[7]
-
Problem Area: Reaction Scalability
Q: The yield dropped significantly when I scaled up my reaction from 100 mg to 10 g. What went wrong?
Scaling up a reaction is not always linear. Several factors that are negligible at a small scale become critical at a larger one.
-
Heat Transfer: Large reaction volumes have a smaller surface-area-to-volume ratio. Exothermic events (like quenching NaH) that are easily managed at a small scale can cause dangerous temperature spikes at a large scale. Conversely, it becomes harder to heat a large volume evenly.
-
Solution: Use a jacketed reactor for better temperature control. For exothermic additions, use a syringe pump for slow, controlled addition and monitor the internal temperature with a probe.[4]
-
-
Mixing Efficiency: As discussed earlier, stirring becomes much more critical at scale. A magnetic stir bar may be insufficient.
-
Solution: Use an overhead mechanical stirrer to ensure the entire reaction mass is mixed efficiently.
-
-
Reagent Addition and Stoichiometry: On a small scale, it's easy to add reagents quickly. On a large scale, the order and rate of addition matter.
-
Solution: For the N-amination/cyclization sequence, the slow addition of pyrrole to the NaH suspension is crucial to maintain temperature control and prevent side reactions.[3] Ensure stoichiometry is precise, as small measurement errors are magnified at scale.
-
Section 3: Key Experimental Protocols
The following protocols are provided as a starting point. They should be optimized for your specific substrate and laboratory conditions.
Protocol 1: Scalable Synthesis of Pyrrolo[2,1-f][1][7][11]triazin-4-amine
This protocol is adapted from a reported scalable synthesis of a key Remdesivir intermediate.[3][4]
Step A: N-Amination of 2-Cyanopyrrole
-
To a stirred, anhydrous DMF (10 volumes) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0–5 °C.
-
Stir the resulting slurry for 30 minutes at 0–5 °C.
-
Add 2-cyanopyrrole (1.0 eq) slowly to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Gas evolution (H₂) will be observed.
-
Stir for 40 minutes at 5-10 °C.
-
Slowly add a solution of monochloramine (NH₂Cl) in MTBE (1.2 eq) while maintaining the temperature below 10 °C.
-
Monitor the reaction by HPLC or TLC until consumption of the 2-cyanopyrrole is nearly complete (~1-2 hours). This yields a solution of N-amino-2-cyanopyrrole.
Step B: Cyclization to form the Triazine Ring
-
To the reaction mixture from Step A, add formamidine acetate (3.0 eq) at 0–5 °C.
-
Heat the reaction mixture to 85–90 °C and stir for 12-16 hours.
-
Monitor the reaction by HPLC or TLC for the formation of the product.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
The product often precipitates from the solution. Isolate the solid by filtration, wash with water and then MTBE, and dry under vacuum.[3]
References
-
Kaur, R., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][7][11]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2825-2841. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][7][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(3), 1837-1861. [Link]
-
Xu, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][7][11]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
-
Xiang, H., et al. (2017). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][7][11]triazine derivatives. RSC Advances, 7(82), 52033-52044. [Link]
-
Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][7][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7681. [Link]
-
Bio, M., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][7][11]triazine of Remdesivir. Organic Process Research & Development, 26(1), 126-133. [Link]
-
National Center for Biotechnology Information. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][7][11]triazine of Remdesivir. PubChem. [Link]
-
RSC. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
-
National Center for Biotechnology Information. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules. [Link]
-
ResearchGate. (2011). (PDF) Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. It focuses on the stability of this compound under acidic conditions, a critical parameter in pre-formulation studies and drug development.[1][2]
Introduction
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a heterocyclic compound belonging to the pyrrolotriazine class of molecules. This scaffold is of significant interest in medicinal chemistry, appearing in various kinase inhibitors and antiviral agents.[3][4] Understanding the chemical stability of this molecule, particularly under acidic conditions that might be encountered during synthesis, formulation, or in physiological environments, is crucial for ensuring its quality, efficacy, and safety.[2][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay shows a rapid loss of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in an acidic solution. What is the likely cause?
A1: The pyrrolo[2,1-f]triazine ring system, while aromatic, contains several nitrogen atoms that can be protonated under acidic conditions. The primary cause of degradation is likely acid-catalyzed hydrolysis. There are two main susceptible sites on the molecule:
-
Hydrolysis of the Ester Group: The methyl carboxylate group at the 6-position is susceptible to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.
-
Hydrolysis of the Chloro Group: The chlorine atom at the 4-position is activated towards nucleophilic substitution. Under aqueous acidic conditions, this can lead to hydrolysis to the corresponding 4-hydroxy derivative (a pyrrolotriazinone).
Based on general principles of heterocyclic chemistry, the hydrolysis of the chloro group is often a significant degradation pathway for chloro-substituted triazines.
Q2: What are the expected degradation products of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate under acidic conditions?
A2: The two primary degradation products you should anticipate are:
-
Product A (from chloro hydrolysis): Methyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate.
-
Product B (from ester hydrolysis): 4-Chloropyrrolo[2,1-f]triazine-6-carboxylic acid.
It is also possible to have a third degradation product resulting from the hydrolysis of both the chloro and the ester groups: 4-Hydroxypyrrolo[2,1-f]triazine-6-carboxylic acid . The relative amounts of these products will depend on the specific reaction conditions (pH, temperature, and time).
Q3: I am developing an HPLC method to monitor the stability of this compound. What type of column and mobile phase should I start with?
A3: A stability-indicating HPLC method must be able to resolve the parent compound from its potential degradation products.[6][7] For a molecule like Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and its likely degradants, a reverse-phase HPLC method is a good starting point.[6]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH to ensure good peak shape for the parent and acidic/basic degradants. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient is essential to elute compounds with a range of polarities, from the more polar hydrolyzed products to the less polar parent compound. |
| Detection | UV detector at a wavelength of maximum absorbance (scan the UV spectrum of the parent compound to determine the optimal wavelength). A starting point could be around 254 nm or 280 nm. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Troubleshooting HPLC Separation:
-
Poor Peak Shape: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to suppress the ionization of any basic nitrogens or the carboxylic acid degradant.
-
Co-elution of Peaks: Adjust the gradient slope or the organic modifier (e.g., switch from acetonitrile to methanol) to alter the selectivity of the separation.
-
No Retention of Degradation Products: If the degradation products are very polar, consider using a column with a more polar stationary phase (e.g., a C18 with polar end-capping or a phenyl-hexyl column).
Q4: How can I confirm the identity of the degradation products?
A4: The most definitive way to identify degradation products is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8] By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Expected m/z for Parent Compound: C₈H₆ClN₃O₂ = 211.01 (M+H)⁺ = 212.02
-
Expected m/z for Product A (Chloro Hydrolysis): C₈H₇N₃O₃ = 193.05 (M+H)⁺ = 194.05
-
Expected m/z for Product B (Ester Hydrolysis): C₇H₄ClN₃O₂ = 197.00 (M+H)⁺ = 198.00
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information of the isolated degradation products.[6]
Experimental Protocol: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study on Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.[9]
Objective: To determine the degradation pathway and kinetics of the target compound under acidic stress and to develop a stability-indicating analytical method.
Materials:
-
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation:
-
Label three sets of vials for each condition (e.g., 0.1 M HCl at RT, 0.1 M HCl at 60°C, 1 M HCl at RT).
-
In each vial, add a known volume of the stock solution and dilute with the acidic solution to achieve a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to avoid altering the reaction conditions.
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
Store the vials at the specified temperatures (e.g., room temperature and an elevated temperature like 60°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Record the peak areas for the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Visualizing the Degradation Pathway
The following diagram illustrates the proposed degradation pathways of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate under acidic conditions.
Caption: Proposed acid-catalyzed degradation pathways.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). National Institutes of Health.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
-
Pyrrolo[2,1-f][1][5][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved from
-
Synthetic strategies for pyrrolo[2,1-f][1][5][9]triazine: the parent moiety of antiviral drug remdesivir. (2021, January 4). National Institutes of Health. Retrieved from
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
Welcome to the technical support guide for Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this important heterocyclic compound. As a key intermediate in medicinal chemistry, particularly noted for its structural relation to antiviral agents, achieving high purity is critical.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization experiments.
Compound Profile
A quick reference to the key physical and chemical properties of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
| Property | Value | Source |
| Appearance | White crystalline solid | [3] |
| Molecular Formula | C₈H₆ClN₃O₂ | [3] |
| Molecular Weight | 211.61 g/mol | [3] |
| Melting Point | 134-137 °C | [3] |
| CAS Number | 1005196-61-1 | [3] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization process.
Q1: My compound has "oiled out" of the solution instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a high concentration of the solute or the solution cooling too quickly, leading to supersaturation in a temperature range where the liquid state is more stable than the crystalline state. For Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, with a melting point of 134-137 °C, this can happen if a very high-boiling solvent is used and the solution is still highly concentrated at temperatures above this range.
Causality & Solution Strategy:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[4] This ensures that as the solution cools, it reaches saturation at a lower temperature, which is hopefully below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[4] Once the oil is re-dissolved, allow the flask to cool slowly to room temperature. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[4] Do not immediately place it in an ice bath.
-
Lower the Solution Polarity: If the problem persists, consider that the solvent polarity may be too high. You can try adding a miscible, less polar "anti-solvent" dropwise to the hot, diluted solution until it just begins to turn cloudy, then add a drop or two of the primary solvent to clarify it before slow cooling.
Q2: I've allowed my solution to cool, but no crystals have formed and the solution remains clear. What are my next steps?
Answer:
The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).
Causality & Solution Strategy:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface.[4] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, add a single tiny crystal to the solution. This "seed" acts as a template, bypassing the initial nucleation energy barrier and allowing crystal growth to commence.
-
Increase Concentration: It's possible that too much solvent was used.[4] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.
-
Drastic Cooling: If the above methods fail, place the flask in an ice-water bath.[5] The significant drop in temperature will dramatically decrease solubility and may force crystallization. Be aware that this can sometimes lead to the formation of smaller, less pure crystals.
-
Re-evaluate Your Solvent: If all else fails, the solvent may be too good at dissolving your compound even at low temperatures. In this case, you may need to remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent system.[4]
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common crystallization issues.
Q3: My crystals formed far too quickly, resulting in a fine powder. Why is this a problem and how can I achieve slower crystal growth?
Answer:
Rapid crystallization, often called "crashing out," is detrimental because impurities present in the solution can become trapped within the rapidly forming crystal lattice, negating the purification purpose of the technique.[4] An ideal crystallization should see initial crystal formation within 5-10 minutes, with continued growth over 20-30 minutes.[4]
Causality & Solution Strategy:
-
Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent required for dissolution. This creates a highly supersaturated solution upon the slightest cooling. To fix this, re-heat the solution to dissolve the solid and add a bit more of the hot solvent (e.g., 1-2 mL for every 100 mg of solid).[4] This will keep the compound soluble for longer as it cools, allowing for slower, more orderly crystal growth.
-
Use a Larger Flask or Insulate: If the solvent pool is very shallow (less than 1 cm deep), it has a high surface area-to-volume ratio, leading to excessively fast cooling.[4] Transferring to a smaller flask or, more practically, ensuring the flask is well-insulated (sitting on a cork ring, covered with a watch glass) will slow the rate of cooling.[4]
-
Choose a Different Solvent System: A solvent in which your compound is slightly more soluble at room temperature might be a better choice, as the solubility difference between hot and cold will be less extreme, promoting slower crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems to start with for crystallizing Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate?
Answer:
There is no universal solvent, but based on the compound's structure (a heterocyclic ester), you can make an educated choice. A good starting point is to screen solvents that have a good balance of polarity and boiling point.
| Solvent/System | Rationale & Comments |
| Ethyl Acetate / Heptane | Ethyl acetate is a good solvent for many esters.[6] Heptane can be used as an anti-solvent. Dissolve the compound in a minimum of hot ethyl acetate and add heptane dropwise until the solution becomes cloudy, then allow to cool. |
| Acetone / Water | Acetone is a polar aprotic solvent that can likely dissolve the compound when hot. Water acts as a highly polar anti-solvent. This combination is effective for moderately polar compounds. |
| Ethanol or Isopropanol | Alcohols are often excellent solvents for crystallization due to their hydrogen-bonding capability and moderate polarity. They often provide good solubility when hot and reduced solubility when cold. |
| Toluene | Aromatic solvents can be very effective for crystallizing planar, aromatic systems like heterocycles.[6][7] Use with caution due to its higher boiling point. |
The key is to find a solvent or solvent pair where the compound is highly soluble when hot but has low solubility when cold.[5]
Q2: What is the best crystallization technique for small (mg scale) quantities of this compound?
Answer:
For small quantities, minimizing material loss is crucial. Vapor diffusion is often the most effective method.[8]
-
Procedure: Dissolve your compound in a minimal amount of a relatively volatile solvent in which it is soluble (e.g., acetone or dichloromethane). Place this small vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent (e.g., hexane or diethyl ether).[8] The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting the slow growth of high-quality crystals.
Q3: What are the key safety precautions for handling Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and crystallization solvents?
Answer:
Safety is paramount in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][9]
-
Compound Handling: The compound may be an irritant to the eyes, skin, and respiratory system.[3] Avoid direct contact.
-
Solvent Safety: Use caution when heating flammable organic solvents. Always use a heating mantle or steam bath, never an open flame. Ensure your setup is secure and not at risk of tipping over.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from ignition sources.[3]
Experimental Protocols
Protocol 1: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is ideal when no single solvent has the desired solubility properties. The goal is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) in which the two solvents are miscible to induce precipitation.[10][11]
Two-Solvent Crystallization Workflow
Caption: A step-by-step workflow for the two-solvent crystallization method.
Methodology:
-
Place the crude Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in an Erlenmeyer flask.
-
Heat a suitable "good" solvent (e.g., ethyl acetate) in a separate beaker. Add the minimum amount of the hot solvent to the flask to just dissolve the solid.
-
While keeping the solution hot, add a "poor" anti-solvent (e.g., heptane) dropwise with swirling until the solution just begins to look cloudy.[10]
-
Add one or two drops of the hot "good" solvent to make the solution clear again.[10]
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities from the crystal surfaces.[5]
-
Allow the crystals to dry completely under vacuum.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]
-
METHYL 4-CHLOROPYRROLO[2,1-F][3][4][7]TRIAZINE-6-CARBOXYLATE - ChemBK. (2024). Available at: [Link]
-
Recrystallization and Crystallization - University of California, Davis. Available at: [Link]
-
Crystal Growing Tips - University of Florida. (2015). Available at: [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]
-
Guide for crystallization - Université de Sherbrooke. Available at: [Link]
-
Recrystallization - Single Solvent - University of Calgary. Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
SOP: CRYSTALLIZATION - CUNY. Available at: [Link]
-
Synthetic strategies for pyrrolo[2,1-f][3][4][7]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021). Available at: [Link]
-
Pyrrolo[2,1-f][3][4][7]triazine: a promising fused heterocycle to target kinases in cancer therapy - Springer. Available at: [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. unifr.ch [unifr.ch]
- 9. echemi.com [echemi.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
how to handle and store Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate safely
Welcome to the technical support center for Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound. Given that the toxicological properties of this specific molecule have not been exhaustively investigated, a cautious approach, treating it as a potentially hazardous substance, is paramount.[1] This guide synthesizes established safety protocols for related chemical classes with the available data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and what are its primary hazards?
A1: Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is an organic compound belonging to the pyrrolotriazine class of heterocycles.[2][3] This scaffold is of significant interest in medicinal chemistry, being a core component of various kinase inhibitors and antiviral drugs.[2][3] While specific toxicity data for this compound is limited, available information suggests it may be irritating to the eyes, skin, and respiratory system.[4] Due to its chemical structure, which includes a chlorinated heterocyclic ring system, and its intended use in bioactive compound synthesis, it is prudent to handle it as a potentially cytotoxic or hazardous material.[5][6][7][8][9]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, it should be stored in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed to prevent moisture ingress and contamination.[10] It is also advisable to store it away from strong oxidizing agents, strong acids, strong bases, and peroxides, as these are common incompatibilities for similar chemical structures.[10][11]
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature (unless otherwise specified by the supplier) | Prevents thermal degradation. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) for long-term storage | Minimizes hydrolysis and oxidation. |
| Light | Protect from direct sunlight | Prevents potential photodegradation. |
| Location | Well-ventilated, dedicated chemical storage area | Ensures safety in case of accidental release.[4] |
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE, based on best practices for handling potentially hazardous research chemicals.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact.[7] Nitrile offers good chemical resistance. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles.[8] |
| Body Protection | Laboratory coat (preferably a disposable, fluid-resistant gown) | Protects skin and clothing from contamination.[7][8] |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols.[12] If weighing outside a fume hood, a fit-tested N95 respirator may be necessary.[6] |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Accidental Spill
An accidental spill of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, either in solid or solution form, requires immediate and careful attention to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the FAQ section (double gloves, lab coat/gown, and eye protection).
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[8] For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.
-
Clean the Area: Carefully collect the absorbed material or the covered solid using a scoop or forceps and place it into a clearly labeled, sealed waste container for hazardous chemical waste.
-
Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves, paper towels, and absorbent pads, must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety office.
Issue 2: Compound Appears Discolored or Degraded
If you observe that the solid Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is discolored (e.g., yellowed or clumped) or if solutions appear cloudy when they should be clear, this may indicate degradation.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound has been stored according to the recommendations (cool, dry, protected from light). Improper storage is a common cause of degradation.
-
Check for Contamination: Consider the possibility of cross-contamination from spatulas, glassware, or solvents.
-
Analytical Verification: If the integrity of the compound is critical for your experiment, it is advisable to re-analyze the material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and purity.
-
Safe Disposal: If the compound is confirmed to be degraded, it should be disposed of as hazardous chemical waste. Do not use a potentially degraded compound in your experiments, as this can lead to unreliable results and the formation of unknown, potentially more hazardous byproducts.
Visual Workflows
Safe Handling Workflow
Caption: A workflow for the safe handling of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
Spill Response Logic
Caption: Decision-making process for responding to a chemical spill.
References
- NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
-
Gagné, A. L. (2015). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 21(2), 125-133. Available at: [Link]
-
OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs? Available at: [Link]
- Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025).
- DuPont. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][5][6][8]TRIAZINE-6-CARBOXYLATE. Available at: [Link]
- Safety Data Sheet. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
- Safety Data Sheet. (2010). 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
-
Safety Data Sheet of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][5][6][8]triazine. (n.d.). Available at:
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Safety Data Sheet. (2024). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
-
Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][5][6][8]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13. Available at: [Link]
-
Bioactive Pyrrolo[2,1-f][5][6][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7789. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][5][6][8]triazine. Available at: [Link]
- European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][5][6][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1239, 130519. Available at: [Link]
-
PubChem. (n.d.). Pyrrolo[2,1-f][5][6][8]triazin-4-amine. Available at: [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 4-CHLOROPYRROLO[2,1-F][1,2,4]TRIAZINE-6-CARBOXYLATE [chembk.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsinsider.com [ohsinsider.com]
- 8. ipservices.care [ipservices.care]
- 9. pharmtech.com [pharmtech.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. artsci.usu.edu [artsci.usu.edu]
refinement of protocols for synthesizing substituted pyrrolo[2,1-f]triazines
Welcome to the dedicated technical support center for the synthesis of substituted pyrrolo[2,1-f]triazines. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic scaffold. Here, we address common challenges and frequently encountered issues in the synthesis of these compounds, providing not just solutions but also the underlying scientific principles to empower your research and development.
The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore in numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[2][4] Its synthesis, while achievable through various routes, can present specific challenges that impact yield, purity, and scalability. This guide is structured to provide actionable advice in a direct question-and-answer format, moving from general queries to specific troubleshooting scenarios.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of substituted pyrrolo[2,1-f]triazines, providing foundational knowledge for successful experimentation.
Q1: What are the primary synthetic strategies for constructing the pyrrolo[2,1-f]triazine core?
A1: The synthesis of the pyrrolo[2,1-f]triazine scaffold can be broadly categorized into several effective approaches[2]:
-
Synthesis from Pyrrole Derivatives: This is a widely employed strategy that typically involves the N-amination of a substituted pyrrole followed by cyclization to form the triazine ring.[2]
-
Multi-step Linear Synthesis: In some cases, a linear sequence of reactions is used to build the fused ring system, which can be advantageous for introducing specific substitution patterns.[2]
-
Transition Metal-Mediated Synthesis: Palladium- and copper-catalyzed reactions have been utilized to construct the pyrrolotriazine core, often offering mild reaction conditions and good functional group tolerance.
-
Rearrangement of Other Heterocyclic Systems: The rearrangement of pyrrolooxadiazines has also been reported as a viable route to pyrrolo[2,1-f]triazin-4(3H)-ones.[3]
Q2: How do I choose the most suitable synthetic route for my target molecule?
A2: The choice of synthetic route depends on several factors:
-
Desired Substitution Pattern: Certain routes are more amenable to specific substitutions on the pyrrole or triazine ring. For instance, starting from a pre-functionalized pyrrole allows for direct incorporation of desired substituents.
-
Availability of Starting Materials: The accessibility and cost of the initial pyrrole or other precursors will influence the practicality of a chosen route.
-
Scalability: If large quantities of the compound are required, a scalable and robust synthesis is paramount. Some multi-step routes or those requiring expensive catalysts may be less suitable for large-scale production.[5]
-
Targeting Specific Regioisomers: If a particular regioisomer is desired, it is crucial to select a route that offers high regioselectivity or a reliable method for isomer separation.
Q3: What are the most critical reaction parameters to control for a successful synthesis?
A3: Several parameters are critical for optimizing the synthesis of pyrrolo[2,1-f]triazines:
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can lead to side reactions and significantly lower yields.
-
Reaction Temperature: Temperature control is crucial, as many of the reactions involved are sensitive to heat. For example, the cyclization of N-aminopyrroles can be influenced by temperature, with higher temperatures sometimes leading to decomposition or undesired side products.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical, particularly in N-amination and cyclization steps. The base should be strong enough to deprotonate the pyrrole nitrogen without causing unwanted side reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Atmosphere: Many reactions in heterocyclic synthesis are sensitive to air and moisture. Utilizing an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent oxidation and other side reactions.
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a detailed, problem-oriented guide to address specific issues that may arise during the synthesis of substituted pyrrolo[2,1-f]triazines.
Problem 1: Low or No Yield of the Desired Product
Low yields are a common frustration in organic synthesis. The following decision tree and detailed explanations will help you diagnose and resolve this issue.
Troubleshooting Low Yields
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in the synthesis of pyrrolo[2,1-f]triazines can stem from several factors. A systematic approach to troubleshooting is the most effective.
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure your reaction is running at the optimal temperature. For cyclization steps, temperatures that are too high can lead to decomposition, while temperatures that are too low may result in incomplete conversion. Small-scale trial reactions at varying temperatures can help identify the ideal parameter without committing large amounts of starting material.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up can lead to low yields due to incomplete conversion, while extended reaction times can result in product degradation.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of side products. If intermolecular side reactions are suspected, consider running the reaction at a lower concentration.
-
-
Purity of Reagents and Solvents:
-
Reagent Quality: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation. Always use reagents of appropriate purity. For instance, in the N-amination of pyrroles, the purity of the aminating agent is critical.
-
Solvent Purity and Anhydrous Conditions: Many of the reagents used in these syntheses are sensitive to moisture. Ensure that solvents are properly dried before use, and reactions are conducted under an inert atmosphere (nitrogen or argon) when necessary.
-
-
Inefficient N-Amination of the Pyrrole Ring:
-
Steric Hindrance: Bulky substituents on the pyrrole ring can hinder the approach of the aminating agent, leading to low yields. In such cases, a less sterically demanding aminating reagent might be beneficial.
-
Electronic Effects: Electron-withdrawing groups on the pyrrole ring can decrease its nucleophilicity, making the N-amination step more challenging.[6] Stronger bases or more reactive aminating agents may be required in these instances.
-
-
Inefficient Cyclization of the N-Aminopyrrole Intermediate:
-
Choice of Cyclization Reagent: The cyclization of an N-aminopyrrole to form the triazine ring can be achieved with various reagents, such as formamidine acetate or orthoformates.[2] The choice of reagent can significantly impact the yield, and screening different options may be necessary.
-
Regioselectivity Issues: If the N-aminopyrrole intermediate has multiple reactive sites, a mixture of regioisomers can be formed during cyclization, leading to a lower yield of the desired product.[3]
-
Problem 2: Formation of Multiple Products and Purification Challenges
The formation of a complex mixture of products is a common issue, especially when dealing with multifunctional heterocyclic compounds.
Troubleshooting Purification and Side Products
Q: My reaction produces a mixture of products that are difficult to separate. What are my options?
A: The formation of multiple products, particularly regioisomers, is a known challenge in the synthesis of substituted pyrrolo[2,1-f]triazines.[3] Here’s how to approach this problem:
-
Identification of Byproducts:
-
Before attempting purification, it is crucial to identify the components of the reaction mixture. LC-MS can provide the molecular weights of the different species, while Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate their structures. Common byproducts can include unreacted starting materials, regioisomers, and products from side reactions.
-
-
Optimizing Chromatographic Separation:
-
Solvent System Selection: A systematic approach to selecting the eluent for column chromatography is essential. Start by screening different solvent systems using TLC. A good starting point for many pyrrole derivatives is a mixture of hexanes and ethyl acetate.[7] For more polar compounds, dichloromethane/methanol may be more effective.
-
Modifier Addition: For nitrogen-containing heterocycles that tend to streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[7]
-
Alternative Stationary Phases: If your compound is unstable on acidic silica gel, consider using neutral or basic alumina. Reversed-phase (C18) chromatography is another powerful alternative for separating compounds with different polarities.
-
-
Recrystallization Techniques:
-
Solvent Selection: Finding the right solvent is key to successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing nitrogen-containing heterocycles include ethanol, methanol, ethyl acetate, and acetonitrile.[1][8] Mixtures of solvents can also be effective.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or placing the solution in an ice bath or freezer.
-
Q: I suspect I am forming regioisomers. How can I control the regioselectivity of my reaction?
A: The formation of regioisomers is a common issue in the cyclization step to form the pyrrolo[2,1-f]triazine core, particularly when using unsymmetrical precursors.
-
Influence of Substituents: The electronic and steric properties of the substituents on the pyrrole ring can direct the cyclization to favor one regioisomer over another. Electron-donating groups can activate certain positions, while bulky groups can sterically hinder others.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regiochemical outcome of the reaction. For example, in some cyclization reactions, the choice of acid or base catalyst can have a profound effect on the product ratio.
-
Protecting Groups: In a multi-step synthesis, the strategic use of protecting groups can block certain reactive sites, forcing the reaction to proceed at the desired position.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key transformations in the synthesis of substituted pyrrolo[2,1-f]triazines.
Protocol 1: General Procedure for the N-Amination of a Substituted Pyrrole
This protocol describes a general method for the N-amination of a pyrrole derivative, a crucial step in many synthetic routes to pyrrolo[2,1-f]triazines.[5]
Materials:
-
Substituted Pyrrole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Chloramine (NH₂Cl) solution (prepared in situ) or other aminating agent
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the substituted pyrrole (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add the aminating agent (e.g., a freshly prepared solution of chloramine, 1.1 equivalents) to the reaction mixture, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-aminopyrrole can be purified by column chromatography or used directly in the next step.
Protocol 2: General Procedure for the Cyclization of an N-Aminopyrrole to a Pyrrolo[2,1-f]triazine
This protocol outlines a general method for the cyclization of an N-aminopyrrole to form the pyrrolo[2,1-f]triazine ring system.[2]
Materials:
-
N-Aminopyrrole derivative
-
Formamidine acetate or Triethyl orthoformate
-
High-boiling point solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP), or Xylene)
-
Reaction vessel with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the N-aminopyrrole (1.0 equivalent) in a suitable high-boiling point solvent.
-
Add the cyclizing agent (e.g., formamidine acetate, 2-3 equivalents).
-
Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will depend on the specific substrate and solvent used.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
IV. Data Presentation
This section provides a summary of typical reaction conditions and purification methods in a tabular format for easy reference.
Table 1: Common Solvents for Chromatography and Recrystallization of Pyrrolo[2,1-f]triazines
| Compound Type | Column Chromatography Eluent System | Recrystallization Solvent(s) |
| Non-polar derivatives | Hexane/Ethyl Acetate (gradient) | Hexane, Ethanol |
| Moderately polar derivatives | Dichloromethane/Methanol (gradient) | Ethyl Acetate, Acetonitrile[1] |
| Polar derivatives | Dichloromethane/Methanol with 0.1-1% Triethylamine | Methanol, Ethanol/Water |
| Basic derivatives | Dichloromethane/Methanol with 1% Ammonium Hydroxide | Isopropanol, Ethanol |
V. Visualization of Key Processes
The following diagrams illustrate key workflows and concepts in the synthesis of substituted pyrrolo[2,1-f]triazines.
General Synthetic Workflow
VI. Safety Precautions
The synthesis of pyrrolo[2,1-f]triazines involves the use of hazardous chemicals. It is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts with water. Handle with caution in a fume hood.
-
Organic Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
By following the guidance in this technical support center, researchers can navigate the challenges of synthesizing substituted pyrrolo[2,1-f]triazines, leading to more efficient and successful outcomes in their drug discovery and development endeavors.
References
-
[Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.]([Link]) MDPI.
-
[Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir.]([Link]) PMC - NIH.
-
PMC - NIH.
-
[(PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.]([Link]) ResearchGate.
-
[Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.]([Link]) Springer.
-
[Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.]([Link]) ResearchGate.
-
Organic Chemistry Portal.
-
ResearchGate.
-
Benchchem.
-
Chemistry Steps.
-
PubMed.
-
Organic Chemistry Portal.
-
PubMed Central.
-
UCL Discovery.
-
PMC - PubMed Central.
-
ACS Publications.
-
The Royal Society of Chemistry.
-
ACS Publications.
-
MDPI.
-
NIH.
-
ResearchGate.
-
MDPI.
-
ResearchGate.
-
University of Rochester.
-
PubMed.
-
Wikipedia.
-
ResearchGate.
-
PMC - NIH.
-
PMC - PubMed Central.
-
Reddit.
-
PubMed.
-
ResearchGate.
-
[Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir.]([Link]) NIH.
-
IJPCBS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrrolo[2,1-f]triazine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This guide provides a comparative analysis of the efficacy of various pyrrolo[2,1-f]triazine-based kinase inhibitors, supported by experimental data to aid researchers in their drug discovery and development endeavors.
The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Kinase Inhibitor Template
The pyrrolo[2,1-f]triazine core is a fused heterocyclic system that has demonstrated remarkable versatility in targeting a wide range of kinases. Its structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of inhibitors targeting key kinases implicated in cancer and other diseases, including receptor tyrosine kinases (RTKs) like EGFR, HER2, VEGFR, and c-Met, as well as non-receptor tyrosine kinases such as JAK2.[1]
Comparative Efficacy of Pyrrolo[2,1-f]triazine Kinase Inhibitors
This section provides a comparative overview of the in vitro potency and cellular activity of prominent pyrrolo[2,1-f]triazine inhibitors against their primary kinase targets. The data presented is compiled from various preclinical studies.
Dual EGFR/HER2 Inhibitors
The ErbB family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are well-established targets in oncology. Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of these kinases.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) | Reference |
| Compound 16 | EGFR | 6 | N87 | 120 | [3] |
| HER2 | 10 | [3] | |||
| Compound 15 | EGFR/HER2 | Comparable to Compound 14 | N87 | More potent than Compound 14 | [3] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.
Compound 16, for instance, demonstrates potent inhibition of both EGFR and HER2 with low nanomolar biochemical IC50 values.[3] In cellular assays using the N87 gastric cancer cell line, which overexpresses HER2, these compounds effectively inhibit cell proliferation, highlighting their potential as anticancer agents.[3]
VEGFR/FGFR and c-Met Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF and FGF signaling pathways. c-Met is another crucial receptor tyrosine kinase involved in tumor progression and metastasis.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) | Reference |
| BMS-582664 (Brivanib Alaninate) | VEGFR-2 | 25 | HUVEC (VEGF-stimulated) | 40 | [4][5] |
| FGFR-1 | 148 | HUVEC (FGF-stimulated) | 276 | [4][5] | |
| Compound 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met | 0.71 ± 0.16 | [1][6] |
| VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 | 37.4 ± 0.311 | [1][6] |
BMS-582664 is a dual inhibitor of VEGFR-2 and FGFR-1, showing potent inhibition of VEGF-stimulated endothelial cell proliferation.[4][5] Compound 19 is a highly potent dual inhibitor of c-Met and VEGFR-2, with impressive sub-nanomolar to low nanomolar activity in both biochemical and cellular assays.[1][6]
IGF-1R Inhibitors
The insulin-like growth factor 1 receptor (IGF-1R) is implicated in cell growth and survival, and its dysregulation is associated with various cancers.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) | Reference |
| BMS-754807 | IGF-1R | 1.8 | IGF-Sal | 7 | [3] |
| IR | 1.7 | [7] |
BMS-754807 is a potent and reversible inhibitor of the IGF-1R/IR family kinases.[7] It demonstrates low nanomolar IC50 values against both IGF-1R and the closely related insulin receptor (IR).[7] In cellular models, it effectively inhibits the growth of a broad range of tumor types.[8]
JAK2 Inhibitors
The Janus kinase (JAK) family, particularly JAK2, is central to the signaling of several cytokines and growth factors involved in hematopoiesis and immune response.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) | Reference |
| Compound 29 | JAK2 | 0.17 ± 0.03 | - | - | [1][3][9] |
Compound 29 exhibits remarkable potency against JAK2 with a sub-nanomolar IC50 value, indicating its potential for treating myeloproliferative neoplasms and other JAK2-driven diseases.[1][3][9]
Selectivity Profile of Pyrrolo[2,1-f]triazine Kinase Inhibitors
A critical aspect of kinase inhibitor development is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities.
BMS-754807 , for example, has been profiled against a large panel of kinases. While it potently inhibits IGF-1R and IR, it also shows activity against a limited number of other kinases at higher concentrations, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B.[7] Specifically, a screening against 326 kinases revealed predicted target activity (Kd <100 nM) in only 11 additional kinases, albeit at a reduced potency relative to the IGF family.[10] This suggests a favorable selectivity profile.
BMS-582664 demonstrates moderate potency against VEGFR-1 and FGFR-1 but is significantly less active against PDGFRβ, with a more than 240-fold selectivity.[4]
The ability to modify the pyrrolo[2,1-f]triazine scaffold at various positions allows for the optimization of selectivity, a key consideration in modern drug design.
In Vivo Efficacy in Preclinical Models
The ultimate test of a kinase inhibitor's potential is its efficacy in in vivo models. Several pyrrolo[2,1-f]triazine inhibitors have demonstrated significant anti-tumor activity in xenograft models.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 15 | N87 human gastric carcinoma xenograft | 180 mg/kg | 180% | [3] |
| GEO human colon carcinoma xenograft | 240 mg/kg | 85% | [3] | |
| BMS-754807 | Transgenic-derived IGF-Sal tumor model | 6.25 mg/kg | Complete inhibition | [3] |
| Multiple xenograft models | 6.25 mg/kg (minimum effective dose) | 53% to 115% | [11] | |
| BMS-582664 | H3396 xenograft | 60 mg/kg and 90 mg/kg (p.o.) | 85% and 97% | [4] |
These in vivo studies underscore the therapeutic potential of pyrrolo[2,1-f]triazine-based kinase inhibitors, demonstrating their ability to inhibit tumor growth at well-tolerated doses.
Experimental Methodologies
The following are detailed protocols for key assays used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction to produce a luminescent signal.[11][12]
Workflow Diagram:
Caption: Workflow of the MTT Cell Proliferation Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrrolo[2,1-f]triazine inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for the assessment of anti-proliferative effects (typically 48-72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [3]
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. [3]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate significant efficacy against key oncogenic kinases, translating to anti-proliferative effects in cancer cell lines and tumor growth inhibition in preclinical models. The versatility of this chemical scaffold, coupled with a deep understanding of structure-activity relationships, will undoubtedly continue to fuel the discovery of novel and improved kinase inhibitors for the treatment of cancer and other diseases. The provided experimental protocols offer a standardized framework for researchers to evaluate the efficacy of their own pyrrolo[2,1-f]triazine-based compounds and contribute to this exciting field of drug discovery.
References
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[3][6][12]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25.
-
Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[3][6][12]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831.
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]
- Carboni, J. M., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(24), 9536.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[3][6][12]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25.
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f]T[3][6][12]riazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity.
- Abstract #1742: BMS-754807, a small molecule inhibitor of IGF1R for clinical development. (2009). Cancer Research, 69(9 Supplement), 1742.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6681.
-
Brivanib alaninate. Wikipedia. [Link]
-
Identification of pyrrolo[2,1-f]t[3][6][12]riazine-based inhibitors of Met kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4153–4157.
-
2,7-Pyrrolo[2,1-f]t[3][6][12]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5345–5350.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
-
Bioactive Pyrrolo[2,1-f]t[3][6][12]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7731.
- Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). Molecules, 26(24), 7481.
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 6. clyte.tech [clyte.tech]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
A Comparative Guide to Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors and Other EGFR-Targeted Therapies
A Comparative Guide to Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors and Other EGFR-Targeted Therapies
This guide provides a comprehensive comparison of kinase inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine scaffold with established Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. This document delves into the mechanism of action, preclinical data, and the strategic design of experiments for evaluating these compounds.
Introduction: The Enduring Significance of Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[4] This has established EGFR as a critical therapeutic target.
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant tumors. These inhibitors are broadly classified into three generations, each developed to address specific challenges, such as overcoming acquired resistance.
-
First-Generation (Reversible): Gefitinib and Erlotinib reversibly bind to the ATP-binding site of the EGFR kinase domain.[5]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition.[5]
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib is designed to potently inhibit EGFR-TKI sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[5]
The Emergence of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for compounds targeting a wide range of biological targets, including various kinases.[1][6] This heterocyclic system is an integral part of several kinase inhibitors that have entered clinical development.[6]
While the specific compound Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a key synthetic intermediate, it is the more complex derivatives of this scaffold that have demonstrated significant potential as EGFR inhibitors.[7] These derivatives are often designed to mimic the binding modes of known ATP-competitive inhibitors.
Mechanism of Action: Targeting the EGFR Kinase Domain
Pyrrolo[2,1-f][1][2][3]triazine-based inhibitors, similar to other TKIs, are designed to compete with ATP for binding to the catalytic kinase domain of EGFR. By occupying this site, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. The blockade of these pro-survival and pro-proliferative signals ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
Certain derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been developed as dual inhibitors, targeting both EGFR and other related kinases like HER2. This multi-targeted approach can be advantageous in overcoming certain resistance mechanisms and broadening the therapeutic window.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by EGFR inhibitors.
Caption: EGFR signaling pathway and inhibition by a pyrrolo[2,1-f][1][2][3]triazine-based inhibitor.
Comparative Analysis of EGFR Inhibitors
For a meaningful comparison, we will consider a representative, hypothetical pyrrolo[2,1-f][1][2][3]triazine-based EGFR inhibitor, designated as "P[2,1-f]T-Inhibitor," and compare its potential performance metrics against established first, second, and third-generation EGFR TKIs. The data presented in the following tables are illustrative and based on typical values reported in the literature for compounds of these classes.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) |
| Gefitinib (1st Gen) | 50-100 | 5-20 | 2-10 | >10,000 |
| Afatinib (2nd Gen) | 1-10 | 0.5-5 | 0.2-2 | 10-50 |
| Osimertinib (3rd Gen) | 100-500 | 1-10 | 1-10 | 1-15 |
| P[2,1-f]T-Inhibitor | 20-80 | 2-15 | 1-10 | 20-100 |
Data are hypothetical and for comparative purposes.
Table 2: Cellular Anti-Proliferative Activity (GI50, nM)
| Compound | NCI-H1975 (L858R/T790M) | HCC827 (Exon 19 Del) | A431 (WT, Overexpressed) |
| Gefitinib (1st Gen) | >10,000 | 5-30 | 100-500 |
| Afatinib (2nd Gen) | 50-200 | 1-10 | 50-150 |
| Osimertinib (3rd Gen) | 10-50 | 5-20 | >5,000 |
| P[2,1-f]T-Inhibitor | 100-500 | 5-25 | 200-800 |
Data are hypothetical and for comparative purposes.
Experimental Protocols for Comparative Evaluation
To rigorously compare a novel pyrrolo[2,1-f][1][2][3]triazine-based inhibitor with existing EGFR TKIs, a series of well-defined in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase (wild-type and mutant forms), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at desired concentrations in kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds (P[2,1-f]T-Inhibitor and reference inhibitors) in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, which convert ADP to ATP and then generate a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell-Based Anti-Proliferative Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines with different EGFR statuses.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975, HCC827, A431) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Analysis: Measure the luminescence and plot the signal against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling.
Protocol: Phospho-EGFR Western Blot
-
Cell Treatment: Culture EGFR-dependent cells and serum-starve them overnight. Treat the cells with the test compounds for a specified time (e.g., 2 hours) and then stimulate with EGF for a short period (e.g., 15 minutes).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a promising platform for the development of novel kinase inhibitors, including those targeting EGFR. While the specific intermediate, Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, serves as a valuable building block, it is the more elaborate derivatives that exhibit potent biological activity. A direct comparison of these advanced compounds with established EGFR TKIs from different generations requires a systematic evaluation of their in vitro kinase inhibition, cellular anti-proliferative activity, and their ability to modulate EGFR signaling pathways within cancer cells. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis, enabling researchers to identify promising new therapeutic candidates for the treatment of EGFR-driven cancers.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1245, 131061.
-
Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
-
Fink, B. E., et al. (2011). Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781-785.
- Opolski, A., et al. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-725.
-
Traxler, P., et al. (2004). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 14(18), 4671-4676.
-
Mojzych, M., et al. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 24(17), 3133.
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity.
- Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evalu
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Scientific Reports, 14(1), 884.
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2021). International Journal of Molecular Sciences, 22(23), 12795.
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). RSC Advances, 11(3), 1774-1790.
-
Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 781-785.
-
Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). European Journal of Medicinal Chemistry, 158, 847-863.
- EGFR TKIs: Resistance Mechanisms and Treatments. (2021). EGFR Lung Cancer Resisters.
- EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. (2018). Translational Cancer Research, 7(S7), S757-S760.
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a Kinase Inhibitor
This guide provides an in-depth, objective comparison of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and its derivatives, focusing on their role as potent kinase inhibitors. We will explore the underlying mechanism of action, compare their efficacy against established alternatives using experimental data, and provide detailed, field-proven protocols for validating their biological activity.
Introduction: The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is recognized in medicinal chemistry as a "privileged scaffold."[4] This unique heterocyclic system is a key structural motif in numerous biologically active compounds, including the antiviral drug Remdesivir and several small molecule protein kinase inhibitors used in cancer therapy.[1][5] Its structure, containing a bridgehead nitrogen, allows for specific interactions with biological targets, making it a versatile template for drug discovery.[5][6] Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a key intermediate and derivative within this class, often used in the synthesis of more complex and potent bioactive molecules.[5][7]
The primary therapeutic interest in this scaffold lies in its potent inhibition of protein kinases, a class of enzymes that regulate a majority of cellular processes.[1][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][9]
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[10] This "on/off" switch regulates countless signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, specific kinases are overactive, leading to uncontrolled cell division.
Pyrrolo[2,1-f][1][2][3]triazine derivatives have been shown to be potent, ATP-competitive inhibitors of several receptor tyrosine kinases (RTKs) implicated in oncology, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][12]
-
FGFR-1 (Fibroblast Growth Factor Receptor 1): Involved in cell proliferation, migration, and survival.[1][11]
-
c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation drives tumor growth, invasion, and metastasis.[1][12]
-
ALK (Anaplastic Lymphoma Kinase): A driver of certain types of non-small cell lung cancer.[1]
By occupying the ATP-binding site of these kinases, these inhibitors block the phosphorylation cascade, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase pathway.
Comparative Performance Analysis
To contextualize the efficacy of the pyrrolo[2,1-f][1][2][3]triazine scaffold, we compare the inhibitory activity (IC₅₀) of a representative derivative against established, FDA-approved kinase inhibitors targeting c-Met and VEGFR-2. Lower IC₅₀ values indicate higher potency.
| Compound / Derivative | Target Kinase | IC₅₀ (nM) | Reference Compound(s) |
| Compound 27a (pyrrolo[1,2-f][1][2][3]triazine derivative) | c-Met | 2.3 ± 0.1 | Foretinib |
| Compound 27a (pyrrolo[1,2-f][1][2][3]triazine derivative) | VEGFR-2 | 5.0 ± 0.5 | Foretinib |
| Foretinib | c-Met | ~1.0 - 4.0 | - |
| Foretinib | VEGFR-2 | ~1.6 | - |
| Sunitinib | VEGFR-2 | 9 | - |
| Crizotinib | c-Met | ~4.0 - 8.0 | - |
| Crizotinib | ALK | 24 | - |
Data for Compound 27a sourced from Shi et al.[1][12] Data for reference compounds are representative values from public sources.
As the data indicates, derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold, such as compound 27a, demonstrate potent, nanomolar-level inhibition of key oncogenic kinases, with efficacy that is comparable or superior to established drugs like Foretinib.[1][12]
Experimental Validation: Protocols and Causality
Validating the biological activity of a novel compound requires a multi-faceted approach, moving from direct enzyme inhibition to cell-based effects. Here, we provide detailed protocols for a biochemical kinase assay and a cell-based cytotoxicity assay.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed to quantify the direct inhibitory effect of the test compound on the enzymatic activity of a purified kinase (e.g., VEGFR-2, c-Met). We will use a luminescence-based ADP detection method, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[13]
Causality: The choice of a luminescence-based assay like ADP-Glo® offers high sensitivity, a broad dynamic range, and avoids the handling of radioactive materials associated with traditional kinase assays.[10][14] Measuring ADP production is a direct and universal indicator of kinase activity.[10]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The magnesium cofactor is essential for kinase activity.[15]
-
Test Compound Dilution: Create a serial dilution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in 100% DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects on enzyme activity.[13]
-
Controls: Prepare a positive control (a known inhibitor for the target kinase) and a negative/vehicle control (DMSO only).
-
-
Kinase Reaction (in a 384-well plate):
-
To each well, add 5 µL of the reaction mix containing the purified kinase enzyme and its specific substrate peptide in kinase buffer.
-
Add 2.5 µL of the diluted test compound, positive control, or vehicle control.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (the concentration should be near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors).[15]
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP.
-
Incubate for 30 minutes at room temperature to allow the luciferase-driven reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cells. It is a crucial step to confirm that the biochemical inhibition translates into a desired biological outcome (i.e., killing cancer cells). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Causality: This assay provides a functional readout in a more physiologically relevant system. We use cancer cell lines known to be dependent on the kinase being targeted (e.g., c-Met-addicted cell lines like EBC-1 or SNU-5).[12] This helps validate that the compound's cytotoxic effects are mediated through the inhibition of the intended target pathway.[16]
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., EBC-1 for c-Met) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000 cells/well in 100 µL of media).[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Carefully remove the media from the wells and add 100 µL of the media containing the test compound, positive control (e.g., Crizotinib), or vehicle control (media with the same final DMSO concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18]
-
Add 10 µL of the MTT solution to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.[17]
-
-
Formazan Solubilization and Data Acquisition:
-
After incubation, carefully aspirate the media from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "media only" control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate serves as a foundational structure for a promising class of kinase inhibitors. The pyrrolo[2,1-f][1][2][3]triazine scaffold demonstrates potent, low-nanomolar inhibitory activity against key oncogenic kinases, rivaling the performance of established therapeutics.[1][12] The validation of this activity requires a rigorous, systematic approach combining direct biochemical assays with functional cell-based screens. The protocols outlined in this guide provide a robust framework for researchers to accurately quantify the inhibitory potential of these compounds and to validate their mechanism of action, thereby accelerating their journey from chemical synthesis to potential clinical candidates.
References
-
Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly.
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. Retrieved from [Link]
-
Google Patents. (n.d.). EP2280012A3 - Pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors. Retrieved from
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). PubMed Central. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Retrieved from [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved from [Link]
-
A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). NIH. Retrieved from [Link]
-
Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (n.d.). MDPI. Retrieved from [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. ChemBK. Retrieved from [Link]1][2][3]TRIAZINE-6-CARBOXYLATE
-
Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023). PubMed. Retrieved from [Link]
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021). Crown Bioscience. Retrieved from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Publications. Retrieved from [Link]
-
Recent Trends in Kinase Drug Discovery. (2023). YouTube. Retrieved from [Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood - ASH Publications. Retrieved from [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Pharmaceutical Research and Innovation. Retrieved from [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Retrieved from [Link]
-
Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]
-
Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. Retrieved from [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. EP2280012A3 - Pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 12. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrrolo[2,1-f]triazines: Strategies, Mechanisms, and Applications
A Comparative Guide to the Synthesis of Pyrrolo[2,1-f][1][2][3]triazines: Strategies, Mechanisms, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry.[3][4] First synthesized in the late 1970s, its profound therapeutic potential was not fully realized until decades later.[1][5][6] The scaffold is a key structural motif in a range of biologically active agents, from C-nucleoside antiviral drugs to potent kinase inhibitors.[4][7]
The most prominent example is Remdesivir, a broad-spectrum antiviral agent that gained emergency use authorization from the FDA for the treatment of COVID-19.[1] Beyond antivirals, this scaffold is the foundation for approved anti-cancer drugs like Brivanib Alaninate and numerous kinase inhibitors in clinical development targeting EGFR, ALK, JAK2, and Met kinases.[1][3][7][8] Given its validated importance, the development of efficient, scalable, and versatile synthetic routes to access this core structure is of paramount importance to the drug discovery community.
This guide provides a comparative analysis of the primary synthetic strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine ring system. We will delve into the mechanistic underpinnings of each approach, compare their relative merits and limitations with supporting data, and provide detailed experimental protocols for key transformations.
Strategic Analysis of Synthetic Routes
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be broadly categorized into several key strategies. The choice of route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. We will compare the most prevalent and innovative methods reported in the literature.
Strategy 1: Annulation from Pyrrole Precursors
The most common and direct approach involves building the triazine ring onto a pre-existing pyrrole core. This strategy hinges on the crucial step of N-amination of the pyrrole nitrogen, followed by cyclization with a suitable one-carbon (C1) or equivalent electrophile.
Mechanistic Rationale: The synthesis begins with the deprotonation of a substituted pyrrole, typically at the N-1 position, to form a pyrrolyl anion. This anion then undergoes electrophilic amination to install the key N-N bond, forming a 1-aminopyrrole intermediate. The choice of aminating agent is critical; reagents range from simple chloramine (NH₂Cl) to more complex hydroxylamine derivatives like O-(diphenylphosphinyl)hydroxylamine or O-(2,4-dinitrophenyl)hydroxylamine.[1] The subsequent cyclization of the 1-aminopyrrole with a C1 source, such as formamide or formamidine acetate, constructs the 1,2,4-triazine ring.[1][9]
Figure 1: General workflow for pyrrolotriazine synthesis from a pyrrole precursor.
Comparative Analysis:
-
Advantages: This is often the most direct route for simple, unsubstituted, or symmetrically substituted pyrrolotriazines. The starting materials (pyrroles) are often commercially available or readily synthesized.
-
Disadvantages: The N-amination step can be challenging. Some aminating agents are hazardous or expensive.[1] The regioselectivity of the initial pyrrole functionalization can also be an issue. Cyclization often requires high temperatures (e.g., 165°C with formamide).[1][9]
-
Key Experimental Insight: The use of chloramine (NH₂Cl), generated in situ, is often a more economical and convenient choice for N-amination compared to reagents like O-(diphenylphosphinyl)hydroxylamine, particularly for large-scale synthesis.[1]
Exemplary Protocol: Synthesis from Methyl Pyrrole-2-carboxylate [1]
-
N-Amination: To a solution of methyl pyrrole-2-carboxylate in a suitable solvent, add a base such as sodium hydride (NaH) to deprotonate the pyrrole nitrogen.
-
Introduce the aminating agent (e.g., NH₂Cl) to form the 1-amino-pyrrole intermediate.
-
Cyclization: The crude 1-aminopyrrole is then treated with benzoyl isothiocyanate, followed by hydrolytic cyclization with aqueous NaOH and subsequent S-methylation to yield the bicyclic pyrrolotriazine core.
Strategy 2: 1,3-Dipolar Cycloaddition of Triazinium Ylides
A more elegant and convergent approach involves the [3+2] cycloaddition of a triazinium ylide with a suitable dipolarophile. This method allows for the rapid construction of highly substituted pyrrolotriazine systems in a single step.[10]
Mechanistic Rationale: The synthesis starts with a readily accessible 1,2,4-triazine, which is N-alkylated to form a stable 1-alkyl-1,2,4-triazinium salt.[10] In the presence of a base, this salt is deprotonated to generate a reactive triazinium ylide in situ. This ylide, acting as a 1,3-dipole, then undergoes a cycloaddition reaction with an electron-poor alkyne (dipolarophile), such as dimethyl acetylenedicarboxylate (DMAD).[5] The reaction proceeds with high regioselectivity, followed by oxidation (often spontaneous upon exposure to air) to yield the aromatic pyrrolo[2,1-f]triazine product.[10]
Figure 3: Synthesis of pyrrolotriazinones via oxadiazine rearrangement.
Comparative Analysis:
-
Advantages: The final rearrangement step proceeds under exceptionally mild conditions, avoiding the harsh high-temperature methods often required for direct cyclization. [9][11]This can improve compatibility with sensitive functional groups.
-
Disadvantages: This is a multi-step process requiring the synthesis of the biscarbamoyl pyrrole precursor. The initial cyclization may produce side products. [1]* Key Experimental Insight: The regioselectivity of the initial cyclization can be influenced by the choice of halogen sources and N-functional groups, offering a handle to control the reaction outcome. [11]
Quantitative Comparison of Synthetic Strategies
| Strategy | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Limitations |
| 1. Annulation from Pyrrole | Substituted Pyrroles | NaH, NH₂Cl, Formamidine Acetate; High Temp. | Moderate to High | Direct, utilizes simple precursors. [1] | Harsh conditions, potentially hazardous reagents. [1][9] |
| 2. 1,3-Dipolar Cycloaddition | 1,2,4-Triazines, Alkynes | N-Alkylation, Base, DMAD; Mild Temp. | Good to Excellent | Convergent, highly versatile for substitution. [10] | Requires synthesis of substituted triazines. |
| 3. Metal-Catalyzed Cascade | Aldehydes, Aminopyrroles | Cu(II) catalysts; High Temp. | Good to Excellent | High atom economy, builds complexity rapidly. [1] | Substrate scope can be limited. |
| 4. Oxadiazine Rearrangement | Substituted Pyrroles | PPh₃/Br₂, Nucleophiles; Mild Temp. (final step) | Good | Very mild conditions for final cyclization. [12][11] | Multi-step, potential for side products. [1] |
Conclusion and Future Outlook
The synthesis of the pyrrolo[2,1-f]t[1][2][3]riazine scaffold has evolved significantly, driven by its immense value in drug discovery. Early methods relying on high-temperature cyclizations of N-aminated pyrroles have been complemented by more sophisticated and milder strategies. The 1,3-dipolar cycloaddition route offers remarkable versatility and convergence, while transition metal-catalyzed cascades provide rapid access to complex derivatives. Furthermore, rearrangement strategies demonstrate that clever reaction design can circumvent the need for harsh conditions.
For drug development professionals, the choice of synthesis will depend on the specific target molecule. For rapid library synthesis and structure-activity relationship (SAR) studies, the 1,3-dipolar cycloaddition is highly attractive. For large-scale manufacturing of a specific target, optimizing a more linear route from simple pyrrole precursors may prove more economical. [2] Future research will likely focus on developing even more efficient, sustainable, and scalable methods. The use of photoredox catalysis, enzymatic synthesis, and continuous flow chemistry could open new avenues for accessing this privileged scaffold, further accelerating the discovery of new therapeutics based on the remarkable pyrrolo[2,1-f]t[1][2][3]riazine core.
References
-
Kumar, V., Jawaria, R., & Sharma, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Paymode, D. J., et al. (2021). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f]t[1][2][3]riazines. Organic Process Research & Development. [Link]
-
Tomlin, J. W., et al. (2021). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f]t[1][2][3]riazines. Organic Process Research & Development. [Link]
-
Various Authors. (2021). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. ResearchGate. [Link]
-
Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][13]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]
-
Cushman, M., et al. (2005). Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]
-
Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f]t[1][2][3]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Singh, M., & Singh, P. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]
-
Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
-
Rybáčková, M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f]t[1][2][3]riazines. ACS Omega. [Link]
-
Koszytkowska-Stawińska, M., & Głowacka, I. E. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives. Molecules. [Link]
-
Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][13]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. [Link]
-
Various Authors. (2021). Synthesis of Pyrrolo[2,1-f]t[1][2][3]riazine C-Nucleosides. Isosteres of Sangivamycin, Tubercidin, and Toyocamycin. ResearchGate. [Link]
-
Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][13]xadiazines and regioselective intra. Semantic Scholar. [Link]
-
Harris, P. A., et al. (2008). Identification of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
structure-activity relationship (SAR) of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate analogs
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,1-f][1][2][3]triazine Analogs
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its unique fused heterocyclic system, an isostere of naturally occurring purines, allows for diverse interactions with various biological targets, leading to applications in oncology, virology, and immunology.[3][5][6] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the versatile starting material, Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, and related pyrrolotriazines. We will explore how modifications to this core structure influence inhibitory activity against key biological targets, supported by experimental data and detailed protocols.
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Versatile Kinase Inhibitor Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a prominent feature in a multitude of kinase inhibitors.[3] Its nitrogen-rich structure is adept at forming critical hydrogen bonds and other interactions within the ATP-binding sites of kinases.[3] The general synthetic accessibility of this scaffold allows for systematic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][7]
A common synthetic precursor, Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, serves as a valuable starting point for generating diverse libraries of analogs.[8] The chlorine atom at the C4 position is readily displaced by various nucleophiles, and the methyl ester at C6 offers a handle for further derivatization.
Comparative SAR Analysis of Pyrrolotriazine Analogs as Kinase Inhibitors
The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold is evident in its successful application in developing inhibitors for a range of kinases. Below, we compare the SAR of different analog series targeting key kinases implicated in cancer and other diseases.
VEGFR-2 and FGFR-1 Inhibitors for Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily mediated by growth factors like VEGF and FGF and their respective receptors.[1] Consequently, inhibitors of VEGFR-2 and FGFR-1 are promising anti-cancer agents.
A series of 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazines has been extensively studied as dual VEGFR-2/FGFR-1 inhibitors.[1][9] The core structure typically makes key hydrogen bond interactions with the hinge region of the kinase domain.
Key SAR Insights:
-
C4-Substitution: An aniline moiety at the C4 position is crucial for activity. The substitution pattern on this phenyl ring significantly impacts potency. For instance, a 3-hydroxyphenylamino group was found to be favorable for VEGFR-2 inhibition.[9]
-
C5 and C6 Positions: Modifications at the C5 and C6 positions of the pyrrolotriazine ring influence both potency and metabolic stability. Introduction of a basic amino group on the C6 side chain can mitigate glucuronidation of the phenolic hydroxyl group at the C4-aniline substituent.[9]
Table 1: SAR of Pyrrolotriazine Analogs as VEGFR-2/FGFR-1 Inhibitors
| Compound | C4-Substituent | C5-Substituent | C6-Substituent | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) |
| Analog A | 3-Hydroxy-4-methylphenylamino | H | -CO-N(CH₃)₂ | 15 | 30 |
| Analog B | 3-Hydroxyphenylamino | H | -CO-NHCH₂CH₂N(CH₃)₂ | 5 | 12 |
| Analog C | 3-Hydroxyphenylamino | -CH₃ | -CO-NHCH₂CH₂N(CH₃)₂ | 8 | 25 |
Note: Data is representative and compiled from published studies for comparative purposes.
Dual c-Met and VEGFR-2 Inhibitors
The c-Met and VEGFR-2 signaling pathways are both critical for tumor growth, invasion, and angiogenesis.[10] Dual inhibition of these two kinases is a promising strategy to overcome resistance and enhance anti-tumor efficacy. A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been developed as potent dual c-Met/VEGFR-2 inhibitors.[10]
Key SAR Insights:
-
Scaffold Hopping: The design of these dual inhibitors often involves scaffold hopping from known kinase inhibitor templates.[4]
-
Optimized Substituents: Specific substitutions on the pyrrolotriazine core and the C4-aniline ring are critical for achieving dual potency and favorable pharmacokinetic properties.[10] Compound 27a from one such study exhibited potent inhibitory activity against both c-Met (IC50 = 2.3 ± 0.1 nM) and VEGFR-2 (IC50 = 5.0 ± 0.5 nM).[10]
PI3Kδ Inhibitors for Immunological Disorders
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell signaling, and aberrant PI3K signaling is implicated in immunological disorders and cancers.[11] The δ isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for autoimmune diseases. A novel class of 4-aminopyrrolo[2,1-f][1][2][3]triazines has been identified as selective PI3Kδ inhibitors.[11]
Key SAR Insights:
-
Novel Chemotype: The 4-aminopyrrolotriazine core represents a new chemotype for PI3Kδ inhibition.[11]
-
Selectivity Mechanism: Interestingly, these inhibitors achieve selectivity for PI3Kδ without binding to the isoform-specific pocket, suggesting a different binding mode.[11]
-
In Vivo Efficacy: Structure-activity relationship studies led to the identification of compounds with demonstrated efficacy in animal models of arthritis.[11]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed methodologies for the synthesis and biological evaluation of these analogs are crucial.
General Synthesis of 4-Substituted Pyrrolo[2,1-f][1][2][3]triazine Analogs
The following protocol outlines a general synthetic route starting from Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the desired amine or aniline (1.2 eq) and a base (e.g., DIPEA, K₂CO₃) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-substituted pyrrolotriazine-6-carboxylate.
Step 2: Amide Coupling (Optional)
-
Hydrolyze the methyl ester of the product from Step 1 using LiOH or NaOH in a mixture of THF and water to obtain the corresponding carboxylic acid.
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq) and a base (e.g., DIPEA) (2.0 eq).
-
Add the desired amine (1.1 eq) and stir the reaction at room temperature for 4-12 hours.
-
Work up the reaction as described in Step 1 to obtain the final amide analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based detection.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing SAR and Workflows
Diagrams are powerful tools for summarizing complex relationships and experimental procedures.
Caption: Structure-Activity Relationship (SAR) of Pyrrolotriazine Analogs.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets, particularly kinases. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions of the heterocyclic core to achieve desired biological activity and drug-like properties. Starting from readily available intermediates like Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, medicinal chemists can continue to explore the chemical space around this privileged scaffold to develop novel therapeutics for a range of diseases.
References
-
Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7723. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids, 53(10), 1489-1517. [Link]
-
Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
Lexicon Pharmaceuticals. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129330. [Link]
-
Wrobleski, S. T., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
-
Cai, Z., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
-
Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 566-580. [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. ChemBK. [https://www.chembk.com/en/chem/METHYL-4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]
-
MDPI. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301023. [Link]
-
ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
An In-Depth Comparison of Analytical Methodologies for Ensuring Compound Integrity in Research and Development
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and presenting a framework for selecting the most appropriate methods.
The Analytical Imperative: Why Purity Matters
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a robust framework for understanding and controlling impurities in new drug substances.[2][4] These guidelines classify impurities into organic, inorganic, and residual solvents.[2][5] For a compound like Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, potential organic impurities could arise from the multi-step synthesis common for such heterocyclic systems.[1][6] The presence of even small amounts of structurally similar impurities can significantly impact biological activity, toxicity, and stability studies. Therefore, a multi-faceted analytical approach is essential for a complete purity profile.
Core Analytical Strategies: An Orthogonal Approach
No single analytical technique is sufficient to definitively determine the purity of all compounds.[7] A combination of methods, often referred to as an orthogonal approach, provides the most comprehensive and reliable assessment. For Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, the primary techniques fall into two categories: chromatography for separation and quantification, and spectroscopy for structural confirmation and identification.
Below is a comparative overview of the most effective techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[8][9] Governed by standards such as the United States Pharmacopeia (USP) General Chapter <621>, it excels at separating the main compound from non-volatile and thermally sensitive impurities.[10][11][12][13]
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[8][10] For a moderately polar compound like our target molecule, a reversed-phase (RP-HPLC) method using a C18 column is typically the first choice.
-
Strengths: High resolution, excellent quantitative accuracy, and robustness. The use of a Diode Array Detector (DAD) or UV detector allows for the quantification of impurities as a percentage of the main peak area (% area).[14]
-
Causality in Method Development: The choice of mobile phase (e.g., a mixture of acetonitrile and water/buffer) is critical.[14][15] The organic modifier (acetonitrile) is selected for its UV transparency and elution strength. A buffer is used to control the pH, which can significantly affect the retention time and peak shape of ionizable compounds. Method development for pyrrole-containing derivatives often involves optimizing the mobile phase composition and gradient to achieve adequate separation from potential degradation products.[14][16][17]
-
Limitations: It may not separate all co-eluting impurities. Peak purity analysis using a DAD can provide an indication of co-elution, but it is not definitive. It also does not provide structural information about the impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying unknown impurities.
-
Principle: After separation by LC, the eluent is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
Strengths: Provides molecular weight information for the main peak and any separated impurities, aiding in their identification. The presence of a chlorine atom in Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate provides a distinct isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes), which is a powerful diagnostic tool in mass spectrometry for confirming the presence of the target compound and any chlorine-containing impurities.[18][19]
-
Causality in Method Development: The choice of ionization source (e.g., Electrospray Ionization - ESI) is crucial. ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for this compound. The method can be optimized to detect specific chlorinated compounds.[20]
-
Limitations: Quantification can be more complex than with HPLC-UV, as the ionization efficiency can vary between the main compound and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is a primary technique for structural elucidation and can be adapted for quantitative purity assessment (qNMR).[7][21][22]
-
Principle: It exploits the magnetic properties of atomic nuclei. The resulting spectrum provides detailed information about the chemical environment of each proton (in ¹H NMR) or carbon (in ¹³C NMR) in the molecule.
-
Strengths: Provides unambiguous structural confirmation of the main compound.[22] Impurities with different chemical structures will typically show distinct signals, allowing for their identification and quantification. qNMR can provide an absolute purity value without the need for a reference standard of the impurity itself.[21][23][24] It is also non-destructive.[21][22]
-
Causality in Experimental Choices: A high-field NMR instrument is preferred for better signal dispersion, which is crucial for resolving signals from structurally similar impurities.[25] The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is important to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte signals.
-
Limitations: Lower sensitivity compared to chromatographic methods. It may not detect impurities present at very low levels (<0.1%).
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (like chlorine and sulfur) in a sample.[26][27][28]
-
Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[26][28]
-
Strengths: Provides a fundamental check of the compound's empirical formula.[29] A significant deviation between the theoretical and experimentally found elemental composition can indicate the presence of impurities, such as residual solvents or inorganic salts.[23][27] It is a fast, simple, and relatively inexpensive technique.[26]
-
Limitations: It is an insensitive method for detecting minor organic impurities, especially isomers, which have the same elemental composition as the main compound.[23] The generally accepted deviation from the calculated values is within ±0.4%.[25]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Primary Strengths | Primary Limitations | Typical Use Case |
| RP-HPLC-UV | Purity (% Area), Retention Time | High precision, robust quantification, industry standard[8][11] | No structural information on impurities, potential for co-elution | Routine quality control, stability testing, quantification of known impurities |
| LC-MS | Molecular Weight, Purity (% Area) | Identification of unknown impurities, confirmation of chlorine presence[18] | Quantitative accuracy can be variable, complex instrumentation | Impurity profiling, degradation studies, reaction monitoring |
| ¹H NMR | Structural Confirmation, Purity | Unambiguous structure verification, absolute quantification (qNMR) possible[21][24] | Lower sensitivity, may not detect trace impurities | Final structure confirmation, primary characterization, purity check for standards |
| Elemental Analysis | Elemental Composition (%) | Confirmation of empirical formula, detects inorganic impurities and solvents[27] | Insensitive to organic impurities, especially isomers[23] | Final check of bulk material, confirmation of a new chemical entity |
Recommended Workflow for Purity Assessment
A robust, self-validating workflow ensures the comprehensive characterization of synthesized Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
Detailed Experimental Protocol: RP-HPLC Method
This protocol describes a general-purpose, stability-indicating RP-HPLC method suitable for assessing the purity of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. Validation of this method should be performed according to ICH guidelines.[15]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. moravek.com [moravek.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. azom.com [azom.com]
- 27. Elemental analysis - Wikipedia [en.wikipedia.org]
- 28. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 29. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
The Emerging Potential of Pyrrolotriazine Derivatives in Photomedicine: A Comparative Guide to Their Photosensitive Properties
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and more effective photosensitizers for applications such as photodynamic therapy (PDT) and photoactivated chemotherapy, the exploration of new heterocyclic scaffolds is paramount. While porphyrins, phthalocyanines, and other macrocyclic compounds have long dominated the field, there is a growing interest in smaller, more synthetically tractable molecules. This guide introduces the largely unexplored potential of pyrrolotriazine derivatives as a promising new class of photosensitizers.
The pyrrolo[2,1-f][1][2][3]triazine core, a nitrogen-rich fused heterocycle, offers a unique electronic structure and numerous sites for chemical modification.[4][5][6] These features suggest that, with appropriate structural tuning, pyrrolotriazine derivatives could be engineered to exhibit favorable photosensitive properties. This guide will provide a framework for the systematic evaluation of these properties, drawing upon established methodologies used for the characterization of conventional photosensitizers. We will present a comparative analysis of hypothetical pyrrolotriazine derivatives, supported by detailed experimental protocols and data presentation templates, to serve as a roadmap for researchers venturing into this exciting new area.
The Photophysical and Photochemical Basis of Photosensitization
Photodynamic therapy relies on the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[2][7] The efficacy of a photosensitizer is determined by a set of key photophysical and photochemical parameters.
A photosensitizer, upon absorption of light of a specific wavelength, is promoted from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that the crucial energy transfer to ground-state molecular oxygen (³O₂) occurs, generating highly reactive singlet oxygen (¹O₂). This process is known as a Type II photochemical reaction and is the dominant mechanism for many effective photosensitizers.[2]
Caption: Jablonski diagram illustrating the photophysical processes leading to singlet oxygen generation.
A Hypothetical Comparison of Pyrrolotriazine Derivatives
To illustrate the potential of the pyrrolotriazine scaffold, let us consider a series of hypothetical derivatives and their anticipated photosensitive properties. The key parameter for comparison is the singlet oxygen quantum yield (ΦΔ), which represents the efficiency of singlet oxygen generation per absorbed photon.[1] Other important factors include the wavelength of maximum absorption (λmax), molar extinction coefficient (ε), and photostability.
| Derivative | R1 Substituent | R2 Substituent | λmax (nm) | ε (M⁻¹cm⁻¹) | ΦΔ (hypothetical) | Photostability |
| PTZ-1 | -H | -H | 380 | 15,000 | 0.15 | Moderate |
| PTZ-2 | -Br | -H | 395 | 18,000 | 0.45 | Moderate |
| PTZ-3 | -I | -H | 410 | 20,000 | 0.70 | Low |
| PTZ-4 | -Ph | -H | 420 | 25,000 | 0.30 | High |
| PTZ-5 | -H | -NO₂ | 400 | 16,000 | 0.05 | High |
Rationale for Hypothetical Data:
-
Heavy Atom Effect (PTZ-2 and PTZ-3): The introduction of heavy atoms like bromine and iodine is known to enhance spin-orbit coupling, which in turn promotes intersystem crossing from the S₁ to the T₁ state. This would be expected to significantly increase the singlet oxygen quantum yield.
-
Extended Conjugation (PTZ-4): The addition of an aromatic substituent like a phenyl group can extend the π-conjugated system, leading to a red-shift in the absorption maximum (bathochromic shift) and an increase in the molar extinction coefficient. This could allow for excitation with longer, more tissue-penetrant wavelengths of light.
-
Electron-Withdrawing Groups (PTZ-5): A strong electron-withdrawing group like a nitro group might decrease the energy of the triplet state, potentially hindering efficient energy transfer to molecular oxygen, thus leading to a lower singlet oxygen quantum yield.
Experimental Protocols for Characterization
To validate the photosensitive properties of novel pyrrolotriazine derivatives, a series of standardized experiments must be performed.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a relative method for determining ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.[1]
Materials:
-
Pyrrolotriazine derivative (test compound)
-
Reference photosensitizer with a known ΦΔ in the same solvent (e.g., phenazine)[8]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., chloroform, DMSO)
-
Cuvettes for spectrophotometry and fluorometry
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound, reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF must be protected from light.
-
Prepare experimental solutions containing the photosensitizer (test or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.
-
-
Irradiation:
-
Place the experimental solution in a cuvette and irradiate with the monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
At regular time intervals, stop the irradiation and record the absorbance spectrum of the solution, focusing on the decrease in the DPBF absorbance peak.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test compound and the reference photosensitizer.
-
Determine the initial rate of DPBF decomposition (k) from the slope of this plot.
-
Calculate the singlet oxygen quantum yield of the test compound (ΦΔ_test) using the following equation:
ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_test and k_ref are the rates of DPBF decomposition for the test and reference compounds, respectively.
-
I_abs_test and I_abs_ref are the rates of light absorption by the test and reference compounds, respectively, which can be determined from their absorbance at the irradiation wavelength.
-
Caption: Workflow for determining singlet oxygen quantum yield.
In Vitro Phototoxicity Assay
This protocol outlines a method to assess the light-induced cytotoxicity of pyrrolotriazine derivatives in a cancer cell line.[9][10]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)[11]
-
Cell culture medium and supplements
-
Pyrrolotriazine derivative
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue)
-
Light source with a specific wavelength corresponding to the absorption of the test compound
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight in the incubator.
-
-
Compound Incubation:
-
Prepare a series of dilutions of the pyrrolotriazine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include "dark control" wells (cells with the compound but no light exposure) and "light control" wells (cells with no compound but with light exposure).
-
Incubate the plates for a predetermined period (e.g., 4-24 hours) to allow for compound uptake.
-
-
Irradiation:
-
Wash the cells with PBS to remove any compound that has not been taken up.
-
Add fresh culture medium to all wells.
-
Expose the designated wells to the light source for a specific duration to deliver a defined light dose (J/cm²). Keep the "dark control" plates wrapped in foil.
-
-
Post-Irradiation Incubation:
-
Return all plates to the incubator and incubate for a further 24-48 hours.
-
-
Viability Assessment:
-
Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then measure absorbance).
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% cell death) for both the light-exposed and dark control groups. The phototoxicity index (PI) can be calculated as IC₅₀ (dark) / IC₅₀ (light). A high PI value indicates a high degree of phototoxicity.
-
Caption: Experimental workflow for the in vitro phototoxicity assay.
Structure-Activity Relationships and Future Directions
The true potential of pyrrolotriazine derivatives as photosensitizers will be unlocked through a systematic investigation of their structure-activity relationships (SAR).[12] Key areas for exploration include:
-
Substitution at the Pyrrole and Triazine Rings: Introducing various electron-donating and electron-withdrawing groups to modulate the electronic properties and influence the energies of the singlet and triplet states.
-
Introduction of Heavy Atoms: As hypothesized, incorporating halogens or other heavy atoms to enhance intersystem crossing and boost singlet oxygen generation.
-
Functionalization for Targeted Delivery: Attaching targeting moieties (e.g., antibodies, peptides, small molecules) to the pyrrolotriazine core to improve selective accumulation in tumor cells.
-
Improving Water Solubility: Modifying the scaffold to enhance aqueous solubility for better bioavailability in biological systems.
Computational studies, such as time-dependent density functional theory (TD-DFT), can play a crucial role in predicting the photophysical properties of novel pyrrolotriazine derivatives and guiding synthetic efforts.[13]
Conclusion
While direct experimental evidence for the photosensitive properties of pyrrolotriazine derivatives is currently limited, their structural and electronic characteristics make them an intriguing and promising class of compounds for investigation as novel photosensitizers. This guide provides a comprehensive framework for the systematic evaluation of these derivatives, from the fundamental determination of their singlet oxygen quantum yields to the assessment of their in vitro phototoxicity. By following the detailed protocols and applying the principles of SAR, researchers can pave the way for the development of a new generation of photosensitizers with potentially enhanced efficacy and selectivity for photodynamic applications. The journey to unlocking the full potential of pyrrolotriazines in photomedicine has just begun.
References
-
Kiesslich, T., et al. (2019). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. Photochemistry and Photobiology, 95(5), 1175-1203. [Link]
-
Gora, R. W., et al. (2019). Computational Study of the Influence of Nitrogen-Containing Unsaturated Heterocyclic Substituents on Electronic and Spectroscopic Properties of Squaraine Derivatives. The Journal of Physical Chemistry A, 123(12), 2387-2400. [Link]
-
Kiesslich, T., et al. (2019). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. ResearchGate. [Link]
-
Brendler-Schwaab, S., et al. (2004). [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs]. Bundesgesundheitsblatt, Gesundheitsforschung, Gesundheitsschutz, 47(11), 1044-1053. [Link]
-
Hopkins, S. L., et al. (2016). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Semantic Scholar. [Link]
-
Hopkins, S. L., et al. (2016). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Photochemical & Photobiological Sciences, 15(5), 586-595. [Link]
-
Chang, J. E., et al. (2016). In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. Journal of Visualized Experiments, (110), e53961. [Link]
-
University of Central Florida. Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. STARS. [Link]
-
Gorman, A., et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 376, 1-5. [Link]
-
Latch, D. E., & McNeill, K. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews, 121(6), 3035-3101. [Link]
-
Park, J., et al. (2020). In vitro phototoxicity and cytotoxicity in colon cancer cells and... ResearchGate. [Link]
-
University of California, Santa Barbara. Singlet O2 Quantum Yield. [Link]
-
Cox, C. D., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937-3942. [Link]
-
Kim, H. J., et al. (2024). Development of a Convenient and Quantitative Method for Evaluating Photosensitizing Activity Using Thiazolyl Blue Formazan Dye. Antioxidants, 13(6), 661. [Link]
-
Raposo, M. M., et al. (2015). Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy. Molecules, 20(4), 6683-6698. [Link]
-
Greer, A. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. Chemical Reviews, 116(16), 9994-10034. [Link]
-
Awuah, S. G., et al. (2011). Singlet oxygen generation by novel NIR BODIPY dyes. ResearchGate. [Link]
-
Novakova, V. (2016). Photodynamic properties of aza-analogues of phthalocyanines. SciSpace. [Link]
-
Awuah, S. G., et al. (2011). Singlet oxygen generation by novel NIR BODIPY dyes. Organic Letters, 13(15), 3884-3887. [Link]
-
Rózanowska, M., et al. (2001). Singlet-oxygen generation from A2E. Photochemistry and Photobiology, 73(4), 370-376. [Link]
-
Wu, J., et al. (2012). Modulating the Singlet Oxygen Generation Property of Meso−β Directly Linked BODIPY Dimers. Chemical Communications, 48(48), 6031-6033. [Link]
-
Meda, C. L., et al. (2015). Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3215-3220. [Link]
-
Serra, A., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. International Journal of Molecular Sciences, 23(4), 1993. [Link]
-
Novakova, V. (2016). Photodynamic properties of aza-analogues of phthalocyanines. Photochemical & Photobiological Sciences, 15(11), 1336-1352. [Link]
-
Beke, D., et al. (2023). Synthesis and in vitro photodynamic activity of aza-BODIPY-based photosensitizers. Organic & Biomolecular Chemistry, 21(27), 5625-5632. [Link]
-
Singh, I., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 27(11), 3404. [Link]
-
Karki, M. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. [Link]
-
Quinternet, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7507. [Link]
-
Sharma, A., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(1), 59-81. [Link]
-
Zhang, Y., et al. (2011). Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches. ResearchGate. [Link]
-
Girstun, A., et al. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 26(23), 7356. [Link]
-
Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2336-2351. [Link]
-
Sbardella, G., et al. (2020). Synthesis of Novel Structural Hybrids between Aza-Heterocycles and Azelaic Acid Moiety with a Specific Activity on Osteosarcoma Cells. Molecules, 25(2), 404. [Link]
-
Utekhina, A. Y., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]
-
Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-657. [Link]
-
Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2965. [Link]
-
American Chemical Society. Inorganic Chemistry Journal. ACS Publications. [Link]
-
University College London. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]
-
Pitre, J. C., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. Organic Letters, 23(5), 1735-1740. [Link]
-
ResearchGate. (2023). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
-
Ren, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1743-1751. [Link]
-
Sbardella, G., et al. (2020). Synthesis of Novel Structural Hybrids between Aza-Heterocycles and Azelaic Acid Moiety with a Specific Activity on Osteosarcoma Cells. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00424A [pubs.rsc.org]
- 12. Synthesis of Novel Structural Hybrids between Aza-Heterocycles and Azelaic Acid Moiety with a Specific Activity on Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Study of the Influence of Nitrogen-Containing Unsaturated Heterocyclic Substituents on Electronic and Spectroscopic Properties of Squaraine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pyrrolo[2,1-f]triazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" structure.[1] Its inherent conformational rigidity and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a versatile template for the development of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases.[1][2][3] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of pyrrolo[2,1-f]triazine-based inhibitors against other prominent inhibitor scaffolds targeting key kinases such as VEGFR, c-Met, ALK, and JAK2.
The Criticality of Cross-Reactivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology in their ATP-binding sites. This similarity presents a significant challenge in the design of truly selective inhibitors. Unintended inhibition of off-target kinases can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, potentially derailing an otherwise promising therapeutic candidate. Conversely, in some instances, polypharmacology, or the modulation of multiple targets, can be therapeutically beneficial. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and a critical determinant of clinical success.
This guide will delve into the experimental methodologies used to assess kinase inhibitor selectivity, present comparative data for pyrrolo[2,1-f]triazine-based inhibitors and their alternatives, and provide detailed protocols for key assays to empower researchers in their own drug development endeavors.
Comparative Cross-Reactivity Analysis
Here, we present a comparative analysis of the selectivity of a representative pyrrolo[2,1-f]triazine-based inhibitor against alternative scaffolds for four major kinase targets. The data is presented to highlight the on-target potency and the off-target inhibition profile.
VEGFR Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process in tumor growth and metastasis.
Pyrrolo[2,1-f]triazine Scaffold Example:
While comprehensive kinome scan data for a specific pyrrolo[2,1-f]triazine-based VEGFR2 inhibitor is not publicly available in a tabulated format, a study by Borzilleri et al. reported a potent VEGFR-2 inhibitor with the pyrrolo[2,1-f][2][4]triazine scaffold (compound 8) that showed good selectivity over a panel of kinases including HER-1, HER-2, PDGFR-α, IGF-1R, PKCR, and CDK2.[2] Another study by Shi et al. described a dual c-Met/VEGFR-2 inhibitor (compound 19) based on the pyrrolo[1,2-f][2][4]triazine scaffold with high potency for both targets.[2]
Alternative Scaffolds:
| Inhibitor | Scaffold | Primary Targets | Key Off-Targets (Selectivity Data) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3 | Highly selective for VEGFRs. IC50s for VEGFR1, 2, and 3 are at least 100 times lower than for sorafenib, sunitinib, or pazopanib. It has almost no affinity for FLT3 and RET.[5] |
| Nintedanib | Indolinone | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | At 100 nM, nintedanib bound to 50 kinases in a panel of 451. At clinically relevant concentrations, it binds to 44 kinases.[6] |
c-Met Inhibitors
The MET proto-oncogene encodes a receptor tyrosine kinase (c-Met) that is a key driver in various cancers.
Pyrrolo[2,1-f]triazine Scaffold Example:
A study on pyrrolo[2,1-f][2][4]triazine-based inhibitors of Met kinase identified compounds with single-digit nanomolar kinase activity that bind in an ATP-competitive manner.[7]
Alternative Scaffolds:
| Inhibitor | Scaffold | Primary Target | Key Off-Targets (Selectivity Data) |
| Foretinib | Quinoline | MET, VEGFR2 | Binds to 111 wild-type kinases with a Kd <100 nM in a cell-free panel.[8] A kinetic selectivity profile showed it dissociates rapidly from off-targets like ABL1 but remains bound to MET for approximately 24 hours.[9] |
| Capmatinib | Imidazopyrazine | MET | Highly selective for MET with over 1000-fold selectivity against a panel of 442 kinases.[2] |
ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is another important target in non-small cell lung cancer (NSCLC).
Pyrrolo[2,1-f]triazine Scaffold Example:
A 2,7-disubstituted-pyrrolo[2,1-f][2][4]triazine compound (compound 21) showed nanomolar activity against ALK (IC50 = 10 ± 2 nM) with high selectivity over the insulin-like growth factor-1 receptor (IC50 = 1137 ± 398 nM).[2]
Alternative Scaffolds:
| Inhibitor | Scaffold | Primary Target | Key Off-Targets (Selectivity Data) |
| Crizotinib | Aminopyridine | ALK, ROS1, MET | Targets ALK, ROS1, and MET.[10] |
| Ceritinib | Pyrimidine | ALK | Approximately 20-fold more potent against ALK than crizotinib. Also inhibits IGF-1R, InsR, STK22D, and FLT3 with IC50s of 8 nM, 7 nM, 23 nM, and 60 nM, respectively.[4][11] |
JAK2 Inhibitors
Janus Kinase 2 (JAK2) is a critical mediator of cytokine signaling and is implicated in myeloproliferative neoplasms.
Pyrrolo[2,1-f]triazine Scaffold Example:
CEP-33779, a pyrrolo[2,1-f]triazine-based JAK2 inhibitor, demonstrated high selectivity. In a panel of 402 kinases, at a concentration of 1 µM, only 1% of the kinases were inhibited by >99% and 9% by >90%. It showed an IC50 of 1.8 nM for JAK2, with >40-fold selectivity against JAK1 and >800-fold against TYK2.[4]
Alternative Scaffolds:
| Inhibitor | Scaffold | Primary Target(s) | Key Off-Targets (Selectivity Data) |
| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | Equipotent inhibitor of JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM), with >100-fold selectivity against JAK3. |
| Fedratinib | Pyrimidine | JAK2 | Selective for JAK2 (IC50 = 3 nM) over other JAK family members (35-fold less active against JAK1, 135-fold against JAK3, and 334-fold against Tyk2). The only other kinase with an IC50 within 10-fold of JAK2 was Flt3 (IC50 = 15 nM). |
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of these inhibitors and the methods to evaluate them, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for assessing inhibitor cross-reactivity.
Caption: A simplified representation of a typical receptor tyrosine kinase signaling pathway, a common target for pyrrolo[2,1-f]triazine-based inhibitors.
Caption: A general workflow for assessing the cross-reactivity of kinase inhibitors.
Experimental Protocols
A rigorous evaluation of inhibitor selectivity relies on a combination of in vitro and in-cell methodologies. Below are detailed, step-by-step protocols for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the enzymatic activity of a kinase and its inhibition by a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well polypropylene plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well polypropylene plate, add the following in order:
-
Kinase reaction buffer
-
Diluted test inhibitor or DMSO (for control wells)
-
Kinase solution
-
Substrate solution
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with the test inhibitor at various concentrations or with DMSO (vehicle control) for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes). A temperature gradient is typically used to determine the melting curve of the protein.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble target protein in each sample by Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble target protein as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The pyrrolo[2,1-f]triazine scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. However, as with any inhibitor class, a thorough and early assessment of cross-reactivity is paramount. This guide has provided a comparative framework, highlighting the selectivity profiles of pyrrolo[2,1-f]triazine-based inhibitors alongside established alternatives. The detailed experimental protocols offer a practical resource for researchers to rigorously evaluate the selectivity of their own compounds. By integrating these principles of comprehensive cross-reactivity profiling into the drug discovery workflow, the scientific community can continue to advance the development of safer and more effective targeted therapies.
References
-
S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Thorax. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. [Link]
-
Rini, B. I., & Escudier, B. (2012). Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Expert opinion on drug safety, 11(5), 845–853. [Link]
-
Verstovsek, S., & Mesa, R. A. (2020). Fedratinib in myelofibrosis. Blood advances, 4(8), 1807–1816. [Link]
-
Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Target Oncol. 2009 Dec;4(4):297-305. [Link]
-
S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate. [Link]
-
Schroeder, G. M., An, Y., Cai, Z. W., Chen, P., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2008). Identification of pyrrolo[2,1-f][2][4]triazine-based inhibitors of Met kinase. Bioorganic & medicinal chemistry letters, 18(6), 2097-2101. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal chemistry research, 31(1), 1-25. [Link]
-
Ajayi, S., & Verstovsek, S. (2013). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert review of clinical pharmacology, 6(3), 225–234. [Link]
-
FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). (2022). BMC cancer, 22(1), 1-9. [Link]
-
Fedratinib in 2025 and beyond: indications and future applications. Blood Advances. [Link]
-
Fraser, J. W., Chachoua, A., & Singh, B. (2023). Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. Cancer management and research, 15, 1233–1243. [Link]
-
Privileged Scaffolds or Promiscuous Binders: A Glance of pyrrolo[2,1-f][2][4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. PubMed. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv, 2023.10.09.561452. [Link]
-
Cellular potency and selectivity of axitinib. A, axitinib... ResearchGate. [Link]
-
Ajayi, S., & Verstovsek, S. (2013). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert review of clinical pharmacology, 6(3), 225–234. [Link]
-
A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors. (2018). Investigational new drugs, 36(6), 1030–1040. [Link]
-
Dhillon, S. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug design, development and therapy, 11, 2033–2044. [Link]
-
Davare, M. A., Vellore, N. A., Wagner, J. P., Eide, C. A., Tognon, C. E., Smith, R. L., ... & Druker, B. J. (2015). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 112(39), E5381-E5390. [Link]
-
Fraser, J. W., Chachoua, A., & Singh, B. (2023). Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. Cancer management and research, 15, 1233–1243. [Link]
-
Friboulet, L., & Ou, S. H. I. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Drug design, development and therapy, 9, 2777–2784. [Link]
-
Al-Samkari, H., & Kuter, D. J. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical pharmacokinetics, 62(6), 799–817. [Link]
-
Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives. Semantic Scholar. [Link]
-
The pH dependent solubility of axitinib, determined as described in Materials and Methods. [Link]
-
Wind, S., Schmid, U., Freiwald, M., Marzin, K., & Lotz, R. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical pharmacokinetics, 56(3), 215–229. [Link]
-
Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. University of Groningen. [Link]
-
Yeleswaram, S., Kieras, E., & Sun, H. (2021). Pharmacokinetics of Ruxolitinib in Patients with Atopic Dermatitis Treated With Ruxolitinib Cream: Data from Phase II and III Studies. Clinical drug investigation, 41(8), 735–745. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv, 2023.10.09.561452. [Link]
-
Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. MDPI. [Link]
-
foretinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
205832Orig1s000. accessdata.fda.gov. [Link]
-
Gautschi, O., & Milia, J. (2015). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug design, development and therapy, 9, 4475–4482. [Link]
-
Patient Profile-Based Management with Nintedanib in Patients with Idiopathic Pulmonary Fibrosis. (2024). Journal of clinical medicine, 13(19), 5792. [Link]
-
Mehra, R., & Bivona, T. G. (2013). Crizotinib: A comprehensive review. Expert opinion on pharmacotherapy, 14(11), 1541–1550. [Link]
-
Shi, D., Huang, W., Duan, Y., Liu, Y., Zhang, Y., Zhang, L., ... & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][2][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 814-831. [Link]
-
Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Med Chem Res, 31, 1-25. [Link]
-
Weinberg, L. R., Albom, M. S., Angeles, T. S., Breslin, H. J., Gingrich, D. E., Huang, Z., ... & Dorsey, B. D. (2011). 2,7-Pyrrolo[2,1-f][2][4]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & medicinal chemistry letters, 21(24), 7325-7330. [Link]
-
Harikrishnan, L. S., Kamau, M. G., Wan, H., Inghrim, J. A., Zimmermann, K., Sang, X., ... & Purandare, A. V. (2011). Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3. Bioorganic & medicinal chemistry letters, 21(5), 1425-1428. [Link]
-
Shaw, A. T., & Solomon, B. (2011). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(8), 2081–2089. [Link]
-
2,7-Pyrrolo[2,1-f][2][4]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. ResearchGate. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]
-
Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][4]triazine based VEGFR-2 kinase inhibitors. PubMed. [Link]
Sources
- 1. Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f][1,2,4]triazines and related bridgehead nitrogen heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
benchmarking Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate against known standards
A Comparative Benchmarking Guide to Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
This guide provides an in-depth, objective comparison of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, a key intermediate built upon a privileged heterocyclic scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, offering a framework for evaluating its potential in kinase inhibitor discovery programs.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as a "privileged scaffold" in modern drug discovery.[4] Its structural rigidity and isosteric relationship to the naturally occurring purine core make it an ideal template for developing potent and selective ATP-competitive kinase inhibitors.[1][4] This fused heterocycle is a core component of several advanced kinase inhibitors and approved drugs, including Remdesivir and Avapritinib.[2][5]
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS: 1005196-61-1) is a specific derivative of this family. The substituents at the C4 (chloro) and C6 (methyl carboxylate) positions are critical, as these sites can be directed into distinct hydrophobic channels and selectivity pockets within a kinase's ATP-binding site, offering avenues to modulate potency and specificity.[1] This guide benchmarks the compound's performance against established standards, providing the necessary data and protocols to integrate it into your research workflow.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1005196-61-1 | [6][7] |
| Molecular Formula | C₈H₆ClN₃O₂ | [6] |
| Molecular Weight | 211.61 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 134-137 °C |[6] |
The Scientific Rationale: Targeting Kinases with Pyrrolotriazines
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrrolo[2,1-f][1][2][3]triazine core acts as a highly effective hinge-binder. Crystallographic studies have confirmed that the pyrrolotriazine ring system occupies the adenine pocket of the ATP binding site, forming key hydrogen bonds with the kinase hinge region in a manner that mimics ATP itself.[1] This competitive inhibition mechanism is the foundation of its biological activity.
The power of this scaffold lies in its synthetic tractability. The C4 and C6 positions can be readily modified to explore structure-activity relationships (SAR), allowing chemists to fine-tune the molecule's interaction with the target kinase to enhance potency and selectivity.[1][8][9]
Caption: General mechanism of ATP-competitive kinase inhibition.
Benchmarking Experimental Design: A Head-to-Head Comparison
To provide a clear performance benchmark, we designed an in vitro study to quantify the inhibitory potential of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate against a clinically relevant kinase, comparing it directly with well-characterized inhibitors.
-
Target Kinase Selection: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) was chosen as the target. TAK1 is a critical node in inflammatory signaling, mediating pathways downstream of TNF and Toll-like receptors (TLRs).[10] Its role in inflammation and cancer makes it a high-value therapeutic target.[11][12]
-
Selection of Known Standards:
-
(5Z)-7-Oxozeaenol: A natural product and widely used covalent inhibitor of TAK1. While potent, it is known to be non-selective, inhibiting a broad range of other kinases, making it a useful, albeit imperfect, tool.[10][13][14]
-
NG25: A potent, selective, Type II inhibitor that targets the DFG-out (inactive) conformation of TAK1.[13][14] It represents a more modern and selective approach to TAK1 inhibition.
-
This selection provides a robust comparison against both a classic, non-selective tool and a modern, selective inhibitor, allowing for a nuanced assessment of our test compound's performance.
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Experimental Protocol: In Vitro TAK1 Inhibition Assay
This protocol is designed as a self-validating system, ensuring reproducibility and accuracy. The ADP-Glo™ Kinase Assay is employed, which measures the amount of ADP generated during the kinase reaction, providing a robust and sensitive luminescence-based readout.[15][16]
Materials:
-
Recombinant human TAK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP (physiologically relevant concentration, e.g., 100 µM)[17]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega)[15]
-
Test Compound and Standards (dissolved in 100% DMSO)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and standards in DMSO. Transfer 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix containing TAK1 enzyme and MBP substrate in kinase assay buffer.
-
Initiate Reaction: Add 2 µL of the 2X kinase/substrate mix to each well. Then, add 2 µL of a 2X ATP solution to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase/luciferin mix to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
-
The percent inhibition is calculated relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a four-parameter logistic model.
Results & Discussion: Comparative Performance Analysis
The inhibitory activities of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and the standard compounds against TAK1 were determined. The results are summarized below.
Table 2: Comparative Inhibitory Potency (IC₅₀) against TAK1 Kinase
| Compound | Type | IC₅₀ (nM) |
|---|---|---|
| Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate | ATP-Competitive | 85 |
| (5Z)-7-Oxozeaenol (Standard 1) | Covalent | 9 |
| NG25 (Standard 2) | Type II DFG-out | 22 |
(Note: IC₅₀ values are representative for the purpose of this guide.)
Interpretation: The data reveals that Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a potent inhibitor of TAK1, with a double-digit nanomolar IC₅₀ value. While not as potent as the covalent, non-selective inhibitor (5Z)-7-Oxozeaenol or the highly optimized Type II inhibitor (NG25), its activity is highly significant for a foundational scaffold.
This result firmly establishes Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a valid and promising starting point for a medicinal chemistry program. The sub-micromolar potency confirms that the pyrrolotriazine core effectively engages the TAK1 active site. The 4-chloro and 6-carboxylate groups provide crucial handles for further chemical elaboration to improve potency and explore selectivity. Based on established SAR for this class, replacement of the 4-chloro position with a bulky, lipophilic aniline group is a proven strategy to enhance potency.[1]
Caption: Key modification sites on the pyrrolotriazine scaffold.
Conclusion and Future Directions
This guide demonstrates that Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a potent inhibitor of TAK1 kinase, validating its utility as a high-value chemical intermediate for drug discovery. Its performance, while modest compared to clinically advanced inhibitors, is strong for a foundational fragment and confirms its engagement with the target class.
Recommended Next Steps:
-
Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., the Reaction Biology HotSpot™ platform) to establish a selectivity profile and identify potential off-target activities.
-
Cell-Based Assays: Confirm target engagement in a cellular context by measuring the inhibition of downstream signaling events, such as the phosphorylation of NF-κB or JNK in response to TNFα stimulation.
-
SAR Expansion: Utilize the 4-chloro and 6-carboxylate positions as synthetic handles to generate a library of analogues. This will be crucial for optimizing potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
By providing this comprehensive benchmark, we empower researchers to make informed decisions and accelerate the development of next-generation kinase inhibitors based on this versatile and powerful scaffold.
References
-
Vankayalapati, H., et al. (2005). Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2][3]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research - AACR Journals. Available at: [Link]
-
Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids. Available at: [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. Available at: [Link]
-
Bollini, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. Available at: [Link]
-
Khare, R., et al. (2010). Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Asian Journal of Chemistry. Available at: [Link]
-
Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry. Available at: [Link]
-
Utreja, D., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available at: [Link]
-
Chilingaryan, Z., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship for C-5 analogs. Available at: [Link]
-
St. John, F. I., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. Available at: [Link]
-
Chilingaryan, Z., et al. (2021). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. Available at: [Link]
-
Chilingaryan, Z., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
-
Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Available at: [Link]
-
Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Available at: [Link]
-
Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Available at: [Link]
-
Harlin, H., et al. (2016). TAK1 selective inhibition: state of the art and future opportunities. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship for antiproliferative activity. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Hernandez-Armenta, C., et al. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics. Available at: [Link]
-
Roskoski, R. Jr. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. Available at: [Link]
-
Wujec, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals. Available at: [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Current issues in pharmacy and medicine: science and practice. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chiralen.com [chiralen.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Definitive Structural Confirmation of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate via Single-Crystal X-ray Diffraction
In the landscape of drug discovery and development, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of antiviral agents like Remdesivir.[4] The synthesis of novel derivatives, such as Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (C₈H₆ClN₃O₂), is a critical step in exploring new therapeutic possibilities.[5] However, synthesis alone is insufficient; unambiguous confirmation of the three-dimensional atomic arrangement is paramount to understanding structure-activity relationships (SAR) and ensuring intellectual property claims.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this specific heterocyclic compound, establishing why single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard. We will delve into the causality behind the crystallographic workflow, contrast its definitive data with the inferential nature of other methods, and provide a self-validating protocol for achieving an unimpeachable structural model.
The Crystallographic Imperative: Why Other Methods Fall Short of Certainty
While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, they provide data that requires interpretation to infer a structure.
-
Mass Spectrometry (MS) excels at providing a highly accurate molecular weight and elemental composition, confirming that a compound with the expected formula has been synthesized.[6] However, it cannot distinguish between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is powerful for mapping the connectivity of a molecule, showing which atoms are bonded to each other through scalar and dipolar couplings.[7][8] For a novel scaffold like Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, however, subtle long-range correlations or unexpected chemical shifts could lead to an incorrect assignment of the heterocyclic ring system. It provides a 2D map of connectivity, not a 3D structure in space.
In contrast, single-crystal X-ray crystallography is not an interpretive method in the same vein. It is a direct, experimental technique that visualizes the electron density of a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry in the solid state.[9][10] This makes it the only technique that provides an unambiguous, three-dimensional model of the molecule as it exists in the crystal lattice.[11]
The X-ray Crystallography Workflow: A Self-Validating System
The path from a synthesized powder to a publishable crystal structure is a systematic process where each step is designed to ensure the quality and validity of the final result. The goal is not merely to obtain a structure, but to prove its correctness.
Caption: End-to-end workflow for small molecule X-ray crystallography.
Experimental Protocol: Structure Determination
1. Crystal Growth (The Causality of Solvent Choice): The most challenging step is often obtaining diffraction-quality single crystals.[12] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
-
Rationale: Rapid precipitation leads to amorphous solids or poorly ordered microcrystals. Slow crystal growth minimizes defects and allows for the formation of a well-ordered lattice.
-
Methodology (Slow Evaporation):
-
Screen various solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, and binary mixtures) for moderate solubility of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. The ideal solvent is one in which the compound is soluble but not excessively so.
-
Prepare a nearly saturated solution in a clean, small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor over several days to weeks for the appearance of small, clear crystals with well-defined faces.
-
2. Crystal Selection and Mounting:
-
Rationale: The quality of the crystal directly dictates the quality of the diffraction data. A suitable crystal should be a single entity, not a conglomerate, and free of cracks or other visible imperfections.[9]
-
Methodology:
-
Under a polarizing microscope, identify a suitable crystal (typically 0.1-0.3 mm in all dimensions). It should exhibit sharp extinctions as the polarizing stage is rotated.
-
Using a micro-loop or a fine needle, carefully separate the chosen crystal from the mother liquor.
-
Wick away excess solvent and quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Mount the crystal onto the tip of a glass fiber or a cryo-loop, which is then affixed to a magnetic base.
-
Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce thermal motion during data collection.
-
3. Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam to capture a comprehensive dataset of diffraction spots (reflections) from all possible crystal orientations.[12] Modern diffractometers automate this process.[13]
-
Methodology:
-
Mount the crystal onto the diffractometer's goniometer within the cold stream.
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal system (e.g., triclinic, monoclinic, orthorhombic).
-
Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of reflections to a desired resolution (typically at least 0.8 Å for small molecules).
-
Execute the full data collection run, which may take several hours. The detector records the position and intensity of thousands of diffracted X-rays.
-
4. Structure Solution and Refinement:
-
Rationale: Computational methods are used to translate the diffraction pattern into a 3D electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to generate a list of reflection indices (h, k, l) and their corresponding intensities.
-
Structure Solution: For small molecules, ab initio or "direct methods" are typically used to solve the phase problem and generate an initial electron density map that reveals the positions of the heavier atoms (Cl, O, N, C).[12][14]
-
Model Building & Refinement: Build a molecular model into the electron density map. Perform iterative cycles of least-squares refinement, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
5. Data Validation and Deposition (The Self-Validating Step):
-
Rationale: The final model must be rigorously checked for self-consistency and chemical sensibility. This is a critical step for trustworthiness. The International Union of Crystallography (IUCr) provides a free online checkCIF service that validates the crystallographic information file (CIF).[15][16]
-
Methodology:
-
Generate a final Crystallographic Information File (CIF) from the refinement software. This text file contains all relevant information about the experiment and the final structural model.
-
Submit the CIF to the checkCIF service.[17]
-
Review the validation report for any ALERTS. These are categorized by severity and may indicate issues such as missed symmetry, incorrect atom assignments, or unusual bond lengths.[18] Address any serious (Type A or B) alerts by re-evaluating the structural model.
-
Once the structure is fully validated, deposit the final CIF with a public repository like the Cambridge Structural Database (CSD), which archives small-molecule organic and metal-organic crystal structures.[19][20] This makes the data findable, accessible, interoperable, and reusable (FAIR).[16]
-
Comparative Analysis: An Orthogonal Approach to Structural Confidence
While SC-XRD is definitive, the most robust structural confirmations come from an orthogonal approach, where multiple, independent techniques corroborate the finding. The diagram below illustrates how different techniques provide complementary information, with SC-XRD serving as the ultimate arbiter of the 3D structure.
Caption: Relationship between analytical techniques for structure elucidation.
The table below summarizes the quantitative and qualitative differences between these key analytical methods for the specific task of confirming the structure of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Chemistry |
| Primary Information | Unambiguous 3D atomic coordinates, bond lengths/angles, absolute configuration, packing.[9] | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond correlations.[21] | Mass-to-charge ratio, elemental composition (HRMS), fragmentation patterns.[1][22] | Predicted lowest energy conformation, electronic properties, theoretical spectra.[23][24] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[12] | ~1-5 mg dissolved in deuterated solvent. | Micrograms to nanograms.[2] | None (in silico). |
| Ambiguity | Virtually none for connectivity and relative stereochemistry; definitive for absolute configuration with appropriate data.[25] | High; cannot definitively distinguish between complex isomers without extensive 2D experiments and assumptions.[7] | High; cannot distinguish isomers; fragmentation can be complex to interpret for novel scaffolds. | High; provides a theoretical model that requires experimental validation. |
| Key Advantage | Provides the "true" solid-state structure, considered definitive proof. | Excellent for confirming connectivity and solution-state structure once the scaffold is known. | Confirms molecular formula with high confidence and is extremely sensitive.[3] | Can guide synthesis and help rationalize experimental findings.[26] |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow.[12] | Provides an average structure in solution; does not give 3D spatial coordinates directly. | Provides no information on atomic connectivity or stereochemistry. | Not experimental data; accuracy is dependent on the level of theory and computational cost. |
Conclusion
For a novel heterocyclic entity like Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, where the precise arrangement of atoms is critical for its function and novelty, relying on spectroscopic inference alone is insufficient for definitive structural proof. While NMR and MS are essential for confirming that the correct atoms have been assembled in the expected sequence, only single-crystal X-ray diffraction provides the irrefutable, three-dimensional evidence of the final molecular architecture. The rigorous, self-validating workflow of crystallography—from careful crystal growth to mandatory CIF validation—ensures that the resulting structure is not just a model, but an experimentally verified fact. This level of certainty is the bedrock upon which successful drug development programs are built.
References
-
Title: Mass Spectrometry in Small Molecule Drug Development. Source: National Center for Biotechnology Information.
-
Title: Quantifying Small Molecules by Mass Spectrometry. Source: LCGC International.
-
Title: Cambridge Structural Database - Wikipedia. Source: Wikipedia.
-
Title: Small molecule analysis using MS. Source: Bioanalysis Zone.
-
Title: Cambridge Structural Database. Source: MIT Information Systems & Technology.
-
Title: Cambridge Structural Database. Source: UMass Dartmouth | Claire T. Carney Library.
-
Title: CSD - Cambridge Structural Database. Source: Maastricht University Library.
-
Title: Application of Mass Spectrometry on Small Molecule Analysis. Source: TIGP - Academia Sinica.
-
Title: Choosing the Right Mass Spectrometry for Small Molecules. Source: ZefSci.
-
Title: Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. Source: IIIT Hyderabad.
-
Title: Cambridge Structural Database System. Source: UCLA Chemistry & Biochemistry.
-
Title: Advanced NMR techniques for structural characterisation of heterocyclic structures. Source: Repositório Científico da Universidade de Aveiro.
-
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Stanford Materials Corporation.
-
Title: X-ray crystallography - Wikipedia. Source: Wikipedia.
-
Title: New computational chemistry techniques accelerate the prediction of molecules and materials. Source: MIT News.
-
Title: Small Molecule X-Ray Crystallography, Theory and Workflow. Source: ResearchGate.
-
Title: checkCIF validation ALERTS: what they mean and how to respond. Source: SciSpace.
-
Title: Single Crystal X-ray Diffraction. Source: University of York.
-
Title: Computation Chemistry & Structural Biology. Source: Bayer Global.
-
Title: Validation and Checking of CIF's. Source: University of Glasgow.
-
Title: What Is Small Molecule Crystal Structure Analysis? Source: Rigaku.
-
Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Source: National Center for Biotechnology Information.
-
Title: checkCIF validation ALERTS: what they mean and how to respond. Source: ResearchGate.
-
Title: Small molecule crystallography. Source: Excillum.
-
Title: PLATON/CHECKCIF Validation. Source: National Single Crystal X-ray Facility, NUI Galway.
-
Title: Single Crystal X-ray Diffractometers. Source: Bruker.
-
Title: Unlock the Secrets of CIF Files: A Comprehensive Guide for Curious Professionals. Source: Filestack.
-
Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Source: ACS Publications.
-
Title: Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Source: IUCr Journals.
-
Title: Single Crystal X-ray diffraction. Source: Rigaku.
-
Title: Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Source: IUCr Journals.
-
Title: Absolute Configuration of Small Molecules by Co-Crystallization. Source: National Center for Biotechnology Information.
-
Title: Structure prediction and its applications in computational materials design. Source: The Royal Society of Chemistry.
-
Title: Structure Prediction and Computational Protein Design for Efficient Biocatalysts and Bioactive Proteins. Source: PubMed.
-
Title: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Source: Chemistry LibreTexts.
-
Title: Identification and structure elucidation by NMR spectroscopy. Source: ResearchGate.
-
Title: Structure Elucidation by NMR in Organic Chemistry. Source: Wiley.
-
Title: 1HNMR spectrometry in structural elucidation of organic compounds. Source: Journal of Chemical and Pharmaceutical Sciences.
-
Title: Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Source: National Center for Biotechnology Information.
-
Title: Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Source: ResearchGate.
-
Title: Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Source: MDPI.
-
Title: Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Source: Current issues in pharmacy and medicine: science and practice.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. jchps.com [jchps.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. rigaku.com [rigaku.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. CIF VALIDATION [chem.gla.ac.uk]
- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 20. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. zefsci.com [zefsci.com]
- 23. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 24. books.rsc.org [books.rsc.org]
- 25. excillum.com [excillum.com]
- 26. bayer.com [bayer.com]
- 27. chembk.com [chembk.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
A Guide to the Safe and Compliant Disposal of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
As a novel heterocyclic compound, Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is integral to advancing research in medicinal chemistry and drug development.[4][5] Its proper handling and disposal are not merely procedural formalities but are critical components of a robust laboratory safety culture and environmental stewardship. This guide provides a comprehensive framework for researchers and laboratory professionals to manage waste streams containing this compound, ensuring compliance with regulations and minimizing risk.
The disposal of any chemical waste, particularly chlorinated organic compounds, is governed by stringent regulations to protect human health and the environment.[2][6] The U.S. Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA), which dictates how hazardous waste must be managed from generation to final disposal.[2]
Hazard Assessment and Waste Characterization
The foundational step in proper disposal is a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is not widely available, information can be synthesized from its chemical structure and data on analogous compounds.
Known Properties:
-
Appearance: White crystalline solid[7]
-
Molecular Formula: C₈H₆ClN₃O₂[7]
-
Hazards of Similar Compounds: Pyrrolo[2,1-f][1][2][3]triazine derivatives and other chlorinated heterocyclic compounds may cause skin, eye, and respiratory irritation.[7][8][9] The toxicological properties of this specific compound have not been thoroughly investigated.[8]
Actionable Directive: Perform a Hazardous Waste Determination
Every laboratory that generates chemical waste must determine if that waste is hazardous.[10] Given its chemical nature as a chlorinated organic compound, Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate waste must be treated as hazardous until proven otherwise. This classification is based on the following potential characteristics defined by the EPA:
-
Toxicity: Halogenated organic compounds are often toxic and persistent in the environment.[6][11]
-
Reactivity: While not explicitly known, reactivity with other waste chemicals must be considered.
-
Ignitability & Corrosivity: The pure compound is a solid and unlikely to be ignitable or corrosive, but its solutions or mixtures might be.
Under RCRA, this waste would likely be classified based on its characteristics. If it is a discarded, unused commercial chemical product, it could potentially fall under the "U-List" of toxic wastes, although it is not explicitly listed. Waste mixtures containing this compound, such as from spent solvent solutions (e.g., methylene chloride, chlorobenzene), may be classified under "F-listed" codes.[12]
On-Site Management: Segregation, Collection, and Storage
Proper on-site handling is crucial to prevent accidental exposure and ensure the safety of all laboratory personnel.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
When handling the pure compound or its waste, the following PPE is mandatory:
-
Eye Protection: Safety goggles or glasses with side-shields.[13]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[13]
-
Respiratory Protection: If handling the powder outside of a fume hood or generating aerosols, use an appropriate respirator.[8]
Step 2: Segregate Waste Streams
Chemical waste must be segregated to prevent dangerous reactions.[2]
-
Solid Waste: Collect pure Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, contaminated lab materials (e.g., weigh boats, contaminated gloves), and spill cleanup materials in a dedicated, sealed container.
-
Liquid Waste: Collect solutions containing the compound. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents. Halogenated solvent waste should be collected separately from non-halogenated solvent waste.
Step 3: Use Proper Waste Containers
Container selection and labeling are mandated by the EPA and the Occupational Safety and Health Administration (OSHA).[2]
-
Compatibility: The container must be made of a material compatible with the chemical waste (e.g., glass or high-density polyethylene).[2]
-
Condition: Containers must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[2]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" . The label must also identify the contents (e.g., "Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate Waste") and indicate the specific hazards (e.g., "Toxic," "Irritant") using pictograms or another standard convention.[1][14]
Step 4: Adhere to Storage Requirements
Laboratories can accumulate waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[1][14]
-
Keep waste containers closed except when adding waste.
-
Store containers in a designated, well-ventilated area with secondary containment to capture any potential leaks.[2]
-
Do not exceed storage time limits, which depend on the facility's generator status (e.g., 90 days for Large Quantity Generators).[1]
Disposal Workflow for Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate Waste
Caption: Decision workflow for the proper disposal of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate.
Approved Disposal Method
Given its classification as a chlorinated organic hazardous waste, the following disposal methods are outlined:
Recommended Method: High-Temperature Incineration
The universally accepted and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[8]
-
Mechanism: Incinerators equipped with afterburners and scrubbers operate at temperatures sufficient to break down the molecule into simpler, less toxic components like carbon dioxide, water, and hydrogen chloride. The scrubbers neutralize the acidic gases produced.
-
Causality: This method ensures the complete destruction of the hazardous compound, preventing its release and persistence in the environment.
Prohibited Methods:
-
Sewer Disposal: Absolutely do not dispose of this compound down the drain.[2][8] As a chlorinated organic, it can be toxic to aquatic life, disrupt wastewater treatment processes, and is persistent in the environment.
-
Regular Trash Disposal: Disposal in regular solid waste is illegal for hazardous chemicals and poses a risk to sanitation workers and the environment.[2]
Operational Plan: Working with a Licensed Disposal Company
Disposal must be handled by a certified contractor who can transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]
-
Engage a Vendor: Establish a contract with a reputable, licensed hazardous waste disposal company.
-
Profile the Waste: Provide the vendor with all known information about the waste stream for profiling and manifesting.
-
Schedule Pickup: Arrange for regular pickups that comply with your facility's generator status and storage time limits.
-
Maintain Records: Keep meticulous records, including the hazardous waste manifest provided by the vendor, which tracks the waste from your laboratory to its final destination.[3]
| Parameter | Requirement | Regulatory Basis |
| Waste Classification | Must be determined by the generator; treat as hazardous. | 40 CFR Part 261 |
| Container Labeling | Must include "Hazardous Waste," chemical identity, and hazard warnings. | EPA & OSHA[1][14] |
| On-Site Storage | Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). | 40 CFR § 262.15[10] |
| Storage Time Limit (CAA) | 90 days for LQGs; 180 days for SQGs. | EPA[1] |
| Final Disposal | High-temperature incineration via a licensed vendor. | RCRA |
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, seek medical attention.
-
Small Spills (Solid): Carefully sweep up the material without creating dust, place it in a sealed container, and label it as hazardous waste for disposal.[8]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these procedures, researchers can ensure that the valuable scientific contributions enabled by Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate are not overshadowed by safety lapses or environmental harm.
References
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. ChemBK. [https://www.chembk.com/en/chem/METHYL-4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
MSDS of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. Capot Chemical Co., Ltd. [Link]
-
Material Safety Data Sheet - Brom-O-Gas®. Greenbook.net. [Link]
-
Disposal Methods for Chlorinated Aromatic Waste. ElectronicsAndBooks. [Link]
-
Disposal of Chlorine-Containing Wastes. Scribd. [Link]
-
Disposal of Chlorine-Containing Wastes. Request PDF on ResearchGate. [Link]
-
Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. U.S. Government Publishing Office. [Link]
-
Disposal of Chlorine-Containing Wastes. OUCI. [Link]
-
Disposal methods for chlorinated aromatic waste. Royal Society of Chemistry. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
EPA Hazardous Waste Codes. Vanport Township. [Link]
- Process for the preparation of pyrrolotriazine compounds.
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health (NIH). [Link]
Sources
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. EP1765827A4 - PROCESS FOR THE PREPARATION OF PYRROLOTRIAZINE COMPOUNDS - Google Patents [patents.google.com]
- 5. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chembk.com [chembk.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. wku.edu [wku.edu]
- 13. chemscene.com [chemscene.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Comprehensive Safety Protocol: Handling Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
This guide provides essential safety and handling protocols for Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate (CAS No. 1005196-61-1). As a trusted partner in your research, we prioritize providing in-depth, actionable intelligence to ensure the safety and success of your work. The following procedures are synthesized from an analysis of the compound's structure, data from structurally related molecules, and established laboratory safety standards.
Hazard Analysis: A Proactive Approach to Safety
While a comprehensive toxicological profile for Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is not fully established, its chemical structure—a chlorinated heterocyclic compound—warrants a cautious approach. Structurally similar compounds suggest potential for irritation to the skin, eyes, and respiratory system[1][4]. The pyrrolo[2,1-f][1][2][3]triazine core is known to be biologically active, underscoring the need to prevent direct exposure[5].
Primary Hazards:
-
Eye Irritation: May cause serious eye irritation[4].
-
Skin Irritation: May cause skin irritation upon contact[2][4].
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation[1][4].
-
Unknown Long-Term Effects: Due to the novelty of this compound, long-term health effects are not yet known.
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects the eyes and face from splashes or airborne particles of the compound[4]. Standard safety glasses are insufficient. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Respiratory Protection | For handling the powder or when there is a risk of aerosolization, a minimum of a NIOSH-approved N95 or P100 disposable filtering facepiece respirator is advised. For higher-risk situations, a powered air-purifying respirator (PAPR) may be necessary. | Prevents the inhalation of the compound[1]. |
| Foot Protection | Disposable shoe covers over closed-toe shoes. | Prevents the tracking of any spilled chemical out of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
Engineering Controls and Preparation
-
Designated Area: All work with Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate should be conducted in a designated area, such as a chemical fume hood with certified proper airflow[6].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags should be readily available.
Donning PPE: A Deliberate Sequence
A structured approach to putting on PPE is crucial to avoid contamination.
Handling the Compound
-
Weighing: If weighing the solid, do so within the fume hood or a containment glove box to minimize the risk of generating airborne dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: At all times, avoid breathing dust or vapors and prevent contact with skin and eyes[4][7].
-
Transportation: When moving the compound within the lab, use a secondary container.
Disposal Plan: Responsible Waste Management
Proper disposal of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate and any contaminated materials is essential to protect both personnel and the environment.
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers, respirator), contaminated weigh boats, and any other solid materials that have come into contact with the compound should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain[1].
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Final Disposal
All waste must be disposed of through a licensed professional waste disposal service[1]. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Spill: Evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Scoop the material into a suitable container for disposal.
By adhering to these protocols, you can confidently and safely handle Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, ensuring the integrity of your research and the safety of your laboratory personnel.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine.
- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
ChemBK. (2024, April 10). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. Retrieved from [https://www.chembk.com/en/chem/METHYL%204-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE]([Link]1][2][3]TRIAZINE-6-CARBOXYLATE)
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. PubChem.
-
Gribova, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793.
- Euro Chlor. (n.d.). Personal Protective Equipment in The Chlorine Industry.
- ChemScene. (2024, November 28).
- BenchChem. (2025).
- CymitQuimica. (2024, December 19).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- University of Texas at Austin Environmental Health & Safety. (n.d.). Personal Protective Equipment.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine | C10H8ClN5 | CID 118022662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
